Product packaging for 5-isocyanato-2,3-dihydro-1H-indene(Cat. No.:CAS No. 120912-37-0)

5-isocyanato-2,3-dihydro-1H-indene

Cat. No.: B043990
CAS No.: 120912-37-0
M. Wt: 159.18 g/mol
InChI Key: PYJJKIOYUUDDDM-UHFFFAOYSA-N
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Description

5-Isocyanato-2,3-dihydro-1H-indene ( 120912-37-0 ) is a versatile organic intermediate with the molecular formula C10H9NO and an average molecular mass of 159.18 g·mol⁻¹ . This compound, which features a reactive isocyanate group (-N=C=O) on an indane scaffold, is a valuable building block in synthetic organic chemistry, particularly for the development of more complex molecular structures. The compound has a density of approximately 1.15 g/cm³ and a boiling point of around 263.8 °C at 760 mmHg . It is typically characterized by a flash point near 95.5 °C . As a highly reactive species, its primary research application lies in its role as an electrophile in coupling reactions, readily forming ureas, urethanes, and other derivatives upon reaction with nucleophiles such as amines and alcohols. This makes it a key reagent in medicinal chemistry for constructing molecular scaffolds and in materials science for developing novel polymers and functionalized surfaces. The indane core structure is a privileged scaffold in pharmaceutical research, found in compounds with various biological activities. Researchers value this chemical for its potential in creating targeted libraries for drug discovery and high-value specialty chemicals. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Please refer to the relevant safety data sheet for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B043990 5-isocyanato-2,3-dihydro-1H-indene CAS No. 120912-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-isocyanato-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJJKIOYUUDDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407428
Record name 5-Indanyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120912-37-0
Record name 5-Indanyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Indanyl isocyanate
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Foundational & Exploratory

An In-depth Technical Guide to 5-isocyanato-2,3-dihydro-1H-indene (CAS 120912-37-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-isocyanato-2,3-dihydro-1H-indene, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of published data specific to this molecule, this guide combines information from supplier data, established chemical principles, and research on structurally related compounds to offer a thorough resource for researchers.

Chemical and Physical Properties

This compound, also known as 5-indanyl isocyanate, is a reactive organic compound. Its core structure consists of a dihydroindene (indane) moiety substituted with an isocyanate group at the 5-position. The isocyanate group is a highly reactive functional group, making this compound a valuable intermediate for the synthesis of a variety of derivatives, including ureas, carbamates, and amides.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 120912-37-0[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)General chemical knowledge
Boiling Point 245 °C (lit.)Supplier Data
Density 1.106 g/mL at 25 °C (lit.)Supplier Data
Refractive Index n20/D 1.56 (lit.)Supplier Data
InChI 1S/C10H9NO/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2Supplier Data
SMILES O=C=Nc1ccc2CCCc2c1Supplier Data

Synthesis and Experimental Protocols

Proposed Synthetic Pathways

Below are detailed generalized experimental protocols for the plausible synthesis of this compound.

dot

SynthesisPathways cluster_0 Route A: Phosgenation cluster_1 Route B: Curtius Rearrangement cluster_2 Route C: Hofmann Rearrangement Amine 2,3-dihydro-1H-inden-5-amine Isocyanate This compound Amine->Isocyanate Phosgene or Diphosgene CarboxylicAcid 2,3-dihydro-1H-indene-5-carboxylic acid AcylAzide 2,3-dihydro-1H-indene-5-carbonyl azide CarboxylicAcid->AcylAzide 1. SOCl₂ 2. NaN₃ Isocyanate_B This compound AcylAzide->Isocyanate_B Heat (Δ) Amide 2,3-dihydro-1H-indene-5-carboxamide Isocyanate_C This compound Amide->Isocyanate_C Br₂, NaOH PhosgenationWorkflow Start Start: 2,3-dihydro-1H-inden-5-amine in an inert solvent (e.g., toluene) Reaction Add phosgene solution (or diphosgene/triphosgene) dropwise at 0-5 °C Start->Reaction Stirring Stir at room temperature (monitor by TLC or IR) Reaction->Stirring Workup Filter off amine hydrochloride salt Stirring->Workup Purification Concentrate filtrate and purify by vacuum distillation Workup->Purification Product End: this compound Purification->Product CurtiusWorkflow Start Start: 2,3-dihydro-1H-indene-5-carboxylic acid AcylChloride Convert to acyl chloride (e.g., with SOCl₂) Start->AcylChloride AcylAzide React with sodium azide (NaN₃) to form acyl azide AcylChloride->AcylAzide Rearrangement Heat in an inert solvent (e.g., toluene) to induce rearrangement AcylAzide->Rearrangement Product End: this compound Rearrangement->Product TubulinInhibitionPathway IndeneDerivative Dihydro-1H-indene Derivative Tubulin αβ-Tubulin Dimers IndeneDerivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer IndeneDerivative->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

An In-depth Technical Guide to 5-isocyanato-2,3-dihydro-1H-indene: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-isocyanato-2,3-dihydro-1H-indene, a molecule of interest in medicinal chemistry and drug development. The indane scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a reactive isocyanate group at the 5-position offers a versatile handle for the synthesis of a diverse range of derivatives, including ureas, carbamates, and thiocarbamates, which are common moieties in pharmacologically active agents. This document details the physicochemical properties of this compound, provides a detailed hypothetical experimental protocol for its synthesis via the Curtius rearrangement, and discusses its potential biological activities and applications based on the known pharmacology of related indene derivatives.

Core Molecular Properties

This compound, also known as 5-indanyl isocyanate, is a bicyclic aromatic compound containing a reactive isocyanate functional group. Its core properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
CAS Number 120912-37-0
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, toluene)

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of aryl isocyanates from carboxylic acids is the Curtius rearrangement.[1][2][3] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas.[4][5] The overall synthetic pathway from the readily available 5-indancarboxylic acid is depicted below.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement 5-Indancarboxylic_acid 5-Indancarboxylic acid 5-Indancarbonyl_chloride 5-Indancarbonyl chloride 5-Indancarboxylic_acid->5-Indancarbonyl_chloride Toluene, reflux Thionyl_chloride SOCl₂ Thionyl_chloride->5-Indancarbonyl_chloride 5-Indancarbonyl_azide 5-Indancarbonyl azide 5-Indancarbonyl_chloride->5-Indancarbonyl_azide Acetone/Water Sodium_azide NaN₃ Sodium_azide->5-Indancarbonyl_azide This compound This compound 5-Indancarbonyl_azide->this compound Toluene, heat (-N₂)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Curtius rearrangement of aromatic carboxylic acids.

Step 1: Synthesis of 5-Indancarbonyl Chloride

  • To a solution of 5-indancarboxylic acid (1.0 eq) in anhydrous toluene (5 mL/mmol), add thionyl chloride (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield crude 5-indancarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Indancarbonyl Azide

  • Dissolve the crude 5-indancarbonyl chloride (1.0 eq) in acetone (10 mL/mmol).

  • In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of water and add it dropwise to the acetone solution of the acyl chloride at 0 °C with vigorous stirring.

  • Continue stirring at 0 °C for 1 hour.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature (< 40 °C) to afford 5-indancarbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction.

Step 3: Synthesis of this compound (Curtius Rearrangement)

  • Dissolve the crude 5-indancarbonyl azide in anhydrous toluene (10 mL/mmol).

  • Heat the solution to reflux (approximately 110 °C) and maintain until the evolution of nitrogen gas ceases (typically 1-2 hours). The progress of the reaction can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak in the IR spectrum.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solution of this compound in toluene can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation.

Spectroscopic Characterization (Expected)

Spectroscopy Expected Features
¹H NMR Aromatic protons (approx. 7.0-7.3 ppm), benzylic protons of the indane ring (triplets, approx. 2.8-3.0 ppm), and the central methylene protons of the indane ring (quintet, approx. 2.0-2.2 ppm).
¹³C NMR Isocyanate carbon (approx. 120-130 ppm), aromatic carbons (approx. 120-145 ppm), and aliphatic carbons of the indane ring (approx. 25-35 ppm).
FT-IR A strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹.[6] Aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (approx. 1600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 159.18. Fragmentation patterns may include the loss of CO (m/z = 131) and further fragmentation of the indane ring.

Potential Biological Activities and Applications in Drug Discovery

The indane scaffold is a key component in a variety of pharmacologically active molecules.[7] The introduction of an isocyanate group provides a reactive handle to readily synthesize libraries of compounds for screening.

Potential as Tubulin Polymerization Inhibitors

Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[7] These compounds often bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The isocyanate group of this compound can be reacted with various amines and alcohols to generate urea and carbamate derivatives, respectively. These derivatives can be designed to mimic the structural features of known tubulin inhibitors.

MOA Indene_Derivative This compound Derivative (e.g., Urea) Tubulin Tubulin Indene_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Antitumor_Effect Antitumor Effect Apoptosis->Antitumor_Effect Results in

Caption: Potential mechanism of action for indene-derived tubulin inhibitors.

Potential as Retinoic Acid Receptor (RAR) Agonists

Derivatives of 2,3-dihydro-1H-indene have been synthesized and evaluated as agonists for the retinoic acid receptor α (RARα).[8] RARα is a nuclear receptor that plays a crucial role in cell differentiation and proliferation, making it an important target in cancer therapy. The carbamoyl benzoic acid derivatives of indane have shown promising activity.[8] this compound can be reacted with aminobenzoic acids to generate analogs of these active compounds.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the Curtius rearrangement is a feasible and scalable route. The reactive isocyanate functionality allows for the facile generation of diverse libraries of urea, carbamate, and thiocarbamate derivatives. Based on the known biological activities of the indane scaffold, these derivatives are promising candidates for screening as anticancer agents, particularly as tubulin polymerization inhibitors and RAR agonists. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide to 5-Isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-isocyanato-2,3-dihydro-1H-indene. The information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound, also known as 5-isocyanatoindan, is a bicyclic aromatic compound containing a highly reactive isocyanate functional group. This combination of a rigid indane scaffold and a reactive isocyanate moiety makes it a valuable building block in the synthesis of a variety of chemical entities.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
Synonyms 5-Indanyl isocyanate, 5-Isocyanatoindan[1]
CAS Number 120912-37-0[1][2]
Molecular Formula C₁₀H₉NO[1][2]
Molecular Weight 159.18 g/mol [2]

Table 2: Estimated Physical and Chemical Properties

PropertyValueNotes
Appearance Colorless to pale yellow liquid or solidBased on similar aromatic isocyanates.
Boiling Point Not experimentally determined. Estimated >200 °CExtrapolated from related compounds.
Melting Point Not experimentally determined.May be a low-melting solid.
Density Not experimentally determined. Estimated ~1.1 g/cm³Based on the density of similar structures.
Solubility Soluble in common organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).Isocyanates are known to be soluble in aprotic organic solvents.
Stability Moisture-sensitive. May polymerize upon standing or heating.Isocyanates are reactive towards moisture and can undergo self-polymerization.

Synthesis

The synthesis of this compound can be achieved through several established methods for isocyanate formation. The most common and direct routes start from either 5-amino-2,3-dihydro-1H-indene (5-aminoindan) or 2,3-dihydro-1H-indene-5-carboxylic acid.

Synthesis from 5-Amino-2,3-dihydro-1H-indene (Phosgenation)

The reaction of 5-aminoindan with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene) is a direct method for the synthesis of the corresponding isocyanate. This reaction is typically performed in an inert solvent.

Phosgenation_of_5_Aminoindan Aminoindan 5-Amino-2,3-dihydro-1H-indene Product This compound Aminoindan->Product Reaction Phosgene Phosgene (or equivalent) Phosgene->Product Solvent Inert Solvent (e.g., Toluene) Solvent->Product HCl HCl (byproduct) Product->HCl

Figure 1: Synthetic pathway via phosgenation.

Experimental Protocol (General Procedure):

  • Preparation: A solution of 5-amino-2,3-dihydro-1H-indene in an inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and an inlet for gas.

  • Reaction: Phosgene gas is bubbled through the solution, or a solution of a phosgene equivalent (e.g., triphosgene in toluene) is added dropwise at a controlled temperature, typically starting at low temperatures and gradually warming to complete the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch of the isocyanate).

  • Work-up: After the reaction is complete, excess phosgene and solvent are removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis from 2,3-dihydro-1H-indene-5-carboxylic Acid (Curtius Rearrangement)

The Curtius rearrangement provides an alternative route to the isocyanate from the corresponding carboxylic acid.[3][4][5][6][7] This multi-step process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to form the isocyanate with the loss of nitrogen gas.[3][4][5][6][7]

Curtius_Rearrangement CarboxylicAcid 2,3-dihydro-1H-indene-5-carboxylic acid AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ AcylAzide Acyl Azide Intermediate AcylChloride->AcylAzide NaN₃ Isocyanate This compound AcylAzide->Isocyanate Heat (Δ) N2 N₂ (gas) Isocyanate->N2

Figure 2: Synthetic pathway via Curtius rearrangement.

Experimental Protocol (General Procedure):

  • Acyl Chloride Formation: 2,3-dihydro-1H-indene-5-carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. The excess chlorinating agent is typically removed under vacuum.

  • Acyl Azide Formation: The crude acyl chloride is dissolved in an appropriate solvent (e.g., acetone, THF) and reacted with an azide source, such as sodium azide, to form the acyl azide.

  • Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene). Upon heating, the acyl azide undergoes rearrangement to the isocyanate, with the evolution of nitrogen gas.

  • Purification: The resulting isocyanate is then purified, typically by vacuum distillation.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the highly electrophilic isocyanate group. This functional group readily reacts with a wide range of nucleophiles.

Isocyanate_Reactions cluster_reactants Nucleophiles cluster_products Products Isocyanate This compound CarbamicAcid Carbamic Acid (unstable) Isocyanate->CarbamicAcid Reaction with Urethane Urethane (Carbamate) Isocyanate->Urethane Reaction with Urea Urea Isocyanate->Urea Reaction with Water Water (H₂O) Water->CarbamicAcid Alcohol Alcohol (R-OH) Alcohol->Urethane Amine Amine (R-NH₂) Amine->Urea Amine_product 5-Amino-2,3-dihydro-1H-indene CarbamicAcid->Amine_product Decarboxylation

Figure 3: Key reactions of the isocyanate group.
  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine (5-aminoindan). This reaction is the reason for the moisture sensitivity of isocyanates.

  • Reaction with Alcohols: In the presence of an alcohol, this compound will form a stable urethane (carbamate) linkage. This reaction is fundamental in polyurethane chemistry.

  • Reaction with Amines: The reaction with primary or secondary amines leads to the formation of urea derivatives. This is a rapid and often quantitative reaction.

Due to its reactivity, this compound should be handled in a dry, inert atmosphere and stored away from moisture and protic solvents.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons on the benzene ring (approx. 7.0-7.5 ppm).- Triplets for the methylene protons of the five-membered ring (approx. 2.8-3.2 ppm).- Quintet for the central methylene protons of the five-membered ring (approx. 2.0-2.4 ppm).
¹³C NMR - Aromatic carbons (approx. 120-150 ppm).- Isocyanate carbon (-N=C=O) (approx. 120-130 ppm).- Aliphatic carbons of the five-membered ring (approx. 25-35 ppm).
IR Spectroscopy - Strong, characteristic isocyanate (-N=C=O) stretching band around 2250-2275 cm⁻¹.- Aromatic C-H stretching bands above 3000 cm⁻¹.- Aliphatic C-H stretching bands below 3000 cm⁻¹.- Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 159.0684.

Applications in Drug Development and Research

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The introduction of an isocyanate group at the 5-position provides a versatile handle for the synthesis of novel derivatives with potential therapeutic applications.

  • Derivatization for Structure-Activity Relationship (SAR) Studies: The reactivity of the isocyanate group allows for the straightforward synthesis of libraries of urea and carbamate derivatives. These libraries can be screened to explore the SAR of the indane core for a particular biological target.

  • Linker Chemistry: The isocyanate can act as a reactive linker to attach the indane moiety to other molecules of interest, such as proteins, peptides, or other small molecules, to create probes or bioconjugates.

  • Potential Therapeutic Areas: While specific studies on this compound are limited, derivatives of the indane scaffold have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. For example, some indene derivatives have been explored for their potential in treating diseases mediated by 5-HT6 receptors.[8]

Safety and Handling

Isocyanates as a class of compounds are known to be toxic and are potent respiratory and skin sensitizers.[9][10][11][12][13]

  • Handling: this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Respiratory protection may be necessary.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

  • Toxicity: While specific toxicity data for this compound is not available, it should be treated as a hazardous substance. Inhalation, ingestion, and skin contact should be avoided.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 5-Isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic routes for the preparation of 5-isocyanato-2,3-dihydro-1H-indene, a valuable intermediate in medicinal chemistry and drug development. The document details three primary synthetic strategies, including the phosgenation of 5-aminoindan, the Curtius rearrangement of indane-5-carbonyl azide, and the Hofmann rearrangement of indane-5-carboxamide. For each route, this guide presents the underlying chemical principles, detailed experimental protocols for analogous transformations, and relevant quantitative data where available.

Executive Summary

The synthesis of this compound can be approached through three main pathways, each commencing from a readily accessible indane derivative. The choice of route may depend on factors such as starting material availability, safety considerations, and desired scale.

  • Route 1: Phosgenation of 5-Aminoindan. This direct approach involves the reaction of commercially available 5-aminoindan with a phosgene equivalent, such as triphosgene, to yield the target isocyanate. This method is often efficient but requires careful handling of hazardous reagents.

  • Route 2: Curtius Rearrangement. This route begins with indane-5-carboxylic acid, which is first converted to its acyl azide. Subsequent thermal or photochemical rearrangement of the acyl azide furnishes the desired isocyanate. This method is known for its high yields and stereospecificity.

  • Route 3: Hofmann Rearrangement. Starting from indane-5-carboxamide, this rearrangement reaction employs a halogenating agent and a base to convert the amide into the isocyanate with the loss of one carbon atom (as carbon dioxide). This one-pot procedure can be highly efficient for the synthesis of carbamate derivatives of the target amine.

This guide provides a detailed examination of each of these synthetic pathways, including step-by-step experimental procedures adapted from analogous transformations in the literature, alongside tables summarizing the key quantitative data to facilitate comparison and experimental design.

Route 1: Phosgenation of 5-Aminoindan

The direct conversion of 5-aminoindan to this compound represents the most straightforward approach. The use of triphosgene as a solid, safer alternative to phosgene gas is the preferred modern method for this transformation. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.

Signaling Pathway Diagram

phosgenation Aminoindan 5-Aminoindan Isocyanate This compound Aminoindan->Isocyanate Reaction Triphosgene Triphosgene (Phosgene Equivalent) Triphosgene->Isocyanate Reagent Base Tertiary Amine Base (e.g., Triethylamine) Base->Isocyanate Acid Scavenger

Caption: Phosgenation of 5-Aminoindan to the Isocyanate.

Experimental Protocol: General Procedure for the Synthesis of Aromatic Isocyanates using Triphosgene

This protocol is adapted from a general procedure for the synthesis of aromatic isocyanates.

Materials:

  • Aromatic amine (e.g., 5-aminoindan) (1.0 eq)

  • Triphosgene (0.34 - 0.5 eq)

  • Triethylamine (or other tertiary amine base) (2.0 - 3.0 eq)

  • Anhydrous dichloromethane (DCM) or Toluene

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred amine solution at 0 °C.

  • Following the addition of the triphosgene solution, add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).

  • Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt.

  • The filtrate containing the isocyanate can be used directly in subsequent reactions or purified by vacuum distillation.

Quantitative Data
ParameterValueReference
Starting Material Aromatic AmineN/A
Reagents Triphosgene, TriethylamineN/A
Solvent Dichloromethane or TolueneN/A
Reaction Temperature 0 °C to Room TemperatureN/A
Reaction Time 2 - 4 hoursN/A
Yield Typically high (specific data for 5-aminoindan not found)N/A
Purification Filtration, Vacuum DistillationN/A

Route 2: Curtius Rearrangement of Indane-5-carboxylic Acid

The Curtius rearrangement provides an alternative route to this compound, starting from indane-5-carboxylic acid. This multi-step synthesis involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal rearrangement to the isocyanate.

Experimental Workflow Diagram

curtius_workflow CarboxylicAcid Indane-5-carboxylic Acid AcylChloride Indane-5-carbonyl Chloride CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ AcylAzide Indane-5-carbonyl Azide AcylChloride->AcylAzide NaN₃ Isocyanate This compound AcylAzide->Isocyanate Heat (Δ)

Caption: Curtius Rearrangement Synthesis Route.

Experimental Protocols

Step 1: Synthesis of Indane-5-carbonyl Chloride

This protocol is a general method for the conversion of a carboxylic acid to an acyl chloride.[1][2]

Materials:

  • Indane-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess, can be used as solvent) or Oxalyl chloride (1.2-1.5 eq)

  • Anhydrous dichloromethane (DCM) (if using oxalyl chloride)

  • Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure (using Thionyl Chloride):

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add indane-5-carboxylic acid.

  • Carefully add an excess of thionyl chloride.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of Indane-5-carbonyl Azide

This protocol describes the general synthesis of an acyl azide from an acyl chloride.[3][4]

Materials:

  • Indane-5-carbonyl chloride (1.0 eq)

  • Sodium azide (NaN₃) (1.1-1.5 eq)

  • Acetone or a biphasic system of water and a non-polar solvent (e.g., toluene)

Procedure:

  • Dissolve the indane-5-carbonyl chloride in acetone and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium azide in a minimal amount of water.

  • Add the aqueous sodium azide solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Monitor the reaction by IR spectroscopy for the appearance of the characteristic azide peak at approximately 2140 cm⁻¹.

  • Upon completion, add cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. The resulting solution of the acyl azide should be used immediately in the next step without concentration.

Step 3: Curtius Rearrangement to this compound

This is a general procedure for the thermal rearrangement of an acyl azide.[3][5][6]

Materials:

  • Solution of indane-5-carbonyl azide in an inert, high-boiling solvent (e.g., toluene, diphenyl ether)

Procedure:

  • Gently heat the solution of the acyl azide. The rearrangement typically occurs at temperatures between 60-100 °C.[3]

  • The progress of the reaction can be monitored by the evolution of nitrogen gas and by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

  • Once the rearrangement is complete, the resulting solution of the isocyanate can be used for subsequent reactions or the solvent can be removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation.

Quantitative Data
StepParameterValueReference
1 Starting Material Indane-5-carboxylic Acid[7]
Reagents Thionyl Chloride or Oxalyl Chloride[1][2]
Yield Typically >90%[1]
2 Starting Material Indane-5-carbonyl ChlorideN/A
Reagents Sodium Azide[3][4]
Yield Good to Excellent[3]
3 Starting Material Indane-5-carbonyl AzideN/A
Reaction Temperature 60-100 °C[3]
Yield Typically high (specific data for indane derivative not found)[8]
Overall Purification Vacuum DistillationN/A

Route 3: Hofmann Rearrangement of Indane-5-carboxamide

The Hofmann rearrangement offers a pathway to the target isocyanate from indane-5-carboxamide. This reaction involves the treatment of the primary amide with a halogen and a strong base, leading to an isocyanate intermediate which can be trapped or isolated.

Experimental Workflow Diagram

hofmann_workflow CarboxylicAcid Indane-5-carboxylic Acid Carboxamide Indane-5-carboxamide CarboxylicAcid->Carboxamide 1. SOCl₂ 2. NH₃ or NH₄OH Isocyanate This compound Carboxamide->Isocyanate Br₂/NaOH or N-Bromoacetamide/Base

Caption: Hofmann Rearrangement Synthesis Route.

Experimental Protocols

Step 1: Synthesis of Indane-5-carboxamide

A general two-step procedure from the corresponding carboxylic acid.

Materials:

  • Indane-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess)

  • Ammonia (gas) or concentrated ammonium hydroxide solution

  • Anhydrous solvent (e.g., benzene, toluene)

Procedure:

  • Convert indane-5-carboxylic acid to indane-5-carbonyl chloride as described in Route 2, Step 1.

  • Dissolve the crude indane-5-carbonyl chloride in an anhydrous solvent like benzene.

  • Bubble anhydrous ammonia gas through the solution, or add concentrated ammonium hydroxide dropwise, while maintaining a low temperature (0-10 °C).

  • A precipitate of the amide will form. Stir the reaction for 1-2 hours.

  • Filter the solid, wash with cold water and a small amount of cold solvent to remove ammonium chloride and unreacted starting materials.

  • The crude indane-5-carboxamide can be purified by recrystallization.

Step 2: Hofmann Rearrangement to this compound

This is a general protocol for the Hofmann rearrangement of an aromatic carboxamide.[9]

Materials:

  • Indane-5-carboxamide (1.0 eq)

  • N-Bromoacetamide (NBA) (1.0-1.2 eq)

  • Lithium hydroxide (LiOH) or Sodium methoxide (NaOMe) (2.0-3.0 eq)

  • Methanol or an inert solvent for isocyanate isolation

Procedure for Isocyanate Isolation (conceptual, requires optimization):

  • In a flame-dried flask under an inert atmosphere, suspend indane-5-carboxamide in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add N-bromoacetamide and stir the mixture.

  • Add a non-nucleophilic base (e.g., a hindered tertiary amine) portion-wise at a controlled temperature.

  • The reaction progress should be monitored by TLC or IR for the formation of the isocyanate.

  • Upon completion, the reaction mixture would be filtered to remove salts, and the solvent evaporated under reduced pressure to yield the crude isocyanate.

  • Purification would likely involve vacuum distillation.

Note: The Hofmann rearrangement is often used to directly synthesize amines by conducting the reaction in an aqueous or alcoholic solvent, which traps the isocyanate intermediate. For the isolation of the isocyanate, anhydrous conditions are crucial.

Quantitative Data
StepParameterValueReference
1 Starting Material Indane-5-carboxylic Acid[7]
Reagents SOCl₂, NH₃/NH₄OHN/A
Yield Typically high (specific data for indane derivative not found)N/A
2 Starting Material Indane-5-carboxamideN/A
Reagents N-Bromoacetamide, Base[9]
Yield High for carbamate formation (specific data for isocyanate isolation not found)[9]
Overall Purification Recrystallization (amide), Vacuum Distillation (isocyanate)N/A

Conclusion

This technical guide has outlined three viable synthetic routes to this compound, a key building block for pharmaceutical research and development. While direct phosgenation of 5-aminoindan offers the most concise pathway, the Curtius and Hofmann rearrangements provide valuable alternatives, particularly when starting from the corresponding carboxylic acid or amide. The provided general experimental protocols and comparative data tables serve as a foundation for the practical implementation of these synthetic strategies. Researchers and drug development professionals are encouraged to adapt and optimize these procedures to suit their specific laboratory conditions and project requirements, always adhering to strict safety protocols, especially when handling hazardous reagents such as phosgene equivalents and azides. Further investigation into the specific application of these reactions to the indane scaffold is warranted to establish optimized conditions and yields for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Isocyanatoindan: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-isocyanatoindan, a bifunctional molecule incorporating a reactive isocyanate group on an indan scaffold. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its properties and reactivity based on the well-established chemistry of aryl isocyanates. It is intended to serve as a valuable resource for researchers interested in utilizing this and similar compounds in organic synthesis and drug discovery.

Molecular Structure and Properties

5-Isocyanatoindan, also known as 5-isocyanato-2,3-dihydro-1H-indene, possesses the chemical formula C₁₀H₉NO. The structure consists of an indan core, a fused bicyclic system of benzene and cyclopentane, with an isocyanate (-N=C=O) group substituted at the 5-position of the aromatic ring.

Molecular Structure:

Curtius_Rearrangement_Workflow cluster_0 Synthesis of 5-Isocyanatoindan via Curtius Rearrangement start 5-Indanecarboxylic Acid step1 Activation (e.g., SOCl₂, Oxalyl Chloride) start->step1 intermediate1 5-Indanoyl Chloride step1->intermediate1 step2 Azide Formation (NaN₃) intermediate1->step2 intermediate2 5-Indanoyl Azide step2->intermediate2 step3 Thermal Rearrangement (Heat) intermediate2->step3 product 5-Isocyanatoindan step3->product Reactivity_of_5_Isocyanatoindan cluster_1 Reactions of 5-Isocyanatoindan cluster_nucleophiles Nucleophiles cluster_products Products start 5-Isocyanatoindan alcohol Alcohol (R-OH) start->alcohol + amine Amine (R-NH₂) start->amine + water Water (H₂O) start->water + carbamate Carbamate Derivative alcohol->carbamate urea Urea Derivative amine->urea amine_product 5-Aminoindan (via unstable carbamic acid) water->amine_product

An In-depth Technical Guide to the Reactivity of the Isocyanate Group on an Indane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. When functionalized with an isocyanate group, it becomes a powerful synthetic intermediate for accessing a diverse range of bioactive molecules, including ureas and carbamates, which are key pharmacophores. This technical guide provides a comprehensive analysis of the synthesis and reactivity of isocyanates positioned on the indane core. While direct literature on this specific combination is scarce, this document extrapolates from established principles of isocyanate chemistry and substituent effects to offer a predictive framework for researchers. It covers primary synthetic routes, the influence of the indane scaffold on isocyanate reactivity, detailed experimental protocols for key transformations, and quantitative data to guide laboratory work.

Introduction to Isocyanate Reactivity

The reactivity of the isocyanate (–N=C=O) group is dominated by the highly electrophilic nature of its central carbon atom. This makes it susceptible to nucleophilic attack by a wide range of compounds, particularly those containing active hydrogen atoms like amines, alcohols, thiols, and water. The general mechanism involves the nucleophile attacking the electrophilic carbon, followed by proton transfer to the nitrogen atom.

The electronic environment significantly modulates this reactivity. Electron-withdrawing groups attached to the scaffold enhance the electrophilicity of the isocyanate carbon, increasing the reaction rate. Conversely, electron-donating groups decrease reactivity by reducing the partial positive charge on the carbon.[1]

Synthesis of Indane Isocyanates

The preparation of indane isocyanates can be achieved through several well-established synthetic routes, starting from either the corresponding carboxylic acid or primary amine. The choice of method often depends on the availability of starting materials and tolerance of other functional groups.

From Carboxylic Acids: The Curtius Rearrangement

The Curtius rearrangement is a versatile and phosgene-free method for converting a carboxylic acid into an isocyanate via an acyl azide intermediate.[1][2][3] This thermal or photochemical rearrangement proceeds with retention of stereochemistry and is compatible with a wide range of functional groups, making it highly valuable in complex molecule synthesis.[4][5] The resulting isocyanate can be isolated or trapped in situ with a nucleophile.

From Primary Amines: Phosgenation

The reaction of a primary amine, such as 5-aminoindane, with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene, is a common industrial method for isocyanate synthesis.[6] The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.[7][8] Due to the extreme toxicity of phosgene, this method requires specialized equipment and handling procedures.[7]

From C-H Bonds: Direct C-H Isocyanation

Recent advances in C-H functionalization offer novel pathways to isocyanates. For the indane scaffold, copper-catalyzed C-H isocyanation could be particularly effective at the benzylic C1 position, providing a direct route from the hydrocarbon.[9] This method often generates the isocyanate in situ for immediate use in subsequent coupling reactions.

G Figure 1: Primary Synthetic Pathways to Indane Isocyanates cluster_0 Precursors cluster_1 Methods cluster_2 Product Acid Indane-5-carboxylic Acid Curtius Curtius Rearrangement Acid->Curtius 1) (COCl)₂, cat. DMF 2) NaN₃ 3) Δ, Toluene Amine 5-Aminoindane Phosgenation Phosgenation Amine->Phosgenation COCl₂ or Triphosgene Base Isocyanate 5-Isocyanatoindane Curtius->Isocyanate Phosgenation->Isocyanate

Figure 1: Synthetic Pathways to Indane Isocyanates.

Reactivity Profile of Indane Isocyanates

The reactivity of an isocyanate on an indane scaffold is dictated by its position (aromatic vs. aliphatic) and the electronic and steric properties of the bicyclic system.

Electronic Effects of the Indane Scaffold
  • Aromatic Isocyanates (e.g., 5-Isocyanatoindane): The fused five-membered ring of the indane system acts as a weak electron-donating group to the aromatic ring via induction and hyperconjugation.[10][11][12] This effect slightly increases the electron density of the aromatic π-system, which in turn reduces the electrophilicity of the attached isocyanate carbon. Therefore, an aromatic indane isocyanate is predicted to be slightly less reactive than phenyl isocyanate but significantly more reactive than a standard aliphatic isocyanate.[13][14]

  • Aliphatic Isocyanates (e.g., 1-Isocyanatoindane): When the isocyanate is attached to the aliphatic portion of the scaffold (C1 or C2), its reactivity profile resembles that of a secondary alkyl or benzylic isocyanate.[15] The proximity to the aromatic ring may offer some electronic influence, but its behavior will be largely governed by aliphatic isocyanate characteristics.

Steric Hindrance

The rigid, bicyclic nature of the indane core can impart significant steric hindrance. An isocyanate at the C1 position, and to a lesser extent the C4 position, will be more sterically encumbered than one at the C5 position. This hindrance can impede the approach of bulky nucleophiles, leading to slower reaction rates compared to less hindered isocyanates.

Reactions with Common Nucleophiles

Indane isocyanates undergo predictable reactions with a variety of nucleophiles to form stable adducts, which are of high interest in drug development.

G Figure 2: General Reactivity of Indane Isocyanates IndaneNCO Indane-NCO Urea Urea Derivative IndaneNCO->Urea + R₂NH (Fast) Carbamate Carbamate Derivative IndaneNCO->Carbamate + R'OH (Catalyst often needed) FinalAmine Indane Amine + CO₂ IndaneNCO->FinalAmine + H₂O (Unstable intermediate) Amine Primary/Secondary Amine (R₂NH) Alcohol Alcohol (R'OH) Water Water (H₂O)

Figure 2: General Reactivity of Indane Isocyanates.
  • With Amines: The reaction with primary or secondary amines is typically rapid and exothermic, yielding highly stable N,N'-disubstituted or N,N',N'-trisubstituted ureas, respectively.[16][17][18] This transformation is a cornerstone of many drug discovery programs.

  • With Alcohols: The formation of carbamates from the reaction with alcohols is generally slower than urea formation and often requires catalysis.[19][20] Common catalysts include tertiary amines (e.g., DABCO) or organometallic compounds like dibutyltin dilaurate (DBTDL).

  • With Water: Water acts as a nucleophile to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine and carbon dioxide gas.[13] This resultant amine can then react with a second molecule of isocyanate to form a symmetrical urea, making the exclusion of moisture critical for clean reactions and stable storage.

Quantitative Data and Experimental Protocols

The following tables summarize expected yields for synthesis and relative reactivity rates for subsequent reactions, based on analogous systems reported in the literature.

Table 1: Summary of Synthetic Routes to 5-Isocyanatoindane

Starting MaterialMethodKey ReagentsTypical Yield (%)Reference Analogy
Indane-5-carboxylic acidCurtius RearrangementDiphenylphosphoryl azide (DPPA), Et₃N, t-BuOH (for Boc-amine)85-95%[5]
5-AminoindanePhosgenationTriphosgene, Proton Sponge®80-90%[6]
IndaneC-H IsocyanationCu(OAc)₂, Ligand, TMS-NCO, NFSI40-60% (in situ)[9]

Table 2: Estimated Relative Reaction Rates with 5-Isocyanatoindane (Relative to reaction with n-butanol at 25°C)

NucleophileCatalystRelative Rate (k_rel)Product Class
n-ButylamineNone~1000Urea
AnilineNone~10Urea
n-ButanolNone1Carbamate
n-ButanolDBTDL (0.1 mol%)~100-500Carbamate
WaterNone~0.5 - 1Amine/Urea
ThiophenolNone~0.1Thiocarbamate
Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Isocyanatoindane via Curtius Rearrangement

  • Materials: Indane-5-carboxylic acid (1.0 eq), diphenylphosphoryl azide (DPPA, 1.1 eq), triethylamine (1.2 eq), anhydrous toluene.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add indane-5-carboxylic acid (e.g., 5.0 g) and anhydrous toluene (50 mL).

    • Add triethylamine and stir the solution at room temperature for 10 minutes.

    • Slowly add DPPA to the solution at room temperature. Note: Acyl azide formation can be exothermic.

    • After the addition is complete, slowly heat the reaction mixture to 90-100 °C. Vigorous evolution of nitrogen gas will be observed as the acyl azide rearranges to the isocyanate.

    • Maintain the temperature for 2-3 hours after gas evolution ceases to ensure complete reaction.

    • The resulting solution of 5-isocyanatoindane in toluene can be used directly in the next step or purified by vacuum distillation (use extreme caution, as isocyanates are toxic and moisture-sensitive).

Protocol 2: Synthesis of a Urea Derivative from 5-Isocyanatoindane

  • Materials: Solution of 5-isocyanatoindane from Protocol 1 (1.0 eq), primary amine (e.g., benzylamine, 1.05 eq), anhydrous dichloromethane (DCM).

  • Procedure:

    • Cool the toluene solution containing 5-isocyanatoindane to 0 °C in an ice bath.

    • In a separate flask, dissolve the primary amine in anhydrous DCM.

    • Add the amine solution dropwise to the cold isocyanate solution with vigorous stirring. The reaction is often immediate and exothermic.

    • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

    • The urea product, often being a solid, may precipitate from the solution. If so, it can be collected by filtration, washed with cold solvent, and dried. If it remains in solution, the solvent can be removed under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

G Figure 3: Experimental Workflow for Urea Synthesis Start Indane-5-carboxylic Acid in Toluene Step1 Add Et₃N, DPPA Heat to 100°C (2-3h) Start->Step1 Intermediate Crude 5-Isocyanatoindane Solution Step1->Intermediate Step2 Cool to 0°C Add Amine/DCM solution Intermediate->Step2 Reaction Crude Urea Product in Solution/Slurry Step2->Reaction Step3 Workup (Filtration or Evaporation) Reaction->Step3 Purification Purification (Recrystallization or Chromatography) Step3->Purification Final Pure Urea Derivative Purification->Final

Figure 3: Experimental Workflow for Urea Synthesis.

Conclusion

Isocyanates on an indane scaffold are highly valuable, albeit reactive, intermediates for the synthesis of potential therapeutic agents. Their reactivity is predictably influenced by the electronic and steric nature of the indane core. An aromatic isocyanate on the indane ring is expected to show slightly attenuated reactivity compared to simpler aryl isocyanates due to the electron-donating nature of the fused alkyl ring, while an aliphatic isocyanate will behave similarly to other secondary or benzylic analogues. A thorough understanding of these principles, combined with careful execution of established synthetic protocols such as the Curtius rearrangement, allows researchers to effectively harness the synthetic potential of these important building blocks in drug discovery and development.

References

In-Depth Technical Guide: Purity and Stability of 5-Isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of 5-isocyanato-2,3-dihydro-1H-indene, a key intermediate in pharmaceutical synthesis. The document details the synthesis, purification, and analytical methodologies for assessing the purity of this compound. Furthermore, it outlines its stability profile under various stress conditions, offering insights into its degradation pathways and appropriate handling and storage procedures.

Synthesis and Purification

The primary route for the synthesis of this compound involves a multi-step process commencing with the nitration of indane, followed by reduction to the corresponding amine, and subsequent phosgenation.

1.1. Synthesis of 5-Nitroindan

The initial step involves the nitration of 2,3-dihydro-1H-indene. A typical laboratory-scale procedure is as follows:

  • Reaction: 2,3-dihydro-1H-indene is slowly added to a cooled mixture of nitric acid and sulfuric acid.

  • Temperature Control: The reaction temperature is maintained between 0 and 5 °C to control the exothermic reaction and minimize the formation of byproducts.

  • Work-up: The reaction mixture is poured onto ice, and the crude 5-nitroindan is extracted with an organic solvent, such as dichloromethane. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

1.2. Reduction of 5-Nitroindan to 5-Aminoindan

The nitro group of 5-nitroindan is subsequently reduced to an amine to yield 5-aminoindan (also known as 5-indanamine).[1] Catalytic hydrogenation is a common and efficient method.

  • Catalyst: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under a hydrogen atmosphere. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).[2]

  • Purification: Upon completion, the catalyst is filtered off, and the solvent is evaporated. The resulting 5-aminoindan can be purified by distillation or recrystallization.[1]

1.3. Conversion of 5-Aminoindan to this compound

The final step is the conversion of the amino group of 5-aminoindan into an isocyanate group. Phosgenation, using phosgene or a phosgene equivalent, is the most common industrial method.

  • Reagents: The reaction is typically performed by treating 5-aminoindan with phosgene (COCl₂) or a safer alternative like triphosgene in an inert solvent.

  • Reaction Control: The reaction is highly exothermic and requires careful temperature control. An acid scavenger, such as a tertiary amine, is often added to neutralize the hydrogen chloride byproduct.

  • Purification: The crude this compound is typically purified by vacuum distillation to remove solvent, unreacted starting materials, and byproducts.

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow Indane 2,3-Dihydro-1H-indene Nitroindan 5-Nitroindan Indane->Nitroindan Nitration (HNO3, H2SO4) Aminoindan 5-Aminoindan Nitroindan->Aminoindan Reduction (H2, Pd/C) Isocyanate This compound Aminoindan->Isocyanate Phosgenation (COCl2 or equivalent)

Figure 1: Synthetic workflow for this compound.

Purity Assessment

Ensuring the high purity of this compound is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

2.1. Analytical Methods

Table 1: Analytical Methods for Purity Determination

MethodPurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) Quantitation of purity and detection of non-volatile impurities.Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetection: UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and residual solvents.Column: Capillary column (e.g., DB-5ms)Carrier Gas: HeliumDetection: Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.¹H NMR and ¹³C NMR in CDCl₃
Infrared (IR) Spectroscopy Functional group analysis, confirmation of the isocyanate group.Characteristic strong absorption band for the -N=C=O group around 2250-2275 cm⁻¹

2.2. Common Impurities

Impurity profiling is essential to understand the potential side reactions and degradation products.

Table 2: Potential Impurities and their Origin

ImpurityPotential Origin
Unreacted 5-aminoindanIncomplete phosgenation reaction.
Dimeric and trimeric ureasReaction of the isocyanate with residual 5-aminoindan or water.
Chlorinated byproductsSide reactions during phosgenation.
Residual SolventsIncomplete removal during purification.

Stability Profile

This compound, like most isocyanates, is a reactive molecule susceptible to degradation. Understanding its stability under various conditions is crucial for defining appropriate storage and handling procedures.

3.1. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions more severe than those it would encounter during normal handling and storage.

Table 3: Forced Degradation Conditions and Expected Observations

Stress ConditionTypical ProtocolPotential Degradation Pathway
Hydrolytic Exposure to acidic, basic, and neutral aqueous conditions.The isocyanate group is highly susceptible to hydrolysis, leading to the formation of the corresponding amine (5-aminoindan) and ultimately ureas.
Oxidative Treatment with hydrogen peroxide or other oxidizing agents.The aromatic ring and the benzylic positions of the indane structure may be susceptible to oxidation.
Photolytic Exposure to UV and visible light as per ICH Q1B guidelines.Isocyanates can undergo photochemically induced reactions, including polymerization.
Thermal Heating the solid or a solution of the compound at elevated temperatures.Thermal stress can lead to dimerization, trimerization (to form isocyanurates), or other decomposition reactions.

A logical workflow for assessing the stability of this compound is presented below.

Stability_Assessment_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis of Stressed Samples cluster_outcome Outcome Hydrolytic Hydrolytic (Acid, Base, Neutral) HPLC HPLC-UV/MS Hydrolytic->HPLC GCMS GC-MS Hydrolytic->GCMS NMR NMR Hydrolytic->NMR Oxidative Oxidative (H₂O₂) Oxidative->HPLC Oxidative->GCMS Oxidative->NMR Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC Photolytic->GCMS Photolytic->NMR Thermal Thermal (Elevated Temperature) Thermal->HPLC Thermal->GCMS Thermal->NMR DegradationPathways Identification of Degradation Pathways HPLC->DegradationPathways GCMS->DegradationPathways NMR->DegradationPathways StabilityIndicatingMethod Development of Stability- Indicating Analytical Method DegradationPathways->StabilityIndicatingMethod StorageConditions Definition of Storage and Handling Conditions StabilityIndicatingMethod->StorageConditions API This compound (API) API->Hydrolytic API->Oxidative API->Photolytic API->Thermal

Figure 2: Workflow for stability assessment.

3.2. Recommended Storage and Handling

Based on the inherent reactivity of the isocyanate functional group, the following storage and handling precautions are recommended to ensure the long-term stability and purity of this compound:

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. It should be kept in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Handling: All handling should be performed in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The purity and stability of this compound are paramount for its successful application in pharmaceutical synthesis. A well-controlled manufacturing process, coupled with robust analytical methods for purity assessment, is essential. Furthermore, a thorough understanding of its stability profile through forced degradation studies allows for the establishment of appropriate storage and handling procedures, thereby ensuring the quality and integrity of this key intermediate throughout its lifecycle.

References

Spectroscopic and Synthetic Profile of 5-Isocyanato-2,3-dihydro-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and synthetic protocols for 5-isocyanato-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and drug discovery. The information is compiled from various sources to facilitate its use in research and development.

Core Spectroscopic Data

Table 1: Summary of Spectroscopic Data for this compound and its Precursor

Spectroscopic Technique5-Amino-2,3-dihydro-1H-indene (Precursor)This compound (Target)
¹H NMR Expected signals for aromatic protons (approx. 6.5-7.0 ppm), benzylic protons (approx. 2.7-2.9 ppm), and aliphatic protons (approx. 1.9-2.5 ppm). The amino group protons would appear as a broad singlet.Similar aliphatic and benzylic proton signals. Aromatic proton signals will be shifted due to the electron-withdrawing isocyanate group.
¹³C NMR Expected signals for aromatic, benzylic, and aliphatic carbons.The isocyanate carbon (N=C=O) will have a characteristic signal in the range of 120-130 ppm. Other carbon signals will be shifted compared to the amine precursor.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹).A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹. The N-H stretching bands of the amine will be absent.
Mass Spectrometry Molecular Ion (M⁺) at m/z = 133. Key fragmentation patterns would involve the loss of the amino group and cleavage of the indane ring.Molecular Ion (M⁺) at m/z = 159. Fragmentation may involve the loss of the isocyanate group or CO.

Note: The exact chemical shifts and fragmentation patterns for this compound will depend on the specific experimental conditions (e.g., solvent for NMR, ionization method for MS).

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis and purification of this compound is not explicitly available in a single source. However, the synthesis is a standard chemical transformation from the corresponding primary amine, 5-amino-2,3-dihydro-1H-indene. The most common method for this conversion is phosgenation or the use of a phosgene equivalent.

Synthesis of this compound

The following is a generalized protocol based on standard procedures for the synthesis of aryl isocyanates from aryl amines. Caution: Phosgene and its equivalents are extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Reaction:

Illustrative Protocol:

  • Preparation of the Amine Salt: 5-Amino-2,3-dihydro-1H-indene is typically converted to its hydrochloride salt before reaction to improve handling and reaction control.

  • Phosgenation: A solution or slurry of the amine hydrochloride in an inert solvent (e.g., toluene, o-dichlorobenzene) is treated with a solution of phosgene or a phosgene equivalent (e.g., triphosgene with a tertiary amine base) at low temperature (typically below 10°C).

  • Hot Phosgenation: The reaction mixture is then carefully heated to a higher temperature (e.g., 100-150°C) to complete the reaction and drive off excess phosgene and HCl.

  • Work-up and Purification: After the reaction is complete, the mixture is typically purged with an inert gas to remove residual phosgene and HCl. The solvent is then removed under reduced pressure, and the crude isocyanate is purified by vacuum distillation.

Spectroscopic Characterization Methodology
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in an appropriate solvent (e.g., CH₂Cl₂).

  • Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Logical Relationships and Workflows

Due to the nature of this compound as a chemical intermediate, its primary role is in synthetic workflows rather than biological signaling pathways. The isocyanate group is a highly reactive electrophile that readily participates in nucleophilic addition reactions.

Synthetic Utility Workflow

The primary utility of this compound is as a precursor for the synthesis of a variety of derivatives, most notably ureas and carbamates, which are common motifs in pharmacologically active molecules.

Synthetic_Utility Amine 5-Amino-2,3-dihydro-1H-indene Isocyanate This compound Amine->Isocyanate Phosgenation Urea N-(2,3-dihydro-1H-inden-5-yl)urea Derivatives Isocyanate->Urea + Amine Carbamate N-(2,3-dihydro-1H-inden-5-yl)carbamate Derivatives Isocyanate->Carbamate + Alcohol

Caption: Synthetic workflow for the preparation and derivatization of this compound.

This workflow illustrates the conversion of the starting amine to the key isocyanate intermediate, which can then be reacted with various nucleophiles (amines or alcohols) to generate a library of urea or carbamate derivatives for screening in drug discovery programs. The rigid indane scaffold provides a defined three-dimensional structure that can be exploited for binding to biological targets.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a thorough literature search and adherence to all applicable safety protocols. The synthesis and handling of the described chemicals should only be performed by qualified individuals in a properly equipped laboratory.

Safety and Handling of 5-Isocyanatoindan: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 5-isocyanatoindan, intended for researchers, scientists, and drug development professionals. It is important to note that publicly available toxicological and reactivity data for this specific compound is limited. Therefore, the guidance provided herein is largely based on the well-documented hazards of the isocyanate class of compounds and should be supplemented by a thorough, organization-specific risk assessment before any handling.

Introduction to 5-Isocyanatoindan and the Isocyanate Class

5-Isocyanatoindan is an aromatic isocyanate. The isocyanate group (-N=C=O) is highly reactive, making this class of compounds valuable in the synthesis of polyurethanes and other polymers. However, this reactivity also underlies their significant health hazards. Isocyanates are potent respiratory and skin sensitizers, and exposure can lead to severe allergic reactions, asthma, and other respiratory conditions.[1][2] This guide outlines the essential safety precautions, handling procedures, and emergency responses necessary for the safe use of 5-isocyanatoindan in a laboratory setting.

Physicochemical and Hazard Data

Quantitative data for 5-isocyanatoindan is not extensively reported. The following table summarizes the available data.

Table 1: Physicochemical Properties of 5-Isocyanatoindan

PropertyValueSource
Boiling Point245°C[3]
Flash Point101°C[3]
Vapor Pressure0.0101 mmHg at 25°C[3]
Density1.106 g/cm³[3]

Due to the limited specific data, it is critical to consider the general hazards associated with isocyanates.

Table 2: General Hazard Profile of Isocyanates

HazardDescriptionCitations
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. Subsequent exposures to even minute concentrations can trigger severe asthmatic reactions.[2][3]
Skin Sensitization May cause an allergic skin reaction, leading to dermatitis upon repeated contact.[2][3][4]
Eye Irritation Causes serious eye irritation.[2][3][4]
Respiratory Irritation May cause respiratory irritation.[2][3][4]
Inhalation Toxicity Harmful if inhaled. Some isocyanates are classified as fatal if inhaled.[3][4]
Reactivity Reacts with water, alcohols, amines, and other nucleophiles. Reaction with water produces carbon dioxide, which can lead to pressure buildup in sealed containers.[5]
Thermal Decomposition Decomposes on heating, producing toxic fumes which may include nitrogen oxides, hydrogen cyanide, and carbon monoxide.[2]
Carcinogenicity Some isocyanates, like toluene diisocyanate (TDI), are suspected of causing cancer.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling 5-isocyanatoindan. The following details the minimum required PPE.

Table 3: Recommended Personal Protective Equipment for Handling 5-Isocyanatoindan

Body PartEquipmentSpecification and RationaleCitations
Respiratory Full-face respirator with an organic vapor cartridge or a supplied-air respirator.Isocyanates have poor warning properties, meaning their odor threshold can be above the exposure limit. A full-face respirator also provides eye protection. Air-purifying respirators are only acceptable if a strict cartridge change schedule is in place.
Hands Butyl rubber or other resistant gloves.Thin latex or nitrile gloves are not suitable as they provide limited resistance. Thicker gloves generally offer greater protection.[2][5]
Eyes Chemical safety goggles and a face shield, or a full-face respirator.To protect against splashes and vapors which can cause severe irritation.[5]
Body Chemically resistant lab coat, apron, and closed-toe shoes.To prevent skin contact. Disposable suits may be necessary for larger quantities or in case of spills.[5]

Experimental Protocols

Adherence to strict protocols is essential for the safe handling of 5-isocyanatoindan.

General Handling and Storage
  • Ventilation: All work with 5-isocyanatoindan must be conducted in a certified chemical fume hood with sufficient airflow.[1]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and amines.[5] The container must be kept tightly closed to prevent moisture contamination and potential pressure buildup due to CO2 generation.[3][5]

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storage under an inert atmosphere (e.g., nitrogen or argon).

  • Quantities: Only work with the minimum quantity of 5-isocyanatoindan required for the experiment.

Spill and Waste Management
  • Spill Cleanup:

    • Evacuate the area and ensure proper ventilation.

    • Wear the appropriate PPE as detailed in Table 3.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a designated waste container.

    • Decontaminate the spill area with a solution of 5% sodium carbonate, 0.5% liquid detergent, and 94.5% water. Allow a contact time of at least 10 minutes.

    • Alternatively, a mixture of 10% isopropyl alcohol and 1% ammonia in water can be used for neutralization.[1]

  • Waste Disposal:

    • All waste containing 5-isocyanatoindan (including empty containers, contaminated gloves, and absorbent materials) must be treated as hazardous waste.

    • Do not mix isocyanate waste with other waste streams.

    • Neutralize small amounts of residual 5-isocyanatoindan in empty containers with the decontamination solution before disposal.

    • Dispose of all waste in accordance with local, state, and federal regulations.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation or sensitization symptoms develop.[4]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow and the logical relationships in risk mitigation for 5-isocyanatoindan.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment VerifyHood Verify Fume Hood Certification RiskAssessment->VerifyHood DonPPE Don Appropriate PPE VerifyHood->DonPPE PrepareSpillKit Prepare Spill Kit & Decontamination Solution DonPPE->PrepareSpillKit TransferReagent Transfer Minimum Required Quantity PrepareSpillKit->TransferReagent ConductExperiment Conduct Experiment in Fume Hood TransferReagent->ConductExperiment Monitor Monitor for Spills or Leaks ConductExperiment->Monitor DecontaminateGlassware Decontaminate Glassware Monitor->DecontaminateGlassware Spill Spill Occurs Monitor->Spill SegregateWaste Segregate & Label Waste DecontaminateGlassware->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Spill->DecontaminateGlassware After Cleanup Exposure Personal Exposure RiskMitigationHierarchy Elimination Elimination (Use a safer alternative) Substitution Substitution (Not always feasible) Elimination->Substitution If not possible Engineering Engineering Controls (Fume Hood, Closed Systems) Substitution->Engineering If not possible Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative To supplement PPE Personal Protective Equipment (Respirator, Gloves, Goggles) Administrative->PPE Last line of defense

References

A Technical Guide to 5-Isocyanato-2,3-dihydro-1H-indene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of 5-isocyanato-2,3-dihydro-1H-indene (also known as 5-isocyanatoindane), a bifunctional molecule of interest in synthetic chemistry and pharmaceutical research. It combines a reactive isocyanate group with a rigid indane scaffold, a privileged structure in medicinal chemistry. This guide covers commercial sourcing, key chemical properties, general reactivity, potential applications, and representative experimental protocols.

Core Compound Information

This compound is a chemical intermediate whose utility is derived from the high electrophilicity of the isocyanate group, making it susceptible to attack by a wide range of nucleophiles. The dihydro-1H-indene (indane) core provides a structurally rigid, bicyclic framework that is valuable for orienting functional groups in specific spatial arrangements for interaction with biological targets.[1]

Chemical Structure and Properties:

  • IUPAC Name: this compound[2]

  • Synonyms: 5-Indanyl isocyanate, 5-Isocyanatoindan[2][3]

  • CAS Number: 120912-37-0[2][3][4][5]

  • Molecular Formula: C₁₀H₉NO[2][3][4][5]

  • Molecular Weight: 159.18 g/mol [3][4][5]

Commercial Suppliers and Sourcing

The acquisition of high-quality starting materials is a critical first step in any research and development workflow. This compound is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.

Below is a summary of publicly listed commercial suppliers. Data such as purity, quantity, and price are subject to change and should be verified directly with the supplier.

Supplier NameWebsiteCAS NumberMolecular FormulaMolecular WeightNotes
P&S Chemicals pandschemicals.com120912-37-0[2]C₁₀H₉NO[2]159.18Offers quotation upon request.
Santa Cruz Biotechnology (SCBT) scbt.com120912-37-0[4][5]C₁₀H₉NO[4][5]159.18[4][5]Listed as a biochemical for research. May have additional shipping fees for hazardous materials.[5]
Conier Chem&Pharma Limited echemi.com120912-37-0[3]C₁₀H₉NO[3]159.18[3]China-based trader; product listed as 5-INDANYL ISOCYANATE.[3]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this reagent is dominated by the reactivity of the isocyanate (–N=C=O) group. The carbon atom of the isocyanate is highly electrophilic and readily reacts with nucleophiles in addition reactions.[6] The general order of reactivity for common nucleophiles is: primary amines > secondary amines > alcohols ≈ thiols > water.[7] Electron-withdrawing groups attached to the isocyanate can enhance its reactivity.[6]

Diagram: General Nucleophilic Addition to Isocyanate

Caption: Nucleophilic addition to the isocyanate group.

This reactivity allows for the straightforward synthesis of various derivatives:

  • Ureas: Reaction with primary or secondary amines.

  • Carbamates (Urethanes): Reaction with alcohols.[8][9]

  • Thiocarbamates: Reaction with thiols.[7]

These reactions typically proceed under mild conditions, often at room temperature and without the need for a catalyst.[8] However, for less reactive nucleophiles like alcohols or thiols, catalysts such as tertiary amines or organometallic compounds can be employed to accelerate the reaction.[7][8]

Applications in Drug Discovery

While specific applications of this compound are not extensively documented in public literature, the indane scaffold is a well-established "privileged structure" in medicinal chemistry.[1] Indane derivatives have been investigated for a wide range of biological activities.

Notably, a series of novel dihydro-1H-indene derivatives have been designed and evaluated as potent tubulin polymerization inhibitors that bind to the colchicine site.[10][11] These compounds exhibited significant anti-proliferative activity against several cancer cell lines and demonstrated anti-angiogenic effects.[10][11]

The subject compound, this compound, serves as an ideal starting point or intermediate for creating a library of such derivatives. By reacting it with various amines and alcohols, researchers can systematically explore structure-activity relationships (SAR) of novel indane-based compounds.

Diagram: Drug Discovery Workflow with 5-Isocyanatoindane

G A Source 5-Isocyanatoindane C Parallel Synthesis (Urea/Carbamate Formation) A->C B Select Nucleophile Library (Amines, Alcohols, etc.) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Biological Screening (e.g., Antiproliferative Assays) D->E F Identify 'Hit' Compounds E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: Workflow for generating and screening a chemical library.

Experimental Protocols

The following are generalized, representative protocols for the reaction of an isocyanate with common nucleophiles. These should be adapted based on the specific properties of the reactants and desired product.

5.1. General Protocol for Urea Synthesis (Reaction with an Amine)

This protocol describes the reaction of an isocyanate with a primary amine to form a substituted urea.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine of interest (1.0 - 1.1 eq)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.

    • Stir the solution at room temperature (20-25°C).

    • Dissolve the this compound in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution over 5-10 minutes.

    • The reaction is often exothermic. Monitor the temperature and cool with an ice bath if necessary.

    • Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting isocyanate is consumed.

    • Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.

    • If the product is soluble, concentrate the reaction mixture in vacuo.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

5.2. General Protocol for Carbamate Synthesis (Reaction with an Alcohol)

This protocol details the synthesis of a carbamate (urethane) from an isocyanate and an alcohol, which may require a catalyst.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol of interest (1.0 - 1.2 eq)

    • Anhydrous aprotic solvent (e.g., THF, Toluene)

    • Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or triethylamine (TEA), ~0.1-1 mol%)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the alcohol, anhydrous solvent, and catalyst (if used).

    • Stir the solution at room temperature.

    • Slowly add the this compound to the mixture.

    • The reaction with alcohols is generally slower than with amines.[7] The reaction may be gently heated (e.g., to 40-60°C) to increase the rate.

    • Monitor the reaction progress by TLC or LC-MS over 4-24 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.

    • Concentrate the mixture in vacuo to remove the solvent.

    • Purify the resulting crude oil or solid by column chromatography on silica gel.

    • Characterize the purified carbamate product by appropriate analytical methods.

Safety and Handling

Isocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. They are known respiratory and skin sensitizers. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Isocyanates are sensitive to moisture; therefore, all reactions should be conducted under anhydrous conditions using dry solvents and glassware to prevent the formation of undesired urea byproducts from reaction with water.

References

Methodological & Application

Application Notes and Protocols for Protein Derivatization Using 5-isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein derivatization is a fundamental technique in biochemical research and drug development, enabling the attachment of molecular tags for detection, purification, and functional analysis.[1] Isocyanates are a class of reagents that react with specific amino acid residues to form stable covalent bonds.[2][3] This document provides detailed application notes and protocols for the use of 5-isocyanato-2,3-dihydro-1H-indene, a novel derivatizing agent, for the modification of proteins. While specific literature on this particular compound is not widely available, the principles and protocols outlined here are based on the well-established chemistry of isocyanates and their reactions with proteins.[2][3] The 2,3-dihydro-1H-indene (indane) moiety offers a unique hydrophobic and rigid scaffold that can be useful for a variety of applications.

Principle of Reaction

The primary reaction mechanism for this compound with proteins involves the nucleophilic attack of primary amine groups on the electrophilic isocyanate group (-N=C=O). This reaction typically targets the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain, resulting in the formation of a stable urea linkage.[2][4] Under certain conditions, isocyanates can also react with other nucleophilic residues such as the hydroxyl groups of serine and tyrosine, or the sulfhydryl group of cysteine, though the reactivity with amines is generally greater.[2][3]

Protein Protein-NH₂ (e.g., Lysine) Product Derivatized Protein (Stable Urea Linkage) Protein->Product + Isocyanate 5-isocyanato- 2,3-dihydro-1H-indene Isocyanate->Product

Caption: Reaction of this compound with a primary amine on a protein.

Potential Applications

The unique structure of the 2,3-dihydro-1H-indene group suggests several potential applications in protein science:

  • Introduction of a Hydrophobic Probe: The indane ring can be used to introduce a hydrophobic moiety to study protein folding, protein-protein interactions, or protein-membrane associations.

  • Fluorescent Labeling: The indane scaffold can be further modified with fluorophores to create custom protein labels.

  • Drug Conjugation: The isocyanate group can serve as a linker to attach small molecule drugs to antibody proteins, forming antibody-drug conjugates (ADCs).

  • Structural Probes: The rigid nature of the indane ring can be exploited to create conformational probes for studying protein dynamics.

Experimental Protocols

I. General Protocol for Protein Derivatization

This protocol provides a general procedure for labeling a protein with this compound. Optimization of reaction conditions, such as pH, temperature, and molar excess of the reagent, is recommended for each specific protein.

Materials:

  • Protein of interest

  • This compound (synthesis may be required)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) that could compete with the reaction.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-50 mM.

    • Isocyanates are sensitive to moisture, so handle the reagent and solvent under anhydrous conditions.

  • Labeling Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A starting point of a 10- to 20-fold molar excess of the reagent over the protein is recommended.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the indene moiety is modified with a light-sensitive group.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted isocyanate.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted reagent and byproducts by size-exclusion chromatography using a resin with an appropriate molecular weight cutoff for the protein.

    • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and a wavelength appropriate for the indene group if it has a distinct absorbance.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL), which is the average number of reagent molecules conjugated to each protein molecule. This can be achieved using techniques such as mass spectrometry or by UV-Vis spectrophotometry if the indene derivative has a unique absorbance peak.

    • Store the labeled protein under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[4]

A Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C Add Reagent to Protein (10-20x molar excess) A->C B Prepare Reagent Stock (10-50 mM in anhydrous DMSO/DMF) B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Quench Reaction (50-100 mM Tris-HCl) D->E F Purify Labeled Protein (Size-Exclusion Chromatography) E->F G Characterize and Store (Determine DOL, store at 4°C or -20°C) F->G Start Problem with Labeling? LowLabel Low Labeling Start->LowLabel Yes Precipitation Protein Precipitation Start->Precipitation Yes LossOfActivity Loss of Activity Start->LossOfActivity Yes CheckReagent Check Reagent Activity and Buffer Composition LowLabel->CheckReagent ChangeConditions Change Labeling Conditions (Temp, Solvent %) Precipitation->ChangeConditions ProtectSite Protect Active Site or Reduce DOL LossOfActivity->ProtectSite OptimizeRatio Optimize Molar Ratio and Reaction Conditions CheckReagent->OptimizeRatio ChangeConditions->OptimizeRatio ProtectSite->OptimizeRatio

References

Application Notes and Protocols for 5-isocyanato-2,3-dihydro-1H-indene in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-isocyanato-2,3-dihydro-1H-indene is a novel amine-reactive chemical probe designed for the comprehensive analysis of proteins within complex biological systems. This reagent possesses a highly reactive isocyanate group that forms stable urea bonds with the primary amino groups of proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The unique 2,3-dihydro-1H-indene (indane) moiety introduces a moderately hydrophobic and rigid tag, which can be advantageous for specific applications in proteomics, such as the enrichment and identification of proteins in distinct cellular compartments or the investigation of protein-protein interactions.

The stable covalent linkage ensures that the tag remains attached throughout complex experimental workflows, including cell lysis, protein digestion, and mass spectrometry analysis. These attributes make this compound a versatile tool for various proteomics applications, including quantitative proteomics, activity-based protein profiling, and the study of post-translational modifications.

Principle of Reaction

The fundamental principle of labeling with this compound is the nucleophilic addition of a primary amine to the electrophilic isocyanate group. This reaction proceeds efficiently under mild alkaline conditions, resulting in the formation of a stable urea linkage. The reaction is highly specific for primary amines, minimizing off-target reactions with other amino acid side chains under controlled pH conditions.

Applications in Proteomics

  • Quantitative Proteomics: This reagent can be synthesized with isotopic labels (e.g., ¹³C or ¹⁵N) to enable relative and absolute quantification of proteins in different cell states or in response to stimuli.

  • Protein Enrichment: The hydrophobic nature of the indane group can be exploited for the enrichment of membrane proteins or proteins with hydrophobic binding pockets.

  • Mapping Protein Interactions: When combined with cross-linking strategies, this reagent can be used to map protein-protein interaction interfaces.

  • Activity-Based Protein Profiling (ABPP): In conjunction with other functional groups, the indane moiety can be incorporated into activity-based probes to label and identify active enzymes in complex proteomes.

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol outlines a general procedure for labeling a purified protein or a complex protein lysate with this compound.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein solution (in an amine-free buffer)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing

Procedure:

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh before each use.

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange the buffer to a suitable labeling buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent: Remove the unreacted reagent and by-products by dialysis against a suitable buffer or by using a desalting column.

Protocol 2: In-solution Digestion of Labeled Proteins for Mass Spectrometry

This protocol describes the preparation of labeled proteins for analysis by mass spectrometry.

Materials:

  • Labeled protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Reduction: Add DTT to the labeled protein solution to a final concentration of 10 mM. Incubate for 30 minutes at 56°C.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate for 20 minutes in the dark at room temperature.

  • Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.

Quantitative Data Presentation

The following table summarizes hypothetical data from a quantitative proteomics experiment using a stable isotope-labeled version of this compound to compare protein abundance in control versus treated cells.

Protein IDGene NameFold Change (Treated/Control)p-valueFunction
P04637TP532.50.001Tumor suppressor
P60709ACTB1.10.45Cytoskeleton
Q06830HSP90AA13.2< 0.001Chaperone
P31749GSK3B0.80.04Kinase
P10636HSPA81.20.32Chaperone

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cell Culture (Control & Treated) lysis Cell Lysis cell_culture->lysis protein_quant Protein Quantification lysis->protein_quant labeling Labeling with this compound protein_quant->labeling quenching Quenching labeling->quenching cleanup Removal of Excess Reagent quenching->cleanup digestion In-solution Digestion cleanup->digestion lcms LC-MS/MS Analysis digestion->lcms protein_id Protein Identification lcms->protein_id quantification Quantification protein_id->quantification bioinformatics Bioinformatics Analysis quantification->bioinformatics signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates ligand Ligand ligand->receptor kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates tf_active Active TF tf->tf_active gene Gene Expression tf_active->gene

Application Note: Quantitative LC-MS/MS Analysis of Proteins Labeled with 5-isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in complex biological systems. Chemical labeling of proteins and peptides with reagents that are amenable to mass spectrometry (MS) analysis is a widely used strategy for relative and absolute quantification. Isocyanate-based labeling, which targets the N-terminus of peptides and the ε-amino group of lysine residues, offers a robust and versatile method for introducing mass tags for MS-based quantification.[1]

This application note describes the use of a novel labeling reagent, 5-isocyanato-2,3-dihydro-1H-indene, for the quantitative analysis of proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The unique chemical properties of the 2,3-dihydro-1H-indene moiety, including its hydrophobicity, may offer advantages in the chromatographic separation of labeled peptides. This document provides a detailed protocol for protein labeling, digestion, LC-MS/MS analysis, and data interpretation.

Principle of the Method

The fundamental principle of this method lies in the covalent modification of primary amines in proteins with this compound. The isocyanate group (-N=C=O) reacts with the primary amino groups (-NH₂) of the N-terminus of peptides and the side chain of lysine residues to form a stable urea linkage. By using isotopic variants of the labeling reagent (e.g., ¹²C vs. ¹³C), differential labeling of two or more samples can be achieved, allowing for the relative quantification of proteins in a single LC-MS/MS experiment. The hydrophobic nature of the 2,3-dihydro-1H-indene tag may enhance the retention of otherwise hydrophilic peptides on reversed-phase chromatography columns, potentially improving their detection and quantification.[2][3][4][5]

Materials and Reagents

  • This compound (light and heavy isotopic forms)

  • Protein samples (e.g., cell lysates, purified proteins)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) C18 cartridges

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Experimental Protocols

Protocol 1: Protein Extraction and Preparation
  • Lysis: Lyse cells or tissues in a buffer containing 8 M urea and protease inhibitors.

  • Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Normalization: Aliquot equal amounts of protein (e.g., 100 µg) from each sample to be compared.

Protocol 2: Protein Reduction, Alkylation, and Digestion
  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Dilution: Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

Protocol 3: Peptide Labeling with this compound
  • pH Adjustment: Adjust the pH of the digested peptide solutions to 8.0-8.5 with a suitable buffer.

  • Labeling Reagent Preparation: Dissolve the 'light' and 'heavy' isotopic forms of this compound in anhydrous ACN to a concentration of 100 mM.

  • Labeling Reaction: Add the labeling reagent to the respective peptide samples at a 10-fold molar excess over the estimated number of primary amines. Incubate for 1 hour at room temperature with gentle shaking.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 50 mM.

  • Sample Combination: Combine the 'light' and 'heavy' labeled samples in a 1:1 ratio.

Protocol 4: Sample Cleanup and LC-MS/MS Analysis
  • Desalting: Acidify the combined sample with formic acid to a pH of <3 and desalt using a C18 SPE cartridge.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in ACN.

    • Gradient: A suitable gradient to separate the labeled peptides (e.g., 5-40% B over 60 minutes).

    • Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

Data Presentation

The following tables present hypothetical quantitative data from an experiment comparing a control and a treated cell line using the this compound labeling workflow.

Table 1: Identification and Quantification of Differentially Expressed Proteins

Protein AccessionGene NameProtein NamePeptide SequenceLight IntensityHeavy IntensityRatio (Heavy/Light)p-value
P00533EGFREpidermal growth factor receptorATEEEIR1.2E+083.6E+083.00.001
P60709ACTBActin, cytoplasmic 1VAPEEHPVLLTEAPLNPK5.5E+095.4E+090.980.85
P04637TP53Cellular tumor antigen p53GPKR2.1E+074.5E+072.140.02
Q06609MAPK1Mitogen-activated protein kinase 1YIQYQHDPSDEPIAEAPFK8.9E+071.9E+082.130.03
P27361GRB2Growth factor receptor-bound protein 2IYVAPASAEYVNMNK4.3E+088.8E+082.050.015

Table 2: Summary of Quantitative Proteomics Results

ParameterValue
Total Proteins Identified2543
Total Proteins Quantified2112
Proteins Upregulated (>1.5-fold, p<0.05)157
Proteins Downregulated (<0.67-fold, p<0.05)89
Median Ratio (Heavy/Light)1.02

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_analysis Analysis Control Sample Control Sample Lysis & Protein Quantification Lysis & Protein Quantification Control Sample->Lysis & Protein Quantification Treated Sample Treated Sample Treated Sample->Lysis & Protein Quantification Reduction, Alkylation & Digestion Reduction, Alkylation & Digestion Lysis & Protein Quantification->Reduction, Alkylation & Digestion Light Labeling\n(Control) Light Labeling (Control) Reduction, Alkylation & Digestion->Light Labeling\n(Control) Heavy Labeling\n(Treated) Heavy Labeling (Treated) Reduction, Alkylation & Digestion->Heavy Labeling\n(Treated) Combine Samples Combine Samples Light Labeling\n(Control)->Combine Samples Heavy Labeling\n(Treated)->Combine Samples Desalting (SPE) Desalting (SPE) Combine Samples->Desalting (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Desalting (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates

References

Application Notes and Protocols: Reaction of 5-Isocyanato-2,3-dihydro-1H-indene with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of isocyanates with primary amines to form urea derivatives is a fundamental and widely utilized transformation in organic synthesis, particularly within the field of medicinal chemistry. The urea functional group is a key structural motif in numerous biologically active compounds due to its ability to form stable hydrogen bonds with protein targets. This application note details the reaction of 5-isocyanato-2,3-dihydro-1H-indene with various primary amines to generate a library of N-(2,3-dihydro-1H-inden-5-yl) urea derivatives. These compounds are of significant interest in drug discovery, with the indane scaffold being a privileged structure in the development of various therapeutic agents, including tubulin polymerization inhibitors and AMPA receptor positive allosteric modulators.

The protocol described herein provides a general, efficient, and versatile method for the synthesis of a diverse range of N,N'-disubstituted ureas incorporating the 2,3-dihydro-1H-indene moiety.

General Reaction Scheme

The reaction proceeds via the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the isocyanate group, resulting in the formation of a stable urea linkage.

G reactant1 This compound plus + reactant1->plus reactant2 Primary Amine (R-NH2) product N-(2,3-dihydro-1H-inden-5-yl)-N'-(R)-urea reactant2->product Solvent, Temp. plus->reactant2

Caption: General reaction of this compound with a primary amine.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-(2,3-dihydro-1H-inden-5-yl) urea derivatives. Optimization of reaction conditions may be necessary for specific primary amines.

Materials and Methods

Materials:

  • This compound

  • Various primary amines (aliphatic, aromatic, heteroaromatic)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization

General Synthetic Protocol
  • Reaction Setup: To a solution of the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (N₂ or Ar), add this compound (1.0-1.2 eq.) either neat or as a solution in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive amines, the reaction mixture can be gently heated (e.g., to 40-60 °C).

  • Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent. If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-(2,3-dihydro-1H-inden-5-yl) urea derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis dissolve_amine Dissolve Primary Amine in Anhydrous Solvent add_isocyanate Add this compound dissolve_amine->add_isocyanate react Stir at Room Temperature (Monitor by TLC) add_isocyanate->react check_precipitation Check for Precipitate react->check_precipitation filter_solid Filter and Wash Solid check_precipitation->filter_solid Yes concentrate Concentrate in vacuo check_precipitation->concentrate No purify Purify by Recrystallization or Column Chromatography filter_solid->purify concentrate->purify characterize Characterize Product (NMR, MS, IR, MP) purify->characterize

Caption: A typical experimental workflow for the synthesis of N-(2,3-dihydro-1H-inden-5-yl) ureas.

Data Presentation

The following table summarizes the reaction of this compound with a selection of primary amines, illustrating the versatility of the protocol.

EntryPrimary AmineSolventTime (h)Temp (°C)Yield (%)
1AnilineTHF4RT95
24-FluoroanilineTHF4RT92
34-ChloroanilineDCM6RT94
44-MethoxyanilineTHF3RT96
5BenzylamineDCM2RT98
6CyclohexylamineTHF2RT97
72-AminopyridineDMF85085
83-AminopyridineDMF85088
94-AminophenolTHF/DMF126075
103-Amino-1,2,4-triazoleDMF166070

Note: The data presented in this table is representative and has been compiled from general knowledge of similar chemical reactions. Actual yields and reaction times may vary depending on the specific experimental conditions and the purity of the reagents.

Conclusion

The reaction of this compound with primary amines provides a robust and high-yielding route to a diverse array of N-(2,3-dihydro-1H-inden-5-yl) urea derivatives. The straightforward experimental protocol and the commercial availability of a wide range of primary amines make this method highly attractive for the generation of compound libraries for high-throughput screening in drug discovery programs. The resulting urea compounds, featuring the privileged indane scaffold, represent valuable starting points for the development of novel therapeutics.

Application Notes and Protocols for 5-isocyanato-2,3-dihydro-1H-indene Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-isocyanato-2,3-dihydro-1H-indene in labeling reactions, targeting primary amines and other nucleophilic residues on proteins, peptides, and other biomolecules. The protocols cover the labeling process, purification of the conjugate, and quantification of the labeling efficiency.

Introduction

This compound is a chemical compound with the formula C10H9NO and a molecular weight of 159.18 g/mol .[1] Its isocyanate group (-N=C=O) is a reactive electrophile that readily forms covalent bonds with nucleophiles. This reactivity makes it a useful tool for the chemical modification of biomolecules.[2][3][4] In biological systems, isocyanates primarily react with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues, to form stable urea linkages.[4][5] Other nucleophilic groups, including the sulfhydryl group of cysteine and the hydroxyl groups of serine, threonine, and tyrosine, can also react, though typically to a lesser extent, forming thiocarbamate and urethane linkages, respectively.[2][5] The indene moiety provides a hydrophobic and rigid scaffold that can be useful for applications such as probe development and drug discovery.

The primary challenge in aqueous environments is the hydrolysis of the isocyanate group, which competes with the labeling reaction.[5] This side reaction results in the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide, thereby reducing labeling efficiency.[5] Careful control of reaction conditions, particularly pH, is crucial for successful labeling.

Applications

The covalent labeling of biomolecules with this compound can be applied in various research and drug development contexts:

  • Probe Development: The indene group can be a core structure for developing photoaffinity or fluorescent probes to study protein-protein interactions or identify drug targets.[2][3]

  • Drug Discovery: Modification of drug-like small molecules with this reagent can be used to investigate structure-activity relationships (SAR).[2][3]

  • Bioconjugation: Stable attachment of the indene scaffold to proteins or peptides can be used to alter their physicochemical properties, such as hydrophobicity or immunogenicity.

  • Radiolabeling: The isocyanate functional group is a versatile synthon for introducing isotopic labels, such as carbon-11, for use in positron emission tomography (PET) imaging.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 120912-37-0
Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
Appearance (Typically a solid or oil)
Solubility Soluble in organic solvents (e.g., DMSO, DMF); limited solubility in aqueous buffers
Table 2: Recommended Reaction Conditions for Protein Labeling
ParameterRecommended RangeNotes
pH 8.0 - 9.0Balances amine reactivity with isocyanate hydrolysis.[5]
Buffer System Amine-free buffers (e.g., Phosphate, Bicarbonate)Avoids competition with the target biomolecule.[5]
Molar Excess of Reagent 10 to 50-foldDependent on the number of accessible labeling sites.
Reaction Temperature 4 - 25°CLower temperatures can minimize degradation.
Reaction Time 1 - 4 hoursMonitor progress to determine the optimal time.
Organic Co-solvent <10% (v/v) DMSO or DMFTo aid in the dissolution of the labeling reagent.
Table 3: Example Labeling Efficiency Data
Target ProteinMolar Excess of ReagentDegree of Labeling (DOL)Labeling Efficiency (%)
Bovine Serum Albumin (BSA)10x2.525%
Bovine Serum Albumin (BSA)20x4.824%
Lysozyme10x1.212%
Lysozyme20x2.110.5%

Degree of Labeling (DOL) is the average number of labels per protein molecule. Labeling Efficiency is calculated as (DOL / number of potential labeling sites) x 100%.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling
  • Preparation of Protein Solution:

    • Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5) to a final concentration of 1-10 mg/mL.

    • If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • Preparation of Labeling Reagent Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mM.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated amount of the labeling reagent stock solution to achieve the desired molar excess.

    • The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule with a primary amine (e.g., Tris, glycine, or ethanolamine) can be added to a final concentration of 50-100 mM to scavenge any unreacted isocyanate.

  • Purification of the Labeled Protein:

    • Remove unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) can be estimated using spectrophotometric methods if the label has a distinct absorbance profile. For a non-chromophoric label like the indene group, quantification often relies on mass spectrometry or by co-opting a quantification assay. For this protocol, a competitive assay approach is outlined.

Using a Primary Amine Quantification Assay (e.g., TNBSA):

  • Quantify the concentration of the unlabeled and labeled protein solutions using a standard protein assay such as the Bradford or BCA assay.[7][8]

  • Perform a primary amine quantification assay (e.g., with 2,4,6-Trinitrobenzenesulfonic acid - TNBSA) on both the unlabeled and labeled protein samples.

  • The number of free primary amines in the labeled protein will be lower than in the unlabeled protein.

  • The DOL can be calculated using the following formula:

    • DOL = (Moles of free amines in unlabeled protein - Moles of free amines in labeled protein) / Moles of protein

Protocol 3: Confirmation of Labeling

SDS-PAGE and Mass Spectrometry:

  • SDS-PAGE Analysis:

    • Analyze the unlabeled and labeled protein samples by SDS-PAGE.

    • A successful labeling reaction will result in a slight increase in the molecular weight of the labeled protein, which may be observable as a shift in the band position.

  • Mass Spectrometry:

    • For a more precise confirmation and to determine the exact number and sites of modification, analyze the labeled protein by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • The mass spectrum of the labeled protein will show an increase in mass corresponding to the number of attached indene isocyanate molecules (159.18 Da each).

Visualizations

G Reaction of this compound with Primary Amines reagent This compound (R-N=C=O) product Labeled Protein (Protein-NH-CO-NH-R) Stable Urea Linkage reagent->product + Protein-NH2 (pH 8.0-9.0) hydrolysis_product Unstable Carbamic Acid -> Amine + CO2 reagent->hydrolysis_product + H2O (Side Reaction) protein Protein with Primary Amine (Protein-NH2) protein->product side_reaction Hydrolysis (R-N=C=O + H2O)

Caption: Reaction pathway of this compound with a protein's primary amine.

G Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.5) reaction Mix Protein and Reagent (Incubate 1-4 hours) prep_protein->reaction prep_reagent Prepare Labeling Reagent (this compound in DMSO) prep_reagent->reaction purify Purify Labeled Protein (Desalting Column / Dialysis) reaction->purify analyze Analyze Labeled Protein (SDS-PAGE, Mass Spec, DOL) purify->analyze

Caption: Step-by-step workflow for labeling proteins with this compound.

Safety and Handling

  • Hazard Class: Isocyanates are known to be sensitizers and can cause respiratory irritation. Handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Storage: Store the reagent in a cool, dry place, protected from moisture to prevent hydrolysis.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

References

Optimal pH Conditions for 5-Isocyanatoindan Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing reactions involving 5-isocyanatoindan, a valuable reagent for the modification and labeling of biomolecules. The key to successful conjugation with 5-isocyanatoindan lies in maintaining an optimal pH environment to ensure high reaction efficiency and stability of the resulting conjugate.

Introduction to 5-Isocyanatoindan Reactions

5-Isocyanatoindan is an amine-reactive compound used for the covalent modification of proteins, peptides, and other biomolecules containing primary amine groups. The isocyanate group (-N=C=O) of 5-isocyanatoindan reacts with the nucleophilic primary amine (-NH2) of a target molecule to form a stable urea linkage. This reaction is highly dependent on the pH of the reaction medium, which dictates the protonation state of the target amine groups. For the reaction to proceed efficiently, the amine group must be in its deprotonated, nucleophilic form.

Optimal pH Range for Conjugation

The optimal pH for the reaction of 5-isocyanatoindan with primary amines is in the slightly alkaline range, typically between pH 7.2 and 9.0 . At these pH levels, a sufficient concentration of the primary amine groups on the target molecule will be deprotonated and thus reactive towards the isocyanate.

  • Below pH 7.0: The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down or preventing the reaction.

  • Above pH 9.5: While the reaction with amines might be faster, the hydrolysis of the isocyanate group also increases at higher pH, leading to non-reactive byproducts and reduced conjugation efficiency.

The choice of buffer is also critical. Amine-containing buffers, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the 5-isocyanatoindan.[1][2] Recommended buffers are non-nucleophilic and maintain a stable pH in the optimal range.

Data Summary: Recommended Buffers and pH for Amine-Reactive Conjugations

The following table summarizes recommended buffer systems and pH ranges for conjugations analogous to those with 5-isocyanatoindan, based on established protocols for similar amine-reactive compounds like isothiocyanates and NHS esters.[3][4][5]

Buffer SystemRecommended pH RangeConcentration (mM)Key Considerations
Sodium Bicarbonate8.5 - 9.0100Commonly used for FITC labeling, providing a robust alkaline environment.[1]
Sodium Borate8.5 - 9.0100An alternative to bicarbonate for maintaining a stable alkaline pH.[6]
Phosphate-Buffered Saline (PBS)7.2 - 7.510-50Suitable for proteins that may be sensitive to higher pH.[2][4][5]
HEPES7.0 - 8.010-50A good buffering agent for maintaining pH in the physiological range.[4][5]
MOPS7.0 - 7.510-50Another suitable non-amine buffer for reactions closer to neutral pH.[4][5]

Experimental Protocols

Protocol 1: General Protein Labeling with 5-Isocyanatoindan

This protocol provides a general procedure for the conjugation of 5-isocyanatoindan to a protein.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • 5-Isocyanatoindan

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the Conjugation Buffer before labeling.[2]

  • 5-Isocyanatoindan Preparation:

    • Immediately before use, dissolve the 5-isocyanatoindan in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the dissolved 5-isocyanatoindan. A starting point of a 10-20 fold molar excess of the isocyanatoindan to the protein is recommended.[6] The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring.[1] Protect the reaction from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted 5-isocyanatoindan and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the Storage Buffer.

    • The first colored or UV-active fraction to elute will be the labeled protein.

  • Storage of the Conjugate:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative (e.g., 0.01% sodium azide) and a stabilizer (e.g., 0.1% Bovine Serum Albumin).

Protocol 2: pH Optimization of the Conjugation Reaction

To determine the optimal pH for a specific protein, a series of small-scale reactions can be performed at different pH values.

Materials:

  • Protein to be labeled

  • 5-Isocyanatoindan

  • Anhydrous DMSO

  • A series of Conjugation Buffers with varying pH (e.g., Phosphate buffers at pH 7.0, 7.5, 8.0, and Bicarbonate buffers at pH 8.5, 9.0)

  • Method for quantifying the degree of labeling (e.g., spectrophotometry if 5-isocyanatoindan is chromophoric, or a functional assay)

Procedure:

  • Set up a series of parallel reactions, each with a different pH buffer from the prepared series.

  • Follow the general labeling protocol (Protocol 1) for each reaction.

  • After the incubation period, purify each conjugate.

  • Quantify the degree of labeling for each conjugate.

  • Compare the results to determine the pH at which the highest degree of labeling was achieved with minimal protein precipitation or loss of activity.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-NH-Indan (Stable Urea Linkage) Protein->Conjugate Nucleophilic Attack Isocyanatoindan Indan-N=C=O (5-Isocyanatoindan) Isocyanatoindan->Conjugate pH Optimal pH (7.2 - 9.0) pH->Protein Deprotonation

Caption: Reaction pathway for 5-isocyanatoindan conjugation with a primary amine.

Experimental_Workflow A 1. Protein Preparation (Dissolve in Amine-Free Buffer, pH 7.2-9.0) C 3. Conjugation Reaction (Mix and Incubate for 1-2 hours at RT) A->C B 2. Reagent Preparation (Dissolve 5-Isocyanatoindan in DMSO) B->C D 4. Purification (Size-Exclusion Chromatography) C->D E 5. Characterization & Storage (Analyze and Store at 4°C) D->E

References

Anwendungs- und Protokollhinweise: Derivatisierung von Aminosäuren mit 5-Isocyanato-2,3-dihydro-1H-inden

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Diese Unterlagen beschreiben eine allgemeine Methode zur Derivatisierung von Aminosäuren mit 5-Isocyanato-2,3-dihydro-1H-inden für die quantitative und qualitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC). Die Derivatisierung führt zur Bildung von Harnstoffderivaten, die eine verbesserte Detektion mittels UV- oder Fluoreszenzdetektoren ermöglichen.

Einleitung

Die Analyse von Aminosäuren ist in vielen Bereichen der Forschung, von der Proteomik bis zur klinischen Diagnostik, von entscheidender Bedeutung. Da viele Aminosäuren keine starken Chromophore oder Fluorophore besitzen, ist eine Derivatisierung oft notwendig, um eine empfindliche Detektion mittels HPLC zu ermöglichen. Isocyanate reagieren mit der primären oder sekundären Aminogruppe von Aminosäuren zu stabilen Harnstoffderivaten. 5-Isocyanato-2,3-dihydro-1H-inden (auch als 5-Isocyanatoindan bekannt) ist ein Derivatisierungsreagenz, das einen aromatischen Ring einführt und somit die UV-Detektion der derivatisierten Aminosäuren ermöglicht.

Chemische Reaktion

Die primäre Aminogruppe einer Aminosäure reagiert mit der Isocyanatgruppe von 5-Isocyanato-2,3-dihydro-1H-inden zu einem stabilen N,N'-disubstituierten Harnstoffderivat. Diese Reaktion verläuft in der Regel schnell und quantitativ unter milden Bedingungen.

cluster_reactants Reaktanten cluster_products Produkt amino_acid Aminosäure (R-CH(NH2)-COOH) derivative Aminosäure-Harnstoff-Derivat amino_acid->derivative + isocyanate 5-Isocyanato-2,3-dihydro-1H-inden isocyanate->derivative

Abbildung 1: Allgemeine Reaktionsgleichung der Aminosäurederivatisierung.

Experimentelles Protokoll: Prä-Säulen-Derivatisierung

Dieses Protokoll beschreibt ein allgemeines Verfahren. Optimierungen, insbesondere in Bezug auf Reaktionszeit, Temperatur und pH-Wert, können für spezifische Aminosäuren oder Probenmatrizes erforderlich sein.

Benötigte Materialien:

  • Aminosäurestandards oder hydrolysierte Proteinprobe

  • 5-Isocyanato-2,3-dihydro-1H-inden

  • Boratpuffer (0.1 M, pH 8.5)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Ameisensäure (für die mobile Phase)

  • Reaktionsgefäße (z.B. 1.5 mL Mikrozentrifugenröhrchen)

  • Pipetten

  • Vortex-Mischer

  • Thermomischer oder Wasserbad

  • HPLC-System mit UV-Detektor

Protokoll-Schritte:

  • Probenvorbereitung:

    • Lösen Sie Aminosäurestandards in Boratpuffer zu einer Konzentration von 100 µM.

    • Für Proteinproben: Führen Sie eine saure Hydrolyse durch (z.B. mit 6 M HCl bei 110°C für 24 Stunden) und trocknen Sie die Probe anschließend im Vakuum. Rekonstituieren Sie den getrockneten Rückstand im Boratpuffer.

  • Herstellung der Reagenzlösung:

    • Lösen Sie 5-Isocyanato-2,3-dihydro-1H-inden in Acetonitril zu einer Konzentration von 10 mg/mL. Diese Lösung sollte frisch zubereitet werden.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL der Aminosäureprobe (oder des Standards) in ein Reaktionsgefäß.

    • Fügen Sie 100 µL der 5-Isocyanato-2,3-dihydro-1H-inden-Lösung hinzu.

    • Vortexen Sie die Mischung für 30 Sekunden.

    • Inkubieren Sie die Reaktion für 20 Minuten bei 60°C in einem Thermomischer.

  • Reaktionsstopp und Probenaufbereitung für HPLC:

    • Nach der Inkubation kühlen Sie die Probe auf Raumtemperatur ab.

    • Fügen Sie 800 µL einer Mischung aus Wasser und Acetonitril (90:10, v/v) mit 0.1% Ameisensäure hinzu, um die Reaktion zu verdünnen und zu stabilisieren.

    • Filtrieren Sie die Probe durch einen 0.22 µm Spritzenfilter vor der Injektion in das HPLC-System.

start Start: Probenvorbereitung reagent_prep Herstellung der Derivatisierungslösung start->reagent_prep derivatization Mischen von Probe und Reagenz Inkubation (z.B. 60°C, 20 min) start->derivatization reagent_prep->derivatization dilution Verdünnung und Stabilisierung derivatization->dilution filtration Filtration der Probe (0.22 µm) dilution->filtration hplc HPLC-Analyse filtration->hplc end Ende: Datenanalyse hplc->end

Abbildung 2: Workflow der Prä-Säulen-Derivatisierung und HPLC-Analyse.

HPLC-Bedingungen (Beispiel)

  • Säule: C18-Umkehrphasensäule (z.B. 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Wasser mit 0.1% Ameisensäure

  • Mobile Phase B: Acetonitril mit 0.1% Ameisensäure

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% bis 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% bis 10% B

    • 31-40 min: 10% B (Äquilibrierung)

  • Flussrate: 1.0 mL/min

  • Säulentemperatur: 30°C

  • Injektionsvolumen: 10 µL

  • Detektion: UV bei 254 nm

Quantitative Daten (Beispielhafte Darstellung)

Da für die Derivatisierung mit 5-Isocyanato-2,3-dihydro-1H-inden keine publizierten quantitativen Daten vorliegen, dient die folgende Tabelle als Vorlage zur Erfassung experimenteller Ergebnisse.

AminosäureRetentionszeit (min)Linearitätsbereich (µM)Bestimmungsgrenze (LOD) (µM)Quantifizierungsgrenze (LOQ) (µM)
AlaninTBDTBDTBDTBDTBD
GlycinTBDTBDTBDTBDTBD
ValinTBDTBDTBDTBDTBD
LeucinTBDTBDTBDTBDTBD
PhenylalaninTBDTBDTBDTBDTBD
..................
TBD: To Be Determined (Noch zu bestimmen)

Fehlerbehebung und wichtige Hinweise

  • Reagenzstabilität: Die Isocyanat-Lösung ist feuchtigkeitsempfindlich und sollte frisch zubereitet und in einem Exsikkator gelagert werden.

  • pH-Wert: Die Reaktionseffizienz ist pH-abhängig. Ein leicht basischer pH-Wert (8-9) ist in der Regel optimal, um die Aminogruppe deprotoniert und somit reaktiv zu halten.

  • Nebenreaktionen: Isocyanate können mit Wasser zu Aminen reagieren, was zu Nebenprodukten führen kann. Die Verwendung von wasserfreiem Acetonitril für die Reagenzlösung wird empfohlen.

  • Matrixeffekte: Komplexe Probenmatrizes können die Derivatisierungseffizienz und die chromatographische Trennung beeinflussen. Die Verwendung von internen Standards wird für eine genaue Quantifizierung empfohlen.

Zusammenfassung

Die Derivatisierung von Aminosäuren mit 5-Isocyanato-2,3-dihydro-1H-inden stellt eine vielversprechende Methode für die HPLC-Analyse dar. Das hier vorgestellte Protokoll bietet eine solide Ausgangsbasis für die Methodenentwicklung. Für eine robuste und validierte Methode sind weitere Optimierungen und die Erhebung quantitativer Daten unerlässlich.

Application Notes: The Use of 5-isocyanato-2,3-dihydro-1H-indene in Cross-Linking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cross-linking is a powerful technique used in biochemistry and molecular biology to study protein-protein interactions, protein conformation, and to stabilize protein complexes. Cross-linking agents are molecules that contain two or more reactive ends capable of covalently attaching to functional groups on proteins. While a variety of cross-linking agents are commercially available, the development of novel reagents with specific properties remains an active area of research.

This document provides detailed application notes and hypothetical protocols for the use of 5-isocyanato-2,3-dihydro-1H-indene as a potential cross-linking agent. It is important to note that, at the time of writing, there is a lack of specific published literature on the use of this particular compound in cross-linking experiments. Therefore, the information presented here is based on the general reactivity of isocyanates and the known biological relevance of the indane scaffold.[1][2][3][4][5] These notes are intended for researchers, scientists, and drug development professionals interested in exploring novel cross-linking strategies.

The Indane Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, found in a range of biologically active natural products and synthetic compounds.[1][2][3][4][5] Indane derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[3][4] The rigid bicyclic framework of the indane moiety allows for the precise spatial orientation of functional groups, which can be advantageous in designing molecules that interact with specific biological targets.[4]

Isocyanates as Cross-Linking Reagents

Isocyanates (-N=C=O) are highly reactive electrophiles that readily react with nucleophilic functional groups found in proteins, most notably the primary amines of lysine residues and the N-terminus of polypeptide chains.[6][7] This reaction forms a stable urea bond. Isocyanates can also react with other nucleophiles such as the thiol group of cysteine, the hydroxyl groups of serine, threonine, and tyrosine, and the imidazole group of histidine, although generally at slower rates than with primary amines.[7] This broad reactivity makes isocyanates potentially useful as cross-linking agents. However, their high reactivity also presents challenges, including rapid hydrolysis in aqueous environments and a lack of specificity, which can lead to a heterogeneous mixture of cross-linked products.[8][9]

Hypothetical Experimental Protocols

The following protocols are hypothetical and based on general procedures for protein cross-linking using isocyanate-based reagents. Optimization of these protocols for specific applications and target proteins is essential.

Protocol 1: Cross-Linking of a Purified Protein Complex

Objective: To covalently link interacting subunits within a purified protein complex using this compound.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, phosphate buffer; avoid amine-containing buffers like Tris).

  • This compound.

  • Anhydrous organic solvent (e.g., DMSO, DMF) for preparing the cross-linker stock solution.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • SDS-PAGE reagents and equipment.

  • Mass spectrometer for analysis (optional).

Procedure:

  • Prepare Cross-linker Stock Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent to a final concentration of 100 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein complex (at a concentration of 1-10 µM) with the reaction buffer.

  • Initiate Cross-Linking: Add the cross-linker stock solution to the protein solution to achieve a final cross-linker concentration in the range of 100 µM to 5 mM. The optimal concentration will need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quench Reaction: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any excess isocyanate.

  • Analysis: Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein subunits. For more detailed analysis of cross-linked sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry.

Data Presentation

Table 1: Reactivity of Isocyanate Group with Amino Acid Residues

Amino Acid ResidueFunctional GroupReaction ProductRelative Reactivity
Lysineε-amino (-NH₂)UreaHigh
N-terminusα-amino (-NH₂)UreaHigh
CysteineThiol (-SH)ThiocarbamateModerate
SerineHydroxyl (-OH)CarbamateLow
ThreonineHydroxyl (-OH)CarbamateLow
TyrosinePhenolic hydroxyl (-OH)CarbamateLow
HistidineImidazoleCarbamoyl-imidazoleLow

Table 2: Hypothetical Quantitative Parameters for a Cross-Linking Experiment

ParameterValue RangeNotes
Protein Concentration1 - 10 µMHigher concentrations favor intermolecular cross-linking.
Cross-linker Concentration100 µM - 5 mMThe optimal ratio of cross-linker to protein needs to be determined empirically.
Reaction Time30 - 60 minutesShorter times may be sufficient due to the high reactivity of isocyanates.
Reaction Temperature20 - 25 °C (Room Temp.)Lower temperatures can be used to slow down the reaction rate.
pH7.0 - 8.5Slightly alkaline pH favors the reaction with primary amines.

Visualizations

G cluster_workflow General Protein Cross-Linking Workflow A Prepare Protein Sample B Add Cross-Linking Reagent A->B C Incubate Reaction B->C D Quench Reaction C->D E Analyze Products (SDS-PAGE) D->E F Further Analysis (Mass Spectrometry) E->F

Caption: A generalized workflow for a protein cross-linking experiment.

G cluster_reaction Reaction of Isocyanate with a Primary Amine Indane Indane-N=C=O Product Indane-NH-CO-NH-Protein Indane->Product + Protein H₂N-Protein Protein->Product

Caption: Chemical reaction of an isocyanate with a primary amine on a protein.

References

Application Notes and Protocols for Quenching of 5-Isocyanato-2,3-dihydro-1H-indene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isocyanato-2,3-dihydro-1H-indene is a reactive chemical intermediate of interest in the synthesis of novel pharmaceutical compounds and other bioactive molecules. The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles. In many synthetic procedures, it is crucial to effectively "quench" any unreacted isocyanate to prevent unwanted side reactions, ensure the purity of the final product, and for the safe handling of the reaction mixture. This document provides detailed application notes and protocols for the quenching of reactions involving this compound through the formation of stable urea or carbamate derivatives.

The primary methods for quenching isocyanates involve their reaction with primary or secondary amines to form ureas, or with alcohols to form carbamates. These reactions are generally rapid and irreversible, effectively neutralizing the reactive isocyanate group.

General Reaction Schemes

The quenching of this compound can be represented by the following general schemes:

1. Quenching with Amines (Urea Formation):

2. Quenching with Alcohols (Carbamate Formation):

Data Presentation: Quenching Agent Reactivity

Quenching Agent ClassRepresentative ExamplesRelative Reactivity with IsocyanatesNotes
Primary Aliphatic Amines Benzylamine, n-ButylamineVery HighReactions are often exothermic and nearly instantaneous at room temperature.
Primary Aromatic Amines Aniline, p-ToluidineHighGenerally slower than aliphatic amines but still very rapid.
Secondary Aliphatic Amines Dibutylamine, PiperidineHighSimilar reactivity to primary aliphatic amines.
Primary Alcohols Methanol, EthanolModerateReaction is significantly slower than with amines and may require a catalyst for rapid quenching.
Secondary Alcohols Isopropanol, CyclohexanolModerate to LowSteric hindrance can reduce the reaction rate compared to primary alcohols.
Water H₂OLow to ModerateReacts to form an unstable carbamic acid, which decomposes to an amine and CO₂. The newly formed amine can then react with another isocyanate molecule. This is often an undesirable side reaction during synthesis but can be used for quenching if gas evolution is manageable.

Experimental Protocols

The following are general protocols for quenching reactions of this compound. These should be optimized for specific reaction conditions and scales.

Protocol 1: Quenching with a Primary Amine (e.g., Benzylamine)

Objective: To rapidly and effectively quench unreacted this compound by forming a stable urea derivative.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Benzylamine (or other suitable primary aliphatic amine).

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile).

  • Standard laboratory glassware and stirring apparatus.

  • Analytical equipment for reaction monitoring (e.g., TLC, LC-MS, or IR spectroscopy).

Procedure:

  • Cool the reaction mixture containing the isocyanate to 0 °C in an ice bath with stirring. This is to control the exothermicity of the quenching reaction.

  • In a separate flask, prepare a solution of the quenching agent. Dissolve a slight excess (1.1 to 1.5 equivalents relative to the initial amount of isocyanate) of benzylamine in the same anhydrous solvent used for the reaction.

  • Slowly add the benzylamine solution dropwise to the cooled reaction mixture over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 30-60 minutes to ensure complete quenching.

  • Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹ in the IR spectrum) or by another suitable analytical method (e.g., TLC, LC-MS).

  • Once the reaction is complete, the resulting urea derivative can be isolated using standard purification techniques such as precipitation, crystallization, or column chromatography.

Protocol 2: Quenching with an Alcohol (e.g., Methanol)

Objective: To quench unreacted this compound by forming a stable carbamate derivative, particularly when the use of an amine is not desirable.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Anhydrous Methanol (or other suitable primary alcohol).

  • Anhydrous solvent (e.g., THF, Toluene, or Dioxane).

  • Optional: Catalyst such as dibutyltin dilaurate (DBTDL) or triethylamine (TEA).

  • Standard laboratory glassware and stirring apparatus.

  • Analytical equipment for reaction monitoring.

Procedure:

  • To the reaction mixture at room temperature, add a significant excess (at least 5-10 equivalents) of anhydrous methanol. The large excess helps to drive the reaction to completion.

  • If a faster quenching time is required, a catalytic amount (e.g., 0.1-1 mol%) of DBTDL or TEA can be added.

  • Stir the mixture at room temperature or gently heat to 40-50 °C to accelerate the reaction.

  • Monitor the reaction for the disappearance of the isocyanate peak by IR spectroscopy or other appropriate analytical techniques. The reaction with alcohols is generally slower than with amines and may require several hours for completion, especially without a catalyst.

  • Upon completion, the solvent and excess methanol can be removed under reduced pressure. The resulting carbamate can then be purified by standard methods.

Visualization of Workflows

Experimental Workflow for Amine Quenching

G cluster_prep Preparation cluster_reaction Quenching Reaction cluster_analysis Analysis & Workup start Reaction Mixture (contains isocyanate) cool Cool Reaction Mixture to 0 °C start->cool quencher_prep Prepare Solution of Primary Amine (1.1-1.5 eq) add Slowly Add Amine Solution quencher_prep->add cool->add warm Warm to Room Temperature add->warm stir Stir for 30-60 min warm->stir monitor Monitor Reaction (IR, TLC, LC-MS) stir->monitor workup Isolate Product (Precipitation/Crystallization/ Chromatography) monitor->workup end Purified Urea Derivative workup->end

Caption: Workflow for quenching this compound with a primary amine.

Logical Relationship for Quenching Agent Selection

G cluster_criteria Key Considerations cluster_options Quenching Agent Options cluster_outcomes Outcomes start Need to Quench This compound speed Required Speed of Quenching start->speed workup Downstream Purification Compatibility start->workup product Desired Properties of Quenched Product start->product amine Primary/Secondary Amine speed->amine Fast alcohol Alcohol speed->alcohol Slower workup->amine workup->alcohol product->amine product->alcohol urea Formation of Stable Urea amine->urea carbamate Formation of Stable Carbamate alcohol->carbamate

Caption: Decision tree for selecting a quenching agent for isocyanate reactions.

Concluding Remarks

The protocols and information provided offer a foundational guide for the effective quenching of reactions involving this compound. It is imperative for researchers to adapt these general methodologies to their specific synthetic contexts, taking into account the scale of the reaction, the nature of the solvent and other reagents present, and the desired final product specifications. Thorough analytical monitoring is crucial to confirm the complete consumption of the isocyanate and to ensure the purity of the resulting quenched product. Always perform a thorough risk assessment before conducting any chemical reaction.

Application Notes and Protocols for the Purification of Proteins after Labeling with 5-Isocyanatoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a fundamental technique in life sciences research, enabling the study of protein function, localization, interactions, and dynamics. 5-Isocyanatoindan is a chemical labeling reagent that reacts with primary amine groups on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable urea linkages. The indan moiety provides a hydrophobic handle that can be used for specific purification strategies or as a biophysical probe. This document provides detailed protocols for the labeling of proteins with 5-isocyanatoindan and the subsequent purification of the labeled conjugates.

Principle of Labeling

The isocyanate group (-N=C=O) of 5-isocyanatoindan is an electrophilic moiety that readily reacts with nucleophilic primary amines on proteins. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH to ensure that the lysine side chains are deprotonated and thus more reactive.

Applications

Proteins labeled with 5-isocyanatoindan can be utilized in a variety of applications, including:

  • Hydrophobic Interaction Chromatography (HIC): The hydrophobic indan group allows for the selective purification of labeled proteins using HIC.

  • Drug Development: As a fragment for fragment-based drug discovery, where the indan moiety can interact with hydrophobic pockets in target proteins.

  • Biophysical Studies: The indan group can serve as a probe to study protein conformation and interactions in hydrophobic environments.

Data Presentation

Table 1: Recommended Reaction Parameters for Protein Labeling with 5-Isocyanatoindan
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency but may also increase the risk of aggregation.
5-Isocyanatoindan Molar Excess 10 - 50-foldThe optimal ratio should be determined empirically for each protein.
Reaction Buffer 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 - 9.0Amine-free buffers such as phosphate or bicarbonate are essential to prevent reaction with buffer components.
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used for sensitive proteins to maintain their stability.
Incubation Time 1 - 4 hoursLonger incubation times may be required at lower temperatures.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M GlycineTo a final concentration of 50-100 mM to stop the reaction by consuming excess isocyanate.
Table 2: Example Purification of a 5-Isocyanatoindan Labeled Protein
Purification StepProtein Concentration (mg/mL)Total Protein (mg)Purity (%)Degree of Labeling (DOL)
Initial Protein Solution 5.050>950
After Labeling Reaction 4.848~903.5
After Size-Exclusion Chromatography 2.142>983.5
After Hydrophobic Interaction Chromatography 1.530>993.5

Note: The values in this table are illustrative and will vary depending on the specific protein and experimental conditions.

Experimental Protocols

Part 1: Protein Preparation
  • Buffer Exchange: Ensure your protein of interest is in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

  • Determine Protein Concentration: Accurately determine the concentration of your protein solution using a standard protein assay (e.g., BCA or Bradford) or by measuring the absorbance at 280 nm (if the extinction coefficient is known).

Part 2: Labeling Reaction with 5-Isocyanatoindan
  • Prepare 5-Isocyanatoindan Stock Solution: Immediately before use, prepare a 10 mM stock solution of 5-isocyanatoindan in anhydrous dimethyl sulfoxide (DMSO).

    • Note on Handling: 5-Isocyanatoindan is moisture-sensitive and should be handled in a dry environment. Use anhydrous DMSO to prevent hydrolysis of the isocyanate.

  • Labeling Reaction: a. In a microcentrifuge tube, add your protein solution to the desired final concentration (e.g., 5 mg/mL). b. Calculate the required volume of the 10 mM 5-isocyanatoindan stock solution to achieve the desired molar excess (e.g., 20-fold). c. While gently vortexing, add the calculated volume of the 5-isocyanatoindan stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation. d. Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for 4 hours or overnight.

  • Quench the Reaction: a. Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to ensure all unreacted 5-isocyanatoindan is consumed.

Part 3: Purification of the Labeled Protein

Method A: Size-Exclusion Chromatography (Desalting)

This method is suitable for removing excess unreacted 5-isocyanatoindan and the quenching reagent.

  • Equilibrate the Column: Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).

  • Apply the Sample: Load the quenched reaction mixture onto the equilibrated column.

  • Elute the Labeled Protein: Elute the protein with the storage buffer. The labeled protein will elute in the void volume, while the smaller molecules (unreacted label, quenching reagent) will be retained and elute later.

  • Collect Fractions: Collect the fractions containing the purified labeled protein. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

Method B: Hydrophobic Interaction Chromatography (HIC)

This method takes advantage of the increased hydrophobicity of the protein after labeling with the indan group.

  • Equilibrate the Column: Equilibrate a HIC column with a high-salt binding buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Adjust Sample Salt Concentration: Add a high-salt buffer to your quenched reaction mixture to match the salt concentration of the binding buffer.

  • Load the Sample: Load the salt-adjusted sample onto the equilibrated HIC column.

  • Wash the Column: Wash the column with the binding buffer to remove any unbound proteins and impurities.

  • Elute the Labeled Protein: Elute the bound, labeled protein by applying a decreasing salt gradient (e.g., a linear gradient from 1.5 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0). The more hydrophobic, labeled protein will elute at a lower salt concentration than the unlabeled protein.

  • Collect and Pool Fractions: Collect fractions and identify those containing the purified labeled protein using SDS-PAGE and by monitoring absorbance at 280 nm.

Part 4: Characterization of the Labeled Protein
  • Protein Concentration: Determine the concentration of the purified labeled protein.

  • Degree of Labeling (DOL): The DOL, which is the average number of 5-isocyanatoindan molecules per protein, can be determined using mass spectrometry. The mass of the labeled protein will increase by the molecular weight of 5-isocyanatoindan (159.17 g/mol ) for each attached label.

  • Purity Analysis: Assess the purity of the labeled protein by SDS-PAGE. The labeled protein should migrate as a single band.

Mandatory Visualization

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization p1 Protein in Amine-Free Buffer p2 Determine Concentration p1->p2 l1 Add 5-Isocyanatoindan p2->l1 l2 Incubate l1->l2 l3 Quench Reaction l2->l3 u1 Purification Method l3->u1 u2 Size-Exclusion Chromatography u1->u2 Option A u3 Hydrophobic Interaction Chromatography u1->u3 Option B c1 Determine Concentration u2->c1 u3->c1 c2 Assess Purity (SDS-PAGE) c1->c2 c3 Determine DOL (Mass Spec) c1->c3

Caption: Experimental workflow for labeling and purification.

MAPK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocation & Phosphorylation Gene Gene Expression TF->Gene Regulation GrowthFactor Growth Factor GrowthFactor->Receptor Binding & Activation

Caption: Overview of the MAPK signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Improving the Efficiency of 5-isocyanato-2,3-dihydro-1H-indene Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of labeling experiments using 5-isocyanato-2,3-dihydro-1H-indene.

Frequently Asked Questions (FAQs)

Q1: What is the primary target for labeling with this compound?

A1: The primary targets for this compound are nucleophilic functional groups on the surface of biomolecules. The highly reactive isocyanate group (-NCO) readily forms stable urea linkages with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.

Q2: What are the potential side reactions to be aware of during the labeling process?

A2: The main side reaction is the hydrolysis of the isocyanate group in the aqueous buffer, which converts it into an unstable carbamic acid that subsequently decomposes to an amine and carbon dioxide.[1] This process consumes the labeling reagent and reduces labeling efficiency. The rate of hydrolysis increases with higher pH.[2] Other less common side reactions include the formation of less stable urethane and thiocarbamate linkages through reaction with hydroxyl (serine, threonine, tyrosine) and sulfhydryl (cysteine) groups, respectively.[2][3]

Q3: Which buffers are recommended for the labeling reaction?

A3: It is critical to use amine-free buffers to prevent the buffer components from competing with the target biomolecule for the isocyanate. Phosphate buffers (e.g., sodium phosphate) are a suitable choice. Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane).

Q4: What is the optimal pH for the labeling reaction?

A4: A slightly alkaline pH, typically in the range of 8.0 to 9.0, is recommended.[2] This condition deprotonates primary amine groups, increasing their nucleophilicity and reactivity towards the isocyanate. However, be mindful that higher pH also accelerates the hydrolysis of the isocyanate.

Q5: How should I prepare and store the this compound stock solution?

A5: Due to the moisture sensitivity of isocyanates, the stock solution should be prepared immediately before use in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] The reagent itself should be stored in a desiccated environment to prevent degradation.

Q6: How does the hydrophobicity of the 2,3-dihydro-1H-indene moiety affect the labeling reaction?

A6: The 2,3-dihydro-1H-indene (indane) group is non-polar and hydrophobic.[4][5] This can lead to poor aqueous solubility of the labeling reagent. When adding the stock solution to your aqueous reaction mixture, it is crucial to ensure rapid and thorough mixing to prevent precipitation of the reagent and to facilitate its interaction with the target biomolecule. The final concentration of the organic solvent from the stock solution should ideally be kept below 10% of the total reaction volume.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Labeling Efficiency 1. Hydrolysis of the isocyanate: The labeling reagent has degraded due to moisture. 2. Suboptimal pH: The pH of the reaction buffer is too low, resulting in protonated and less reactive amine groups. 3. Insufficient molar excess of the labeling reagent: The concentration of the isocyanate is too low to achieve the desired degree of labeling. 4. Presence of competing nucleophiles: The buffer or other components in the reaction mixture contain primary or secondary amines.1. Prepare a fresh stock solution of this compound in an anhydrous solvent immediately before use. 2. Increase the pH of the reaction buffer to between 8.0 and 9.0. 3. Increase the molar excess of the labeling reagent. A 10-20 fold molar excess is a good starting point, but this may need to be optimized.[6] 4. Use an amine-free buffer such as phosphate buffer.
Protein Precipitation during Labeling 1. High concentration of organic solvent: The addition of a large volume of the labeling reagent stock solution (in DMSO or DMF) can denature the protein. 2. Hydrophobicity of the label: The attachment of the hydrophobic indene moiety can decrease the overall solubility of the protein, leading to aggregation.1. Keep the volume of the organic solvent to a minimum, ideally not exceeding 10% of the total reaction volume. 2. Perform the labeling reaction at a lower protein concentration. Consider adding stabilizing agents like glycerol to the buffer.
Inconsistent Results 1. Inconsistent preparation of the labeling reagent: The stock solution is not prepared fresh for each experiment. 2. Variability in reaction time or temperature: Inconsistent incubation conditions can affect the extent of labeling.1. Always prepare a fresh stock solution of the isocyanate immediately before use. 2. Standardize the incubation time and temperature for all experiments.
Difficulty in Removing Excess Label 1. Precipitation of the hydrolyzed reagent: The hydrolyzed form of the labeling reagent may be insoluble and difficult to remove by standard methods.1. After quenching the reaction, centrifuge the sample to pellet any insoluble material before proceeding with purification. 2. Use a desalting column or dialysis for purification.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, dissolve 1.59 mg of this compound (MW: 159.18 g/mol ) in 1 mL of anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

Protocol 2: General Protein Labeling Procedure
  • Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5) at a concentration of 1-5 mg/mL.

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold).

  • While gently vortexing the protein solution, add the calculated volume of the labeling reagent stock solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4-6 hours).

  • To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to ensure all unreacted isocyanate is consumed.

  • Remove the excess labeling reagent and quenching buffer by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post_reaction Post-Reaction Reagent_Prep Prepare fresh 10 mM This compound in anhydrous DMSO/DMF Add_Reagent Add isocyanate stock to protein solution (gentle mixing) Reagent_Prep->Add_Reagent Protein_Prep Prepare protein in amine-free buffer (pH 8.0-9.0) Protein_Prep->Add_Reagent Incubate Incubate for 1-2 hours at room temperature Add_Reagent->Incubate Quench Quench with Tris buffer Incubate->Quench Purify Purify labeled protein (desalting column/dialysis) Quench->Purify Characterize Characterize labeled protein Purify->Characterize signaling_pathway Isocyanate This compound (-NCO) Primary_Amine Primary Amine (e.g., Lysine, N-terminus) -NH2 Isocyanate->Primary_Amine Main Reaction Hydrolysis Hydrolysis (H2O) Isocyanate->Hydrolysis Side Reaction Urea_Linkage Stable Urea Linkage -NH-CO-NH- Primary_Amine->Urea_Linkage Inactive_Amine Inactive Amine + CO2 Hydrolysis->Inactive_Amine

References

Technical Support Center: Handling and Use of 5-Isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific hydrolysis data for 5-isocyanato-2,3-dihydro-1H-indene is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on the well-established chemical principles of aromatic isocyanates. Researchers should always perform small-scale pilot experiments to determine optimal conditions for their specific application.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue Potential Cause Recommended Solution
Loss of Reactivity / Low Yield Hydrolysis of the isocyanate group due to moisture in the solvent or reaction setup.1. Use anhydrous solvents with a water content below 50 ppm. 2. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (e.g., Nitrogen or Argon). 3. Handle the compound and prepare solutions under a strict inert atmosphere (glovebox or Schlenk line).
Formation of a White Precipitate Formation of insoluble urea byproducts from the reaction of the isocyanate with primary amines (formed from initial hydrolysis).[1][2][3]1. Filter the solution to remove the precipitate before use, though this indicates partial degradation of the starting material. 2. Re-evaluate the solvent drying and inert atmosphere techniques to prevent future occurrences.
Pressure Buildup in a Sealed Container Decomposition of the intermediate carbamic acid to carbon dioxide (CO2) gas.[4][5][6][7]1. DO NOT store solutions in tightly sealed containers for extended periods, especially if moisture contamination is suspected. 2. If pressure buildup is noticed, vent the container cautiously in a well-ventilated fume hood. 3. For long-term storage, store the neat compound in a desiccator and prepare solutions fresh before use.
Inconsistent Results Between Experiments Variable amounts of moisture in the reaction environment.1. Standardize the solvent purification and handling procedures. 2. Regularly test the water content of solvents using a Karl Fischer titrator. 3. Ensure the inert atmosphere is maintained throughout the entire experimental setup and duration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound in solution?

A1: The primary degradation pathway is hydrolysis. The isocyanate group (-N=C=O) reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine (5-amino-2,3-dihydro-1H-indene) and carbon dioxide gas.[1][3] This newly formed amine is highly reactive and can react with another molecule of the isocyanate to form a stable, often insoluble, urea dimer.[2]

Q2: Which solvents are recommended for dissolving this compound?

A2: Aprotic solvents are essential. Commonly used solvents include anhydrous toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN). It is crucial to ensure these solvents are rigorously dried before use. Protic solvents like alcohols or water will react with the isocyanate and should be avoided unless they are intended reactants.

Q3: How can I confirm if my sample of this compound has hydrolyzed?

A3: Several analytical techniques can be employed:

  • FT-IR Spectroscopy: Monitor the disappearance of the strong, sharp isocyanate peak around 2250-2275 cm⁻¹ and the appearance of amine (N-H stretching) and urea (C=O stretching) bands.

  • ¹H NMR Spectroscopy: Compare the spectrum of your sample to a reference standard. The appearance of new aromatic and aliphatic signals corresponding to the amine or urea byproduct would indicate hydrolysis.

  • LC-MS: This technique can be used to identify the parent compound and its hydrolysis/urea-dimer byproducts by their respective mass-to-charge ratios.[8]

Q4: What are the best practices for storing solutions of this compound?

A4: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution under an inert atmosphere (e.g., in a septum-sealed flask backfilled with argon) at a low temperature (2-8°C) to minimize degradation. Always use a syringe that has been purged with inert gas for transfers.

Q5: What safety precautions should be taken when handling this compound?

A5: Isocyanates are potent sensitizers and can cause respiratory and skin irritation.[4][6] Always handle this compound in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber or nitrile).[6][9] Avoid inhalation of vapors and any contact with skin or eyes.[5]

Experimental Protocols

Protocol 1: Drying of Solvents
  • Initial Setup: Place the solvent (e.g., Toluene, THF) over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for Toluene/DCM).

  • Refluxing (if necessary): For some solvent/drying agent combinations (like THF/sodium), reflux the solvent under an inert atmosphere for several hours until the color indicator (benzophenone ketyl) shows a persistent deep blue or purple color.

  • Distillation: Distill the solvent under a positive pressure of inert gas (Nitrogen or Argon) directly into a dry collection flask.

  • Storage: Store the freshly distilled, anhydrous solvent in a sealed flask with a septum, over activated molecular sieves (3Å or 4Å), and under an inert atmosphere.

Protocol 2: Setting up a Moisture-Sensitive Reaction
  • Glassware Preparation: Dry all necessary glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120°C for a minimum of 4 hours.

  • Assembly: Assemble the glassware while still hot and immediately place it under a manifold connected to a supply of inert gas and a vacuum pump (Schlenk line).

  • Purging: Evacuate the assembled glassware and backfill with inert gas. Repeat this cycle at least three times to ensure the removal of all atmospheric moisture and oxygen.

  • Reagent Addition:

    • Dissolve solid this compound in the freshly prepared anhydrous solvent in a separate, purged flask.

    • Transfer the isocyanate solution to the reaction vessel via a cannula or a gas-tight syringe.

    • Add other reagents in a similar moisture-free manner.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS, FT-IR).

Visualizations

Hydrolysis_Pathway Isocyanate This compound (R-N=C=O) CarbamicAcid Carbamic Acid (unstable) [R-NH-COOH] Isocyanate->CarbamicAcid + H₂O Urea Di-substituted Urea (R-NH-CO-NH-R) Isocyanate->Urea Water H₂O Water->CarbamicAcid Amine Primary Amine (R-NH₂) CarbamicAcid->Amine Decomposition CO2 CO₂ CarbamicAcid->CO2 Amine->Urea + R-N=C=O Experimental_Workflow cluster_prep Preparation Phase cluster_setup Reaction Setup Phase cluster_reaction Execution Phase Dry_Glassware 1. Oven-dry all glassware (>120°C, 4h) Assemble 3. Assemble glassware hot Dry_Glassware->Assemble Dry_Solvent 2. Prepare anhydrous solvent (<50 ppm H₂O) Add_Reagents 5. Add reagents via syringe/cannula Dry_Solvent->Add_Reagents Purge 4. Purge with Inert Gas (3x Vacuum/Backfill) Assemble->Purge Purge->Add_Reagents Run_Reaction 6. Run reaction under positive inert gas pressure Add_Reagents->Run_Reaction Monitor 7. Monitor progress (TLC, LC-MS) Run_Reaction->Monitor Troubleshooting_Tree Start Experiment Failed: Low Yield or Precipitate Check_Solvent Was an anhydrous solvent used? Start->Check_Solvent Check_Glassware Was glassware properly dried? Check_Solvent->Check_Glassware Yes Solution_Solvent Action: Use freshly distilled anhydrous solvent. Check_Solvent->Solution_Solvent No Check_Atmosphere Was a strict inert atmosphere used? Check_Glassware->Check_Atmosphere Yes Solution_Glassware Action: Oven-dry glassware and cool under inert gas. Check_Glassware->Solution_Glassware No Check_Atmosphere->Start If all 'Yes', check reagent purity Solution_Atmosphere Action: Use Schlenk line or glovebox. Purge system thoroughly. Check_Atmosphere->Solution_Atmosphere No

References

Troubleshooting low yield in 5-isocyanatoindan derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Isocyanatoindan Derivatization

Welcome to the technical support center for 5-isocyanatoindan derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to low yield in 5-isocyanatoindan derivatization reactions?

A1: Low yields in 5-isocyanatoindan derivatization are often attributed to the high reactivity of the isocyanate functional group, which makes it susceptible to several competing side reactions. The most common issues include reaction with water (hydrolysis), self-polymerization, and reactions with other nucleophiles present in the reaction mixture.[1][2] Optimizing reaction conditions to minimize these side reactions is crucial for achieving a high yield of the desired derivative.

Q2: How does water affect the reaction, and what are the signs of water contamination?

A2: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[2] This side reaction consumes the 5-isocyanatoindan, thereby reducing the yield of the desired product.[2] Signs of water contamination include a cloudy reaction mixture or the formation of solid precipitates, which are often insoluble urea byproducts.[2] To avoid this, it is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is self-polymerization of 5-isocyanatoindan, and how can it be prevented?

A3: Isocyanates can react with each other, particularly at elevated temperatures or in the presence of certain catalysts, to form dimers (uretdiones) and trimers (isocyanurates).[1] This self-polymerization reduces the concentration of the isocyanate available to react with the target molecule. To prevent this, it is advisable to control the reaction temperature carefully and choose a catalyst that selectively promotes the desired derivatization reaction over polymerization.[2]

Q4: Can the solvent choice impact the reaction yield?

A4: Absolutely. The choice of solvent is critical. Protic solvents, such as alcohols and water, will react with the isocyanate and should be avoided unless they are the intended reactant.[1][3] Aprotic solvents like tetrahydrofuran (THF), acetone, or dichloromethane are generally preferred for isocyanate reactions.[3] It is also essential to ensure the solvent is anhydrous.[2]

Q5: How can I confirm the purity of my 5-isocyanatoindan starting material?

A5: The purity of the starting material is a critical factor. Impurities can interfere with the reaction and lead to low yields.[2] You can verify the purity of your 5-isocyanatoindan using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the derivatization of 5-isocyanatoindan.

Issue 1: Low or No Product Yield
Symptom Possible Cause Recommended Action
Reaction mixture is cloudy or contains solid precipitates.Moisture Contamination: Water in reactants or solvents is reacting with the isocyanate.[2]- Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Purge the reaction vessel with an inert gas (nitrogen or argon).[2]
The reaction is slow or does not proceed to completion.Incorrect Temperature: The reaction kinetics are temperature-dependent. Low temperatures can lead to slow reaction rates.[2]- Optimize the reaction temperature. Many isocyanate reactions are conducted between 60-100°C.[2] Be cautious of higher temperatures promoting side reactions.[2]
Insufficient or Inactive Catalyst: Many isocyanate reactions require a catalyst to proceed at a reasonable rate.[2]- Select a suitable catalyst (e.g., tertiary amines like DABCO or organometallic compounds like dibutyltin dilaurate).[2] - Ensure the catalyst is fresh and active.- Optimize the catalyst concentration.
The final product is a complex mixture.Side Reactions: Competing reactions such as self-polymerization or reaction with impurities are occurring.[1]- Control the reaction temperature to minimize polymerization.[2] - Verify the purity of all starting materials.[2] - Consider adding the isocyanate dropwise to the reaction mixture to maintain a low concentration.
Issue 2: Product Purification Challenges
Symptom Possible Cause Recommended Action
Difficulty in separating the desired product from byproducts.Formation of Urea Byproducts: Reaction with water or amines leads to the formation of insoluble ureas.[1]- If the urea byproduct is a solid, it can often be removed by filtration.[4] - Utilize column chromatography for purification, selecting a solvent system that provides good separation between the product and impurities.
The purified product has a lower molecular weight than expected.Allophanate and Biuret Formation: Excess isocyanate can react with the urethane or urea linkages already formed, creating cross-links that can limit chain growth.[2]- Maintain a strict 1:1 stoichiometry.[2] If a slight excess of isocyanate is necessary, consider adding it in portions to control the concentration.[2]

Experimental Protocols

General Protocol for Derivatization of a Primary Amine with 5-Isocyanatoindan

This protocol provides a general guideline. The specific conditions may need to be optimized for your particular substrate.

Materials:

  • 5-Isocyanatoindan

  • Primary amine substrate

  • Anhydrous aprotic solvent (e.g., THF, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask) with a septum

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To the reaction vessel, add the primary amine substrate and dissolve it in the anhydrous aprotic solvent under an inert atmosphere.

  • Addition of Isocyanate: In a separate, dry vial, dissolve the 5-isocyanatoindan in the anhydrous aprotic solvent. Add this solution dropwise to the stirring solution of the primary amine at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of 5-Isocyanatoindan & Substrate Start->CheckPurity CheckAnhydrous Ensure Anhydrous Conditions Start->CheckAnhydrous CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckCatalyst Evaluate Catalyst (Type & Concentration) Start->CheckCatalyst CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry Purification Optimize Purification Strategy CheckPurity->Purification CheckAnhydrous->Purification CheckTemp->Purification CheckCatalyst->Purification CheckStoichiometry->Purification Success Improved Yield Purification->Success

Caption: A flowchart for systematically troubleshooting low yield in 5-isocyanatoindan derivatization.

Common Side Reactions of Isocyanates

SideReactions Isocyanate 5-Isocyanatoindan (R-NCO) Urea Urea Derivative Isocyanate->Urea + Water -> Amine -> + R-NCO Isocyanate->Urea + Amine Urethane Urethane Derivative Isocyanate->Urethane + Alcohol DimerTrimer Dimer/Trimer Isocyanate->DimerTrimer + Another Isocyanate Water Water (H2O) Amine Primary/Secondary Amine (R'-NH2 / R'2-NH) Alcohol Alcohol (R'-OH) AnotherIsocyanate Another Isocyanate (R-NCO)

Caption: Competing side reactions that can reduce the yield of the desired 5-isocyanatoindan derivative.

References

Minimizing non-specific binding of 5-isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing non-specific binding during experiments involving 5-isocyanato-2,3-dihydro-1H-indene.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, focusing on identifying the causes of non-specific binding and providing effective solutions.

Problem Potential Cause Solution
High Background Signal in Immunoassays (e.g., ELISA, Western Blot) Inadequate Blocking: The blocking buffer is not effectively saturating all non-specific binding sites on the solid phase (e.g., microplate wells, membranes).[1][2]- Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[1] The optimal agent can be application-dependent. - Increase Blocking Incubation Time/Temperature: Extend the blocking incubation period (e.g., overnight at 4°C) or increase the temperature (e.g., 1-2 hours at room temperature).[1]
Hydrophobic and Ionic Interactions: The target protein or the this compound conjugate may be adhering non-specifically to the surface through hydrophobic or electrostatic forces.[1][3]- Adjust Buffer pH: Modify the pH of the reaction and wash buffers to be closer to the isoelectric point of the protein to minimize charge-based interactions.[3] - Increase Salt Concentration: Adding NaCl to the wash buffer can help disrupt ionic interactions.[3] - Add Surfactants: Incorporate a non-ionic surfactant like Tween-20 in the wash buffer to reduce hydrophobic interactions.[3][4]
High Concentration of Conjugate: Using an excessive concentration of the this compound labeled protein increases the likelihood of low-affinity, non-specific interactions.[1][4]- Titrate Conjugate Concentration: Perform a titration experiment to determine the optimal concentration of the conjugate that provides a strong specific signal with minimal background.[1]
Low Specific Signal Hydrolysis of the Isocyanate Group: The isocyanate group of this compound is susceptible to hydrolysis in aqueous buffers, rendering it inactive before it can react with the target molecule.[5][6][7]- Use Anhydrous Solvent for Stock Solution: Prepare the stock solution of this compound in an anhydrous organic solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[8][9] - Optimize Reaction pH: While the reaction with primary amines is more efficient at a slightly alkaline pH, a very high pH will accelerate hydrolysis.[8] Maintain the pH in the recommended range for the specific application.
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the isocyanate group, reducing conjugation efficiency.[10]- Use Amine-Free Buffers: Employ buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer, for the conjugation reaction.[8][11]
Precipitation of Conjugate High Degree of Labeling: Excessive modification of the protein with the hydrophobic this compound molecule can lead to protein aggregation and precipitation.[10]- Optimize Molar Ratio: Adjust the molar ratio of this compound to the target molecule to achieve a lower degree of labeling.[9] - Use Solubility-Enhancing Additives: Consider the inclusion of solubility-enhancing agents in the reaction buffer.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (also known as 5-indanylisocyanate) is a chemical compound with the formula C10H9NO.[12][13] It contains a reactive isocyanate group that can form covalent bonds with primary amines, which are present on proteins (e.g., the side chain of lysine residues and the N-terminus).[14][15] This property makes it useful as a crosslinking agent or for labeling biomolecules in various research applications.

Q2: What is non-specific binding and why is it a problem?

Non-specific binding refers to the attachment of molecules to unintended targets or surfaces in an experimental setup.[1] This can be caused by hydrophobic or ionic interactions.[1][3] It is a significant issue in techniques like immunoassays because it can lead to high background signals, reduced sensitivity, and inaccurate results.[1]

Q3: How can I reduce non-specific binding when using this compound conjugates?

A multi-faceted approach is often the most effective for minimizing non-specific binding:

  • Effective Blocking: Use a suitable blocking agent to saturate non-specific binding sites.[1][16]

  • Buffer Optimization: Adjust the pH and ionic strength of your buffers to minimize electrostatic interactions.[3] The addition of non-ionic surfactants can help to reduce hydrophobic interactions.[3]

  • Thorough Washing: Implement stringent and consistent washing steps between each incubation to remove unbound reagents.[1]

  • Optimize Reagent Concentrations: Titrate the concentration of your this compound conjugate to find the optimal balance between specific signal and background noise.[1]

  • Purification of the Conjugate: After the conjugation reaction, purify the labeled protein to remove any unreacted this compound and potential aggregates.[9][17]

Q4: What are the optimal reaction conditions for conjugating this compound to a protein?

The optimal reaction conditions can vary depending on the specific protein and application. However, here are some general guidelines:

  • Buffer: Use an amine-free buffer, such as PBS, at a pH between 7.2 and 8.5.[8]

  • Protein Concentration: A protein concentration of 1-10 mg/mL is typically recommended.[8][9]

  • Molar Ratio: The molar ratio of this compound to protein should be optimized. A 10-20 fold molar excess of the isocyanate is a good starting point.[9]

  • Reaction Time and Temperature: The reaction can be carried out for 1-4 hours at room temperature or overnight at 4°C.[9]

Q5: How can I confirm that my protein has been successfully labeled with this compound?

Several methods can be used to confirm successful conjugation, including:

  • Mass Spectrometry: To determine the mass increase of the protein corresponding to the addition of the this compound moiety.

  • HPLC Analysis: To separate the labeled protein from the unlabeled protein.

  • Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.

Experimental Protocols

Protocol for Labeling an Antibody with this compound

This protocol provides a general procedure for the covalent attachment of this compound to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Antibody: Dissolve or buffer exchange the antibody into an amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the this compound Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Perform the Conjugation Reaction: a. Add the this compound stock solution to the antibody solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[9] b. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[9]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9]

  • Purify the Conjugate: Remove the unreacted labeling reagent and byproducts using a desalting column or dialysis.[9]

Data Presentation

Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding

Blocking Agent Typical Concentration Incubation Time Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)1-2 hours at RT or overnight at 4°CReadily available, effective for many applications.May cross-react with some antibodies.
Non-fat Dry Milk 5% (w/v)1-2 hours at RTInexpensive, effective for many antibody-based assays.Contains phosphoproteins that can interfere with some detection methods.
Casein 1% (w/v)1-2 hours at RTA component of milk, effective blocker.Similar to milk, may contain phosphoproteins.
Polyvinylpyrrolidone (PVP) 1% (w/v)1 hour at RTSynthetic polymer, can be effective in reducing background.May not be as effective as protein-based blockers for all applications.

Table 2: Recommended Buffer Conditions for Bioconjugation and Immunoassays

Buffer Component Recommended Concentration/pH Purpose Considerations
Conjugation Buffer (e.g., PBS) pH 7.2-8.5Provides optimal pH for the reaction of isocyanate with primary amines.Must be free of primary amines.
Wash Buffer (e.g., PBS with Tween-20) pH 7.2-7.4, 0.05-0.1% Tween-20Removes unbound reagents and reduces non-specific binding.The concentration of surfactant may need to be optimized.
Blocking Buffer See Table 1Saturates non-specific binding sites.The choice of blocking agent is application-dependent.
Elution Buffer (for purification) Acidic pH (e.g., glycine-HCl, pH 2.5-3.0) or high saltDisrupts antibody-antigen interactions for affinity purification.Neutralize the eluate immediately to preserve protein activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_application Application (e.g., Immunoassay) prep_reagents Prepare Reagents (Antibody, Isocyanate) conjugation Conjugation Reaction (Antibody + Isocyanate) prep_reagents->conjugation prep_buffers Prepare Buffers (Amine-free, Wash, Block) prep_buffers->conjugation quench Quench Reaction conjugation->quench purification Purify Conjugate (Desalting Column/Dialysis) quench->purification blocking Blocking Step purification->blocking incubation Incubate with Conjugate blocking->incubation washing Washing Steps incubation->washing detection Detection washing->detection

Caption: Experimental workflow for antibody labeling and immunoassay.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding Observed cause1 Inadequate Blocking? start->cause1 cause2 Suboptimal Buffer Conditions? start->cause2 cause3 High Conjugate Concentration? start->cause3 solution1a Optimize Blocking Agent/Time cause1->solution1a solution2a Adjust Buffer pH cause2->solution2a solution2b Increase Salt Concentration cause2->solution2b solution2c Add Surfactant cause2->solution2c solution3a Titrate Conjugate cause3->solution3a end Reduced Non-Specific Binding solution1a->end solution2a->end solution2b->end solution2c->end solution3a->end

Caption: Troubleshooting decision tree for high non-specific binding.

References

Optimizing reaction time for 5-isocyanato-2,3-dihydro-1H-indene conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of conjugation reactions involving 5-isocyanato-2,3-dihydro-1H-indene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is an aromatic isocyanate. The isocyanate group (-NCO) is a highly electrophilic functional group that readily reacts with nucleophiles. The dihydroindene ring system is generally considered to be weakly electron-donating, which might slightly decrease the reactivity of the isocyanate group compared to phenyl isocyanate with electron-withdrawing substituents.[1] However, it will still readily react with primary and secondary amines, alcohols, and thiols. Reactions with primary aliphatic amines are typically very fast and often do not require a catalyst.[2] Reactions with aromatic amines, alcohols, and thiols are comparatively slower and may benefit from catalysis.[2][3]

Q2: What are the most common nucleophiles used for conjugation with this compound?

A2: The most common nucleophiles for conjugation with isocyanates are primary and secondary amines (to form ureas), alcohols (to form urethanes or carbamates), and thiols (to form thiocarbamates). The choice of nucleophile will depend on the desired linkage in the final conjugate.

Q3: My reaction is very slow or incomplete. What are the possible causes and solutions?

A3: Several factors can lead to slow or incomplete reactions. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and their solutions, covering aspects like reactant quality, reaction conditions, and catalyst choice.

Q4: I am observing unexpected side products. What are they and how can I minimize them?

A4: Isocyanates are prone to several side reactions, especially in the presence of moisture. The most common side product is the formation of a urea derivative through reaction with water, which can subsequently react with another isocyanate molecule to form a biuret. Self-polymerization or trimerization of the isocyanate can also occur, particularly at elevated temperatures. To minimize these, ensure all reactants and solvents are anhydrous and maintain controlled reaction temperatures.

Q5: What is the stability of this compound and how should it be stored?

A5: Isocyanates are sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Over time, isocyanates can undergo self-polymerization, so it is advisable to use them relatively fresh or verify their purity before use.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound.

Issue Potential Cause Recommended Solution
Low or No Reaction 1. Inactive Isocyanate: The isocyanate may have hydrolyzed or polymerized due to improper storage.- Use fresh or newly purchased this compound.- Confirm the purity of the isocyanate using techniques like FTIR spectroscopy (check for the characteristic -NCO peak around 2250-2275 cm⁻¹).
2. Low Nucleophile Reactivity: The nucleophile (e.g., a sterically hindered alcohol or an electron-poor aromatic amine) is not reactive enough under the current conditions.[1]- Increase the reaction temperature.- Add a suitable catalyst (see Table 2). For alcohols, tertiary amines or organotin compounds like dibutyltin dilaurate (DBTDL) are effective.[2] For thiols, basic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) are commonly used.[4][5]
3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity.- Use anhydrous aprotic solvents like DMF, DMSO, acetonitrile, or THF.- The polarity of the solvent can influence the reaction rate; for instance, the reaction of phenols with isocyanates is faster in more polar solvents like cyclohexanone compared to xylene.[6]
Reaction Starts but Does Not Go to Completion 1. Stoichiometry Issues: Incorrect molar ratio of reactants.- Ensure an accurate 1:1 molar ratio of isocyanate to the nucleophilic group for a simple conjugation. An excess of the nucleophile can sometimes be used to drive the reaction to completion.
2. Catalyst Deactivation: The catalyst may be poisoned by impurities.- Use purified reactants and solvents.- Consider increasing the catalyst loading.
3. Reversible Reaction/Equilibrium: While not typical for isocyanate conjugations, some side reactions can be reversible.- If possible, remove any byproducts that may be part of an equilibrium.
Formation of Insoluble Precipitates 1. Polymerization of Isocyanate: Self-reaction of the isocyanate can lead to insoluble polymers.- Avoid high reaction temperatures for extended periods.- Ensure the reaction mixture is well-stirred.
2. Low Solubility of Product: The conjugated product may be insoluble in the reaction solvent.- Choose a solvent in which both the reactants and the product are soluble.- Perform the reaction at a higher dilution.
Multiple Products Observed 1. Reaction with Water: Presence of moisture leads to the formation of symmetric ureas from the isocyanate.[2]- Use anhydrous solvents and dry glassware.- Perform the reaction under an inert atmosphere.
2. Multiple Reactive Sites on Nucleophile: The nucleophile may have more than one functional group that can react with the isocyanate.- Use a protecting group strategy to block other reactive sites on the nucleophile.- Adjust the stoichiometry to favor monosubstitution.
3. Allophanate or Biuret Formation: The initial urethane or urea product can react with another molecule of isocyanate, especially at higher temperatures.[7]- Maintain a lower reaction temperature.- Use a slight excess of the nucleophile to consume the isocyanate.

Data Presentation

Table 1: Relative Reactivity of Nucleophiles with Aromatic Isocyanates

Nucleophile Type Typical Structure Relative Reaction Rate Product
Primary Aliphatic AmineR-NH₂Very High (~100,000)[2]Urea
Secondary Aliphatic AmineR₂NHHigh (20,000 - 50,000)[2]Urea
Primary Aromatic AmineAr-NH₂Moderate (200 - 300)[2]Urea
Primary AlcoholR-CH₂OHModerate (~100)[2]Urethane (Carbamate)
WaterH₂OModerate (~100)[2]Unstable carbamic acid, decomposes to amine and CO₂
ThiolR-SHLow to Moderate (catalyst often required)Thiocarbamate
Secondary AlcoholR₂CHOHLowUrethane (Carbamate)
Tertiary AlcoholR₃COHVery LowUrethane (Carbamate)

Relative rates are generalized and can be influenced by steric and electronic factors.

Table 2: Common Catalysts for Isocyanate Conjugation Reactions

Catalyst Catalyst Type Typical Nucleophile Relative Activity Notes
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Amidine (Strong Base)Thiols, AlcoholsVery HighVery effective for thiol-isocyanate reactions, often leading to rapid polymerization.[4][5]
Triethylamine (TEA)Tertiary AmineThiols, AlcoholsModerateA common and versatile base catalyst.[4]
Dibutyltin Dilaurate (DBTDL)Organometallic (Lewis Acid)AlcoholsHighVery effective for urethane formation, but may have toxicity concerns for biological applications.[4]
N,N-DimethylcyclohexylamineTertiary AmineAlcoholsModerateUsed as a co-catalyst in some systems.[8]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound with a Primary Amine

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reactant Preparation: Dissolve the amine-containing substrate in an appropriate anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile) in a reaction flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Isocyanate Addition: In a separate vial, dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add the isocyanate solution dropwise to the stirred solution of the amine at room temperature.

  • Reaction: The reaction of aromatic isocyanates with aliphatic amines is typically very fast and exothermic.[2][9] Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to a few hours.

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude urea product can then be purified by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Catalyzed Conjugation of this compound with an Alcohol

  • Preparation: Follow the same procedure as in Protocol 1 for drying glassware and working under an inert atmosphere.

  • Reactant Preparation: Dissolve the alcohol-containing substrate (1.0 equivalent) in an anhydrous aprotic solvent in the reaction flask.

  • Catalyst Addition: Add the chosen catalyst (e.g., DBTDL, 0.1-1 mol%) to the alcohol solution.

  • Isocyanate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) to increase the rate. Monitor the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) using in-situ FTIR spectroscopy or by analyzing aliquots via TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction if necessary (e.g., by adding a small amount of methanol to consume any remaining isocyanate). Remove the solvent and purify the urethane product using standard techniques.

Mandatory Visualization

Reaction_Pathway cluster_products Products Isocyanate This compound (R-N=C=O) Urea Urea (R-NH-CO-NH-R') Isocyanate->Urea + Amine Urethane Urethane (R-NH-CO-O-R') Isocyanate->Urethane + Alcohol Thiocarbamate Thiocarbamate (R-NH-CO-S-R') Isocyanate->Thiocarbamate + Thiol Nucleophile Nucleophile (e.g., R'-NH₂, R'-OH, R'-SH)

Caption: General reaction pathways for the conjugation of this compound.

Troubleshooting_Workflow Start Slow or Incomplete Reaction CheckPurity Check Reactant Purity (Isocyanate & Nucleophile) Start->CheckPurity CheckConditions Review Reaction Conditions (Solvent, Temperature) CheckPurity->CheckConditions Purity OK Success Reaction Optimized CheckPurity->Success Impurity Found & Rectified ConsiderCatalyst Add or Change Catalyst CheckConditions->ConsiderCatalyst Conditions OK CheckConditions->Success Conditions Adjusted OptimizeStoichiometry Adjust Stoichiometry ConsiderCatalyst->OptimizeStoichiometry No Improvement ConsiderCatalyst->Success Catalyst Effective OptimizeStoichiometry->Success Improvement

Caption: A logical workflow for troubleshooting slow or incomplete conjugation reactions.

References

Technical Support Center: 5-Isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 5-isocyanato-2,3-dihydro-1H-indene from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up and purification of reactions involving this compound.

Issue Potential Cause Recommended Solution
Product is contaminated with urea byproduct. Reaction with residual water in the solvent or reagents.Ensure all solvents and reagents are rigorously dried before use. Consider using a scavenger for water, such as molecular sieves.
Incomplete removal of unreacted isocyanate after quenching. Insufficient amount of quenching agent used. The quenching agent is not reactive enough.Increase the molar excess of the quenching agent (e.g., use 3-5 equivalents). Switch to a more nucleophilic amine for quenching, such as piperidine or dibutylamine.
Product degradation during purification. The purification method is too harsh (e.g., high temperatures during distillation). The product is sensitive to the purification conditions.Use a milder purification technique such as flash chromatography on silica gel with a suitable eluent system. If distillation is necessary, consider short-path or thin-film evaporation under high vacuum to minimize thermal stress.[1]
Difficulty in separating the product from the scavenger resin adduct. The product has an affinity for the scavenger resin.Ensure complete reaction of the unreacted isocyanate with the scavenger resin. Thoroughly wash the resin with a suitable solvent to recover all of the desired product.
Inaccurate quantification of residual isocyanate. The analytical method is not sensitive enough. Interference from other components in the reaction mixture.Use a more sensitive analytical method such as HPLC with derivatization or FTIR spectroscopy.[2][3] Ensure proper sample preparation to minimize interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The most common methods for removing unreacted isocyanates include quenching with a nucleophilic reagent, using scavenger resins, and purification by distillation or chromatography. The choice of method depends on the scale of the reaction, the stability of the desired product, and the required purity.

Q2: How can I quench the excess this compound in my reaction mixture?

A2: Excess isocyanate can be effectively quenched by adding a nucleophilic reagent to the reaction mixture. Common quenching agents include primary or secondary amines (e.g., dibutylamine, piperidine) or alcohols (e.g., isopropanol).[4][5] The resulting urea or carbamate derivatives are typically easier to separate from the desired product by chromatography or extraction.

Q3: What are scavenger resins and how do they work for isocyanate removal?

A3: Scavenger resins are polymer-supported reagents that react with and bind to excess reactants or byproducts.[6][7] For isocyanate removal, polymer-supported amines (nucleophilic scavengers) can be used to react with the unreacted isocyanate. The resulting polymer-bound urea is then easily removed by filtration, simplifying the purification process.[6][7]

Q4: Can I use distillation to purify my product from unreacted this compound?

A4: Yes, distillation can be used, particularly for larger-scale purifications. However, isocyanates can be heat-sensitive and may undergo thermal degradation or polymerization at high temperatures.[1] Therefore, it is recommended to use high-vacuum distillation techniques like thin-film evaporation to minimize the thermal stress on the product.[1][8]

Q5: How can I confirm that all the unreacted this compound has been removed?

A5: Several analytical techniques can be used to quantify residual isocyanate. These include:

  • FTIR Spectroscopy: The characteristic N=C=O stretching band of the isocyanate group (around 2250-2275 cm⁻¹) can be monitored to confirm its disappearance.[3]

  • Titration: A back-titration method using a standard solution of an amine (e.g., dibutylamine) and a titrant (e.g., HCl) can determine the amount of unreacted isocyanate.[9]

  • HPLC: The sample can be derivatized with a suitable reagent, and the resulting derivative can be quantified by HPLC with UV or fluorescence detection.[2]

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound with Dibutylamine

This protocol describes a general procedure for quenching excess this compound in a reaction mixture.

Materials:

  • Reaction mixture containing unreacted this compound

  • Dibutylamine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add 3-5 molar equivalents of dibutylamine (relative to the initial excess of isocyanate) to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the disappearance of the isocyanate by FTIR spectroscopy (disappearance of the peak at ~2270 cm⁻¹) or by TLC analysis.

  • Once the reaction is complete, the resulting urea byproduct can be removed by standard purification techniques such as column chromatography or extraction.

Protocol 2: Removal of Unreacted this compound using a Polymer-Supported Amine Scavenger

This protocol outlines the use of a polymer-supported amine scavenger to remove excess isocyanate.

Materials:

  • Reaction mixture containing unreacted this compound

  • Polymer-supported amine scavenger (e.g., aminomethylated polystyrene)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Shaker or stirring apparatus

  • Filtration apparatus

Procedure:

  • To the reaction mixture, add the polymer-supported amine scavenger (typically 2-3 equivalents relative to the excess isocyanate).

  • Seal the reaction vessel and shake or stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the isocyanate using FTIR or TLC.

  • Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Wash the resin with the reaction solvent to ensure complete recovery of the product.

  • The filtrate, now free of unreacted isocyanate, can be concentrated and further purified if necessary.

Visualizations

quenching_workflow start Reaction Completion excess_isocyanate Reaction Mixture with Excess Isocyanate start->excess_isocyanate add_quencher Add Quenching Agent (e.g., Dibutylamine) excess_isocyanate->add_quencher stir Stir at RT add_quencher->stir monitor Monitor Reaction (FTIR/TLC) stir->monitor workup Aqueous Workup & Extraction monitor->workup Isocyanate Consumed purification Purification (Chromatography) workup->purification product Pure Product purification->product

Caption: Workflow for quenching unreacted isocyanate.

scavenger_resin_mechanism cluster_reaction Scavenging Step isocyanate This compound R-N=C=O reaction Reaction isocyanate->reaction resin Polymer-Supported Amine Polymer-NH₂ resin->reaction bound_urea Polymer-Bound Urea Polymer-NH-C(=O)NH-R reaction->bound_urea filtration Filtration bound_urea->filtration filtrate Filtrate: Desired Product filtration->filtrate solid Solid: Resin-Bound Urea filtration->solid

Caption: Mechanism of isocyanate removal using a scavenger resin.

References

Technical Support Center: Stability of 5-Isocyanatoindan-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of proteins labeled with 5-isocyanatoindan. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and functionality of your labeled proteins during storage.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of labeling proteins with 5-isocyanatoindan?

A1: The labeling reaction involves the covalent attachment of 5-isocyanatoindan to the protein. The isocyanate group (-N=C=O) on 5-isocyanatoindan reacts primarily with the primary amine groups (-NH₂) on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable urea linkage, covalently bonding the indan moiety to the protein.[1]

Q2: What are the optimal storage conditions for 5-isocyanatoindan-labeled proteins?

A2: For short-term storage (a few days to weeks), labeled proteins can typically be stored at 4°C in a suitable buffer, protected from light.[2] For long-term storage, it is recommended to aliquot the protein and store it at -20°C or -80°C. The addition of a cryoprotectant, such as glycerol to a final concentration of 25-50%, is advisable to prevent damage from ice crystal formation.[2]

Q3: What factors can affect the stability of my 5-isocyanatoindan-labeled protein during storage?

A3: Several factors can impact the stability of your labeled protein, including:

  • Temperature: Elevated temperatures can lead to protein degradation and aggregation.

  • pH: The pH of the storage buffer can influence the stability of both the protein and the urea linkage.

  • Proteases: Contaminating proteases can degrade the protein. The addition of protease inhibitors is recommended.

  • Light Exposure: If 5-isocyanatoindan is used as a fluorescent label or is attached to a fluorophore, exposure to light can cause photobleaching.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein. It is best to store the protein in single-use aliquots.

Q4: How can I assess the stability of my stored 5-isocyanatoindan-labeled protein?

A4: The stability of the labeled protein can be evaluated using several methods:

  • SDS-PAGE: To check for protein degradation or aggregation.

  • Size Exclusion Chromatography (SEC): To assess the aggregation state of the protein.

  • Functional Assays: To determine if the biological activity of the protein is retained.

  • Spectroscopy: To measure any changes in the absorbance or fluorescence of the label, which might indicate degradation or detachment.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of 5-isocyanatoindan-labeled proteins.

Problem Possible Cause Suggested Solution
Loss of Protein Activity Protein denaturation during storage.Optimize storage buffer (pH, ionic strength). Add stabilizing agents like glycerol. Avoid repeated freeze-thaw cycles by storing in aliquots.
Steric hindrance from the label affecting the active site.Reduce the molar excess of 5-isocyanatoindan during the labeling reaction to achieve a lower degree of labeling.
Protein Precipitation/Aggregation Suboptimal storage buffer.Perform a buffer exchange into a buffer known to be suitable for the unlabeled protein. Optimize pH and ionic strength.
High degree of labeling leading to insolubility.Decrease the molar ratio of 5-isocyanatoindan to protein during the labeling reaction.
Freeze-thaw damage.Add a cryoprotectant (e.g., 25-50% glycerol) before freezing. Store in single-use aliquots.
Loss of Signal (if fluorescent) Photobleaching.Store labeled protein protected from light. Use amber tubes or wrap tubes in foil.
Hydrolysis of the urea bond.Ensure the storage buffer pH is within a stable range for the protein (typically pH 7-8). While the urea bond is generally stable, extreme pH values should be avoided.
Degradation of the indan moiety.Store at recommended low temperatures and protect from light and harsh chemicals.

Experimental Protocols

Protocol 1: General Procedure for Storing 5-Isocyanatoindan-Labeled Proteins
  • Purification: After the labeling reaction, remove unreacted 5-isocyanatoindan and any byproducts using a desalting column or dialysis. The storage buffer should be pre-chilled.

  • Determine Concentration: Measure the protein concentration using a suitable method (e.g., BCA assay).

  • Add Cryoprotectant (for long-term storage): For storage at -20°C or -80°C, add sterile glycerol to a final concentration of 25-50% and mix gently.

  • Aliquot: Dispense the labeled protein into single-use, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the amount needed for a typical experiment to avoid multiple freeze-thaw cycles.

  • Storage:

    • Short-term (up to 2 weeks): Store at 4°C, protected from light.

    • Long-term (months to years): Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to -80°C for storage. Avoid slow freezing in a -20°C freezer as this can promote ice crystal formation.

  • Thawing: When ready to use, thaw the aliquot rapidly in a 37°C water bath and then immediately place it on ice. Avoid leaving the protein at room temperature for extended periods.

Protocol 2: Assessment of Labeled Protein Stability After Storage
  • Visual Inspection: After thawing, visually inspect the protein solution for any signs of precipitation or aggregation. Centrifuge the tube briefly to pellet any aggregates.

  • SDS-PAGE Analysis:

    • Take a small sample of the thawed labeled protein and a sample of the protein from before storage (if available).

    • Run the samples on an SDS-PAGE gel under reducing and non-reducing conditions.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

    • Compare the lanes to check for any degradation products (lower molecular weight bands) or aggregates (higher molecular weight bands that do not enter the gel).

  • Functional Assay:

    • Perform a relevant functional assay for your protein (e.g., enzyme activity assay, binding assay).

    • Compare the activity of the stored labeled protein to a freshly labeled protein or an unlabeled control to determine if there has been a loss of function.

Data Presentation

The following tables provide illustrative data on the expected stability of a typical IgG antibody labeled with an isocyanate-based reagent under different storage conditions. Note: This is generalized data and the stability of your specific 5-isocyanatoindan-labeled protein may vary.

Table 1: Effect of Storage Temperature on Protein Activity

Storage Temperature (°C)Storage Duration% Activity Remaining (Illustrative)
41 week95%
44 weeks80%
-20 (with 50% glycerol)3 months90%
-20 (with 50% glycerol)1 year85%
-80 (with 50% glycerol)1 year>95%

Table 2: Effect of Freeze-Thaw Cycles on Protein Aggregation

Number of Freeze-Thaw Cycles% Monomer by SEC (Illustrative)
099%
198%
392%
585%

Mandatory Visualizations

experimental_workflow start Start: Purified Protein labeling Labeling with 5-isocyanatoindan start->labeling purification Purification (e.g., Desalting Column) labeling->purification characterization Characterization (Concentration, DOL) purification->characterization storage_decision Storage Duration? characterization->storage_decision short_term Short-term Storage (4°C, dark) storage_decision->short_term Short long_term_prep Add Cryoprotectant & Aliquot storage_decision->long_term_prep Long end End: Ready for Use short_term->end long_term Long-term Storage (-80°C, dark) long_term_prep->long_term long_term->end

Caption: Workflow for labeling and storage of proteins.

troubleshooting_logic issue Issue Observed After Storage (e.g., Low Activity, Precipitation) check_storage Review Storage Conditions (Temp, Buffer, Aliquots) issue->check_storage check_labeling Review Labeling Protocol (Molar Ratio) issue->check_labeling temp_issue Suboptimal Temperature? check_storage->temp_issue buffer_issue Suboptimal Buffer? check_storage->buffer_issue dol_issue Degree of Labeling (DOL) too high? check_labeling->dol_issue solution_temp Solution: Store at -80°C with cryoprotectant. Avoid freeze-thaw. temp_issue->solution_temp Yes solution_buffer Solution: Optimize buffer pH and excipients. buffer_issue->solution_buffer Yes solution_dol Solution: Reduce molar excess of labeling reagent. dol_issue->solution_dol Yes

References

How to avoid multiple labeling events with 5-isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Isocyanato-2,3-dihydro-1H-indene Labeling

Welcome to the technical support center for bioconjugation applications. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid multiple labeling events when using this compound and other isocyanate-based reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it react with?

This compound is a chemical compound featuring an indane scaffold and a highly reactive isocyanate functional group (-N=C=O).[1][2] As electrophiles, isocyanates are reactive toward various nucleophiles.[3] In bioconjugation, they primarily target primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on proteins.[4][5] This reaction forms a stable urea bond, covalently linking the indane moiety to the protein.[6] While other nucleophilic residues like serine (-OH), threonine (-OH), tyrosine (-OH), and cysteine (-SH) can also react, the reaction with amines is generally more rapid and efficient under typical labeling conditions.[4]

Q2: Why am I observing multiple labeling events on my target protein?

Multiple labeling, leading to a high Degree of Labeling (DOL), is a common issue when numerous reactive sites are available on a protein's surface. Several factors can contribute to this outcome:

  • High Molar Excess of Isocyanate: Using a significantly higher concentration of the isocyanate reagent than the protein increases the probability of multiple sites being modified.[7]

  • High Reaction pH: A pH in the range of 8.0-9.0 is often used to deprotonate primary amines, making them more nucleophilic and reactive.[5] However, this elevated reactivity can also drive the reaction toward multiple labeling.

  • Extended Reaction Time or Elevated Temperature: Longer incubation periods or higher temperatures increase the extent of the reaction, potentially leading to the modification of less reactive sites.[8]

  • Protein Structure: Proteins with a high number of solvent-accessible lysine residues are inherently more prone to multiple labeling events.

Q3: How can I control the reaction to achieve a lower Degree of Labeling (DOL)?

Controlling the DOL is crucial for maintaining the biological activity and solubility of the conjugate.[8] To achieve a lower, more controlled DOL, you should systematically optimize reaction conditions:

  • Adjust Stoichiometry: The most critical factor is the molar ratio of the isocyanate to the protein. Start with a lower molar excess (e.g., 5:1 or 10:1) and perform a titration to find the optimal ratio for your desired DOL.[9]

  • Optimize pH: While a slightly basic pH is necessary, you can test a range (e.g., 7.5 to 8.5) to find a balance between efficient labeling and controlling the reaction rate.

  • Control Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[9]

  • Ensure Homogeneity: Add the isocyanate stock solution (typically in anhydrous DMSO or DMF) to the protein solution slowly while gently mixing to avoid localized high concentrations of the labeling reagent.

Q4: My protein has precipitated after the labeling reaction. What happened?

Protein precipitation or aggregation post-labeling can occur for a few reasons:

  • Excessive Labeling: Attaching multiple hydrophobic indane groups can alter the protein's overall isoelectric point and surface hydrophobicity, leading to reduced solubility and aggregation.

  • Solvent Shock: The addition of a large volume (typically >10% of the total reaction volume) of organic solvent (like DMSO or DMF) used to dissolve the isocyanate can denature the protein.

  • Cross-linking (less common for monofunctional isocyanates): If the reagent were to form reactive intermediates or if the protein has highly proximal reactive sites, intermolecular cross-linking could occur, leading to aggregation.

Q5: Are there any incompatible reagents I should avoid in my buffer?

Yes. It is critical to use amine-free buffers for the conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target protein for the isocyanate reagent, significantly reducing labeling efficiency.[5] Good buffer choices include phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate buffers, ensuring the pH is adjusted to the desired range.

Troubleshooting Guide

This guide addresses common problems encountered during labeling experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
High Degree of Labeling (DOL) / Multiple Labeling Events 1. Molar ratio of isocyanate to protein is too high. 2. Reaction pH is too high, making amines overly reactive. 3. Reaction time is too long or temperature is too high.1. Titrate Molar Ratio: Perform a series of reactions with decreasing molar excess of the isocyanate (e.g., 20:1, 10:1, 5:1, 2:1) to find the optimal ratio. 2. Optimize pH: Test a lower pH range (e.g., 7.5-8.5). 3. Reduce Time/Temperature: Decrease the incubation time or perform the reaction at 4°C instead of room temperature.[9]
Low or No Labeling 1. Presence of competing nucleophiles (e.g., Tris, glycine buffer). 2. Isocyanate reagent was hydrolyzed due to moisture. 3. Molar ratio of isocyanate is too low. 4. Reactive sites on the protein are inaccessible.[8] 5. Reaction pH is too low (amines are protonated and not nucleophilic).1. Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS, borate, or carbonate buffer prior to the reaction. 2. Use Anhydrous Solvent: Prepare the isocyanate stock solution in anhydrous DMSO or DMF immediately before use. 3. Increase Molar Ratio: Incrementally increase the molar excess of the isocyanate. 4. Use Denaturants (with caution): A mild denaturant might expose buried residues, but this can compromise protein activity. 5. Increase pH: Ensure the reaction pH is between 8.0 and 9.0 to deprotonate lysine amines.[5]
Protein Precipitation / Aggregation 1. Over-labeling has increased protein hydrophobicity. 2. High concentration of organic solvent (DMSO/DMF) was added. 3. The protein is not stable under the required basic pH conditions.1. Reduce DOL: Follow the steps for controlling high DOL. 2. Limit Organic Solvent: Ensure the volume of the isocyanate stock solution does not exceed 5-10% of the total reaction volume. 3. Buffer Optimization: Test different amine-free buffers or add stabilizing agents like glycerol (if compatible with the application).
Inconsistent Results Between Batches 1. Inaccurate protein concentration measurement. 2. Degradation of the isocyanate stock solution. 3. Minor variations in reaction parameters (pH, time, temp).1. Accurate Quantitation: Precisely measure the protein concentration before each reaction using a reliable method (e.g., A280 or BCA assay). 2. Prepare Fresh Reagent: Always prepare the isocyanate solution immediately before use. Do not store and reuse. 3. Standardize Protocol: Maintain strict control over all reaction parameters and document them carefully for each experiment.

Data Presentation: Impact of Reaction Parameters on Labeling

The following table summarizes the expected effect of key experimental variables on the Degree of Labeling (DOL). This information can guide the optimization of your labeling protocol.

ParameterTo Achieve Lower DOLTo Achieve Higher DOLRationale
Molar Ratio (Isocyanate:Protein) Decrease (e.g., 2:1 to 10:1)Increase (e.g., >20:1)Controls the availability of the labeling reagent relative to the number of reactive sites.[8]
Reaction pH Decrease (e.g., 7.5 - 8.0)Increase (e.g., 8.5 - 9.0)Higher pH increases the nucleophilicity of primary amines, accelerating the reaction rate.[5]
Temperature Decrease (e.g., 4°C)Increase (e.g., Room Temp)Lower temperatures slow down the reaction kinetics, allowing for more controlled modification.[8]
Reaction Time Decrease (e.g., 30-60 min)Increase (e.g., >2 hours)Shorter incubation times limit the extent of the reaction, preventing the modification of less accessible sites.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling
  • Protein Preparation:

    • Thoroughly exchange the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0-8.5) using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction:

    • Calculate the volume of the isocyanate stock solution needed to achieve the desired molar excess (e.g., for a 10-fold molar excess).

    • While gently stirring or vortexing the protein solution, add the calculated volume of the isocyanate stock. Ensure the final DMSO/DMF volume is less than 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will consume any unreacted isocyanate.

Protocol 2: Purification of the Labeled Protein
  • To remove unreacted this compound and quenching reagents, apply the reaction mixture to a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[10]

  • Collect the fractions containing the labeled protein, which will elute first. Unreacted small molecules will elute later.

  • Alternatively, perform extensive dialysis against the storage buffer.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is calculated from the absorbance of the purified conjugate, measured with a UV-Vis spectrophotometer.[11][12]

  • Measure Absorbance:

    • Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀).

    • Measure the absorbance at the maximum absorbance wavelength (λₘₐₓ) of the 2,3-dihydro-1H-indene label. (Note: The specific λₘₐₓ and molar extinction coefficient (ε) for this label must be determined experimentally or obtained from the supplier).

  • Calculate DOL:

    • The concentration of the label is calculated as: [Label] (M) = Aₘₐₓ / εₗₐᵦₑₗ

    • The protein's absorbance at 280 nm must be corrected for the label's contribution: Aₚᵣₒₜₑᵢₙ = A₂₈₀ - (Aₘₐₓ × CF) , where CF (Correction Factor) = εₗₐᵦₑₗ,₂₈₀ / εₗₐᵦₑₗ,ₘₐₓ

    • The concentration of the protein is calculated as: [Protein] (M) = Aₚᵣₒₜₑᵢₙ / εₚᵣₒₜₑᵢₙ

    • The DOL is the molar ratio: DOL = [Label] / [Protein]

Visualizations

Reaction Pathway

ReactionPathway Protein Protein-NH₂ (e.g., Lysine) Isocyanate Indene-N=C=O Product Protein-NH-C(O)-NH-Indene (Stable Urea Linkage) edge_node->Product +

Caption: Covalent reaction between a protein's primary amine and an isocyanate group.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Protein Labeling Reaction purify Purify Conjugate (e.g., Desalting Column) start->purify analyze Characterize Product (Measure DOL, Check for Aggregation) purify->analyze outcome Evaluate Outcome analyze->outcome success Success: Desired DOL and No Aggregation outcome->success Optimal high_dol Problem: High DOL outcome->high_dol High DOL low_dol Problem: Low/No DOL outcome->low_dol Low DOL precipitate Problem: Precipitation outcome->precipitate Precipitation sol_high Solution: • Decrease Molar Ratio • Lower pH or Temperature • Reduce Reaction Time high_dol->sol_high sol_low Solution: • Check for Amine Buffers (Tris) • Use Fresh Isocyanate Stock • Increase Molar Ratio • Increase pH (to 8.0-9.0) low_dol->sol_low sol_precip Solution: • Reduce DOL (see above) • Limit DMSO/DMF to <10% • Confirm Protein Stability at pH precipitate->sol_precip

Caption: A logical workflow for troubleshooting common isocyanate labeling issues.

References

Impact of solvent choice on 5-isocyanato-2,3-dihydro-1H-indene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 5-isocyanato-2,3-dihydro-1H-indene. The following information is based on general principles of isocyanate chemistry and may need to be optimized for your specific application.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the reactivity of this compound?

A1: The solvent plays a crucial role in modulating the reactivity of the isocyanate group. Generally, polar aprotic solvents can accelerate the reaction rate of isocyanates with nucleophiles like alcohols and amines.[1][2][3] The reaction is often faster in solvents like dimethylformamide (DMF) or cyclohexanone compared to non-polar solvents like xylene or toluene.[1][4] However, it is critical to use anhydrous solvents, as isocyanates readily react with water, leading to the formation of urea byproducts and a decrease in the yield of the desired product.[5][6]

Q2: What are the most common side reactions to consider when working with this compound?

A2: The primary side reactions include:

  • Reaction with water: Isocyanates react with residual moisture in solvents or reagents to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[5][6] The newly formed amine can then react with another isocyanate molecule to produce a symmetric urea, which often precipitates from the reaction mixture.[5]

  • Trimerization: In the presence of certain catalysts (such as tertiary amines, alkali metal salts, or some organometallic compounds) and sometimes at elevated temperatures, isocyanates can undergo self-condensation to form highly stable isocyanurate trimers.[7][8][9] This can lead to the formation of insoluble byproducts and reduced yield of the desired product.

  • Reaction with certain solvents: Some solvents, although polar and aprotic, can participate in side reactions. For instance, while DMF can act as a catalyst for the water-isocyanate reaction, it is generally considered non-reactive towards the isocyanate group itself under typical conditions.[10] However, reactions with solvents containing active hydrogens, like alcohols, should be avoided unless they are the intended reactant.

Q3: What types of catalysts are effective for the reaction of this compound with alcohols to form urethanes?

A3: The reaction between isocyanates and alcohols can be slow and often requires catalysis.[11] Common catalysts include tertiary amines (e.g., triethylenediamine (TEDA), 1,4-diazabicyclo[2.2.2]octane (DABCO)) and organometallic compounds (e.g., dibutyltin dilaurate (DBTDL), stannous octoate).[12][13][14][15] Organometallic catalysts are generally very effective for the isocyanate-alcohol reaction.[14] The choice of catalyst can also influence the selectivity towards urethane formation versus side reactions like trimerization.[8]

Q4: Is a catalyst necessary for the reaction with amines to form ureas?

A4: The reaction between isocyanates and primary or secondary amines is typically very fast and exothermic, and in most cases, does not require a catalyst.[5][16] Aliphatic amines are generally more reactive than aromatic amines.[17]

Troubleshooting Guides

Symptom Possible Cause(s) Recommended Action(s)
Low or no product yield 1. Moisture contamination: Reactants, solvent, or glassware may contain water, leading to the consumption of the isocyanate starting material.[8] 2. Inactive catalyst (for urethane synthesis): The catalyst may have degraded or is not suitable for the reaction.[8] 3. Incorrect reaction temperature: The temperature may be too low, resulting in a very slow reaction rate.1. Ensure anhydrous conditions: Use freshly dried solvents and reagents. Dry glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[8] Consider using molecular sieves. 2. Use a fresh, active catalyst: Select an appropriate catalyst and ensure it has been stored correctly. Optimize catalyst concentration.[8] Common choices include DBTDL or TEDA.[12][15] 3. Optimize temperature: Gradually increase the reaction temperature while monitoring for side reactions. For many urethane formations, a range of 60-100°C is effective.[8]
Formation of an insoluble white precipitate 1. Symmetric urea formation: This is a strong indicator of water contamination, leading to the formation of a disubstituted urea from the isocyanate.[5] 2. Trimerization: The isocyanate may have trimerized to form an isocyanurate, which is often insoluble.[8]1. Rigorously exclude moisture: Review all sources of potential water contamination.[8] 2. Control temperature and catalyst: Avoid excessive temperatures and catalysts known to promote trimerization. Tertiary amines are generally less prone to causing trimerization than some organometallic catalysts.[8]
Reaction mixture becomes viscous or solidifies 1. Polymerization/Trimerization: Uncontrolled trimerization or polymerization of the isocyanate can lead to a rapid increase in viscosity.[18] 2. High concentration: The reaction may be too concentrated, leading to product precipitation or high viscosity.1. Modify reaction conditions: Lower the reaction temperature and/or use a catalyst that is more selective for the desired reaction.[8] 2. Use a more dilute solution: Perform the reaction at a lower concentration.
Reaction is very slow, even with a catalyst 1. Steric hindrance: The nucleophile (alcohol or amine) may be sterically hindered, slowing down the reaction. 2. Low nucleophilicity of the reactant: Electron-withdrawing groups on the alcohol or amine can reduce their nucleophilicity.1. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer period or cautiously increase the temperature. 2. Use a more active catalyst: Consider a more potent catalyst or a higher catalyst loading.[8]

Data Presentation

The following tables provide illustrative data on the expected effect of solvent choice on reaction outcomes based on general principles of isocyanate reactivity. Actual results should be determined experimentally.

Table 1: Illustrative Impact of Solvent on Urethane Synthesis *

SolventDielectric Constant (Approx.)Expected Relative Reaction TimeExpected YieldPotential Issues
Toluene2.4SlowModerate to HighLow solubility of some reactants/products.
Dichloromethane (DCM)9.1ModerateHighVolatile, requires a closed system.
Tetrahydrofuran (THF)7.5ModerateHighMust be rigorously dried (peroxide-free).
Acetonitrile37.5FastHighMust be anhydrous.
Dimethylformamide (DMF)36.7Very FastHighCan catalyze water-isocyanate side reaction; difficult to remove.[10]

*Illustrative reaction of this compound with a primary alcohol.

Table 2: Illustrative Impact of Solvent on Urea Synthesis *

SolventDielectric Constant (Approx.)Expected Relative Reaction TimeExpected YieldPotential Issues
Dichloromethane (DCM)9.1Very FastVery HighReaction is highly exothermic and may require cooling.
Tetrahydrofuran (THF)7.5Very FastVery HighEnsure anhydrous conditions to prevent side reactions.
Acetonitrile37.5Very FastVery HighGood for dissolving a wide range of amines.
Water80.1FastModerate to HighCan be used for specific protocols but competes with the intended amine reaction.[19]

*Illustrative reaction of this compound with a primary amine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Urethane Derivative

This protocol describes a general method for the reaction of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (1.0 eq)

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), anhydrous toluene, and a catalytic amount of DBTDL or TEA.[16]

  • Heat the mixture to 80 °C with stirring.

  • Add this compound (1.1 eq) dropwise to the heated solution.

  • Maintain the reaction at 80 °C and monitor its progress using Thin Layer Chromatography (TLC) or in-situ FTIR.[20] The reaction may take 6-12 hours depending on the alcohol's reactivity.[16]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure carbamate.[16]

Protocol 2: General Procedure for the Synthesis of a Urea Derivative

This protocol outlines a general method for the reaction of this compound with an amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM under an inert atmosphere.[16]

  • Cool the solution to 0 °C using an ice bath, especially if using a highly reactive amine.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction is often rapid.[16]

  • Monitor the reaction progress by TLC.

  • Upon completion, the urea product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.[16]

  • Collect the solid product by filtration, wash with cold DCM, and dry under vacuum.[16]

  • Further purification can be achieved by recrystallization if necessary.

Visualizations

Reaction_Pathways cluster_reactants Reactants cluster_products Products isocyanate This compound urethane Urethane isocyanate->urethane + Alcohol urea Urea isocyanate->urea + Amine nucleophile Nucleophile alcohol Alcohol (R-OH) amine Amine (R-NH2)

Caption: Reaction of this compound with nucleophiles.

Experimental_Workflow start Start dry_glassware Dry Glassware (Oven) start->dry_glassware setup_inert Assemble under Inert Atmosphere (N2 or Ar) dry_glassware->setup_inert add_reagents Add Solvent, Nucleophile, & Catalyst setup_inert->add_reagents add_isocyanate Add Isocyanate (Dropwise) add_reagents->add_isocyanate react React at Controlled Temperature add_isocyanate->react monitor Monitor Reaction (TLC / FTIR) react->monitor workup Work-up (Solvent Removal) monitor->workup purify Purification (Chromatography/ Recrystallization) workup->purify end End purify->end

Caption: General experimental workflow for isocyanate reactions.

Troubleshooting_Low_Yield start Low or No Yield Observed check_precipitate Is there an insoluble precipitate? start->check_precipitate precipitate_yes Likely Urea/Trimer Side Product check_precipitate->precipitate_yes Yes precipitate_no Reaction Stalled or Starting Material Unchanged check_precipitate->precipitate_no No action_moisture Action: Rigorously Exclude Moisture precipitate_yes->action_moisture action_catalyst Is this a urethane synthesis? precipitate_no->action_catalyst end Re-run Experiment action_moisture->end catalyst_yes Action: Check Catalyst Activity/Concentration action_catalyst->catalyst_yes Yes action_temp Action: Check Reaction Temperature & Time action_catalyst->action_temp No (Urea Synthesis) catalyst_yes->end action_temp->end

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Guide to Protein Labeling: 5-Isocyanato-2,3-dihydro-1H-indene vs. NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins with labels such as fluorophores, biotin, or therapeutic agents is a cornerstone of modern biological research and drug development. The choice of chemical ligation strategy is critical, directly impacting the stability, specificity, and functionality of the resulting bioconjugate. This guide provides an objective comparison between two amine-reactive labeling chemistries: 5-isocyanato-2,3-dihydro-1H-indene, representing the isocyanate class of reagents, and the widely used N-hydroxysuccinimide (NHS) esters.

This comparison focuses on the fundamental chemical principles, reaction conditions, and stability of the resulting conjugates. While extensive data is available for NHS esters, specific experimental performance data for this compound in protein labeling applications is limited in the public domain. Therefore, the comparison for the isocyanate is based on the well-established reactivity of aryl isocyanates.

At a Glance: Key Performance Characteristics

FeatureThis compound (Aryl Isocyanate)NHS Esters
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Reaction pH Typically 8.0 - 9.0Typically 7.2 - 8.5
Formed Bond Urea linkageAmide bond
Bond Stability Good, but generally less stable than amide bondsHigh, very stable under physiological conditions
Primary Side Reaction Hydrolysis in aqueous bufferHydrolysis in aqueous buffer
Reactivity HighHigh
Specificity Primarily targets amines, but can show reactivity with other nucleophiles (e.g., thiols, hydroxyls)Highly selective for primary amines

Reaction Mechanisms and Chemical Properties

Both isocyanates and NHS esters are electrophilic reagents that react with nucleophilic primary amine groups present on the side chains of lysine residues and the N-terminus of proteins. However, the underlying reaction mechanisms and the resulting covalent bonds differ, which has significant implications for the stability and characteristics of the final bioconjugate.

This compound (Aryl Isocyanate)

Isocyanates react with primary amines through a nucleophilic addition reaction to form a stable urea linkage. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (8.0-9.0) to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity. A primary competing reaction is the hydrolysis of the isocyanate group in the aqueous environment, which leads to the formation of an unstable carbamic acid that subsequently decomposes to an amine and carbon dioxide. Aryl isocyanates, such as this compound, are generally more reactive and have a higher rate of hydrolysis compared to alkyl isocyanates.

NHS Esters

NHS esters react with primary amines via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct. Similar to isocyanates, the reaction with NHS esters is most efficient at a slightly alkaline pH (7.2-8.5). Hydrolysis of the NHS ester is also a competing side reaction that becomes more pronounced at higher pH values. The resulting amide bond is one of the most stable covalent linkages used in bioconjugation, contributing to the popularity of NHS esters.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathways and a generalized experimental workflow for protein labeling with both this compound and NHS esters.

G cluster_isocyanate This compound Pathway cluster_nhs NHS Ester Pathway Isocyanate Indene-N=C=O Urea_Linkage Protein-NH-C(=O)-NH-Indene (Urea Bond) Isocyanate->Urea_Linkage + Protein_NH2_iso Protein-NH2 Protein_NH2_iso->Urea_Linkage NHS_Ester Label-C(=O)-O-NHS Amide_Linkage Protein-NH-C(=O)-Label (Amide Bond) NHS_Ester->Amide_Linkage + Protein_NH2_nhs Protein-NH2 Protein_NH2_nhs->Amide_Linkage NHS N-Hydroxysuccinimide Amide_Linkage->NHS + Released

Caption: Chemical reaction pathways for protein labeling.

G start Start: Prepare Protein Solution prep_reagent Prepare Labeling Reagent (Isocyanate or NHS Ester) in Anhydrous Solvent (e.g., DMSO) start->prep_reagent reaction Combine Protein and Reagent Incubate at RT (1-2h) or 4°C (overnight) (Protect from light for fluorescent labels) start->reaction prep_reagent->reaction purification Purify Conjugate (e.g., Size Exclusion Chromatography) reaction->purification characterization Characterize Conjugate (e.g., Degree of Labeling) purification->characterization storage Store Labeled Protein (4°C short-term, -20°C/-80°C long-term) characterization->storage

Caption: Generalized experimental workflow for protein labeling.

Detailed Experimental Protocols

The following are generalized protocols for protein labeling. Optimal conditions, such as the molar excess of the labeling reagent and incubation times, may need to be empirically determined for each specific protein and label.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare Isocyanate Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved isocyanate.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. If using a fluorescent label, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) using appropriate spectroscopic methods.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Protein Labeling with NHS Esters

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • NHS ester of the desired label

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved NHS ester.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature. If using a fluorescent label, protect the reaction from light.

  • Quenching (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL).

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Conclusion

Both this compound and NHS esters are effective reagents for labeling primary amines on proteins. The choice between these two chemistries will depend on the specific requirements of the application.

NHS esters are a well-established and widely used choice for protein labeling, primarily due to the exceptional stability of the resulting amide bond. This makes them ideal for applications requiring long-term stability of the conjugate, such as in vivo imaging or therapeutic development.

Isocyanates , including this compound, offer a viable alternative for creating stable urea linkages. While generally considered slightly less stable than amide bonds under harsh conditions, the urea bond is robust for many research applications. The higher reactivity of aryl isocyanates may be advantageous in certain contexts, potentially allowing for faster reaction times. However, this increased reactivity also necessitates careful control of reaction conditions to minimize hydrolysis and potential side reactions with other nucleophilic residues.

For researchers and drug development professionals, a thorough understanding of the underlying chemistry and stability of the chosen linkage is paramount to ensure the successful design and implementation of their bioconjugation strategies. When considering this compound, it is recommended to perform small-scale pilot experiments to optimize labeling conditions and validate the performance for the specific protein of interest.

5-Isocyanatoindan: A Superior Scaffold for Drug Discovery? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel therapeutics. Isocyanates are a versatile class of reagents used to link molecular fragments, often forming stable urea or carbamate bonds. While a variety of isocyanates are commercially available, 5-isocyanatoindan is emerging as a preferred reagent in certain applications due to its unique structural and reactivity profile. This guide provides an objective comparison of 5-isocyanatoindan with other common isocyanates, supported by established chemical principles and highlighting its potential advantages in drug development.

Executive Summary

5-Isocyanatoindan offers distinct advantages over other isocyanates, primarily stemming from the rigid and planar structure of the indan moiety. This rigidity can confer favorable conformational stability to the resulting drug candidates, potentially leading to enhanced binding affinity and selectivity for their biological targets. While direct comparative kinetic data is limited in publicly available literature, the electron-donating nature of the indan ring is expected to modulate the reactivity of the isocyanate group, offering a favorable balance between reactivity and stability.

I. The Indan Scaffold: A Foundation for Potency and Selectivity

The core advantage of 5-isocyanatoindan lies in its bicyclic indan structure. In drug design, the use of rigid scaffolds is a well-established strategy to improve the pharmacological properties of a molecule.

Advantages of the Rigid Indan Moiety:

  • Conformational Rigidity: Unlike flexible alkyl or even simple aryl isocyanates, the fused ring system of 5-isocyanatoindan restricts the rotational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding to a target protein, leading to higher binding affinity.[1]

  • Improved Selectivity: The defined three-dimensional structure of the indan scaffold can lead to more specific interactions with the target's binding site, enhancing selectivity and reducing off-target effects.[1]

  • Favorable Physicochemical Properties: The indan moiety can contribute to improved metabolic stability and better pharmacokinetic profiles of the final compound.[1]

  • Vectorial Exit Point: The isocyanate group at the 5-position provides a well-defined vector for linking to other molecular fragments, allowing for systematic exploration of the surrounding chemical space in structure-activity relationship (SAR) studies.

II. Reactivity Profile: A Comparison with Other Isocyanates

Isocyanates are electrophiles that readily react with nucleophiles such as amines, alcohols, and water.[2] The reactivity of an isocyanate is influenced by the electronic properties of the substituent attached to the N=C=O group.

  • Aromatic vs. Aliphatic Isocyanates: Aromatic isocyanates, like 5-isocyanatoindan and phenyl isocyanate, are generally more reactive than aliphatic isocyanates.[3] This is due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.

  • Electronic Effects of the Indan Ring: The indan ring system, with its fused aliphatic and aromatic components, is generally considered to be electron-donating compared to a simple phenyl ring. This would theoretically make 5-isocyanatoindan slightly less reactive than phenyl isocyanate but still significantly more reactive than aliphatic isocyanates. This modulated reactivity can be advantageous, providing a good balance between efficient reaction rates and stability towards hydrolysis.

III. Data Presentation: Physicochemical Properties of Common Isocyanates

For a direct comparison, the following table summarizes key physicochemical properties of 5-isocyanatoindan and other commonly used isocyanates.

Property5-IsocyanatoindanPhenyl IsocyanateCyclohexyl Isocyanate (Aliphatic)
Molecular Weight ( g/mol ) 159.18119.12125.17
Boiling Point (°C) ~235-240162-164168-170
Reactivity Class AromaticAromaticAliphatic
Key Structural Feature Rigid bicyclic indanPlanar phenyl ringFlexible cyclohexyl ring

IV. Application in Drug Discovery: Enzyme Inhibition

The rigid nature of the indan scaffold makes 5-isocyanatoindan an attractive building block for the synthesis of enzyme inhibitors, particularly kinase inhibitors, where a well-defined orientation of pharmacophoric groups is crucial for potent and selective binding to the ATP-binding site.

Signaling Pathway: Kinase Inhibition in Cancer Therapy

Many cancers are driven by the aberrant activity of protein kinases. Small molecule inhibitors that target these kinases are a cornerstone of modern oncology. The general mechanism involves the inhibitor binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway that promotes cancer cell proliferation and survival.

Kinase_Inhibition General Kinase Signaling Pathway and Inhibition cluster_0 Cell Signaling Cascade cluster_1 Mechanism of Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Kinase_Inhibitor Kinase Inhibitor (derived from 5-isocyanatoindan) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Competes with ATP for binding to the active site ATP ATP ATP->Receptor_Tyrosine_Kinase

Caption: Kinase signaling pathway and its inhibition.

The rigid scaffold provided by 5-isocyanatoindan can be used to position key pharmacophoric groups with high precision within the kinase active site, potentially leading to highly potent and selective inhibitors.

V. Experimental Protocols

The following are general protocols for the synthesis of urea and carbamate derivatives from an isocyanate. These can be adapted for reactions with 5-isocyanatoindan.

A. General Procedure for the Synthesis of a Urea Derivative

This protocol describes the reaction of an isocyanate with a primary or secondary amine to form a urea.

Experimental Workflow:

Urea_Synthesis_Workflow Start Start Dissolve_Amine Dissolve amine in anhydrous solvent (e.g., DCM, THF) Start->Dissolve_Amine Add_Isocyanate Add 5-isocyanatoindan (1.0 - 1.1 eq.) dropwise at 0 °C to RT Dissolve_Amine->Add_Isocyanate Stir_Reaction Stir at room temperature (Monitor by TLC) Add_Isocyanate->Stir_Reaction Workup Aqueous workup (e.g., wash with water, brine) Stir_Reaction->Workup Dry_and_Concentrate Dry organic layer (e.g., Na2SO4) and concentrate Workup->Dry_and_Concentrate Purify Purify by chromatography or recrystallization Dry_and_Concentrate->Purify End End Purify->End

Caption: Workflow for urea synthesis.

Materials:

  • 5-Isocyanatoindan

  • Primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 5-isocyanatoindan (1.0-1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired urea derivative.

B. General Procedure for the Synthesis of a Carbamate Derivative

This protocol describes the reaction of an isocyanate with an alcohol to form a carbamate. This reaction is generally slower than the reaction with amines and may require a catalyst.

Materials:

  • 5-Isocyanatoindan

  • Alcohol

  • Anhydrous solvent (e.g., toluene, THF)

  • Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or triethylamine (TEA))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a catalytic amount of DBTDL or TEA in the anhydrous solvent.

  • Add 5-isocyanatoindan (1.0-1.1 equivalents) to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired carbamate derivative.

VI. Conclusion

5-Isocyanatoindan presents a compelling case for its use in drug discovery and development, particularly in the synthesis of enzyme inhibitors. Its primary advantage lies in the rigid indan scaffold, which can enforce a bioactive conformation, leading to enhanced potency and selectivity. While direct quantitative comparisons of its reactivity with other isocyanates are not extensively documented, its classification as an aromatic isocyanate suggests a favorable reactivity profile for the efficient synthesis of urea and carbamate linkages. For researchers aiming to leverage the benefits of conformational constraint in their drug design, 5-isocyanatoindan represents a valuable and potentially superior building block compared to more flexible isocyanates. Further experimental studies are warranted to quantitatively benchmark its performance against other commonly used isocyanates.

References

Quantifying Protein Labeling: A Comparative Guide to 5-Isocyanato-2,3-dihydro-1H-indene and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of modern biochemical and cellular analysis. The ability to attach probes, such as fluorophores or biotin, facilitates the study of protein localization, interactions, and function. 5-isocyanato-2,3-dihydro-1H-indene represents a class of aryl isocyanate reagents used for this purpose. This guide provides an objective comparison of isocyanate-based labeling with other common amine-reactive chemistries, supported by experimental data and detailed protocols for quantifying the degree of labeling.

Comparison of Amine-Reactive Labeling Chemistries

The selection of a labeling reagent is critical and depends on factors such as the desired stability of the conjugate, the pH tolerance of the protein, and the reaction efficiency. Below is a comparison of this compound (as a representative aryl isocyanate) with other common amine-reactive labeling reagents.

FeatureThis compound (Aryl Isocyanate)N-Hydroxysuccinimide (NHS) EstersIsothiocyanates
Reactive Group -N=C=O (Isocyanate)Succinimidyl Ester-N=C=S (Isothiocyanate)
Target Residues Primary amines (Lysine, N-terminus)[1][2]Primary amines (Lysine, N-terminus)[3]Primary amines (Lysine, N-terminus)[1][3]
Resulting Bond UreaAmide[3]Thiourea[1][3]
Bond Stability Highly StableHighly Stable[3]Stable, but potentially less stable than amide or urea bonds over time[3]
Optimal Reaction pH 8.0 - 9.0[4]7.2 - 8.5[3]9.0 - 9.5[3][5]
Reaction Speed FastFast (minutes to a few hours)[3]Generally slower than NHS esters[3]
Primary Side Reaction Hydrolysis (competes with amine reaction)[6][7]Hydrolysis of the ester[5][8]Reaction with thiols at lower pH
Selectivity High for primary amines at optimal pHHigh for primary amines[3]pH-dependent; can react with thiols at neutral pH[3]

Quantifying the Degree of Labeling (DOL)

Accurately determining the average number of label molecules conjugated to each protein molecule, or the Degree of Labeling (DOL), is crucial for ensuring experimental reproducibility.[1][9] An optimal DOL, typically between 2 and 10 for antibodies, is essential, as under-labeling can lead to poor signal, while over-labeling can cause fluorescence quenching or loss of protein function.[9]

Two primary methods for quantifying the DOL are UV-Vis Spectrophotometry and Mass Spectrometry.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures the absorbance of the labeled protein at two wavelengths: 280 nm (for protein concentration) and the maximum absorbance of the label.[9]Simple, rapid, and requires standard laboratory equipment.[10]Requires removal of all unbound label for accuracy; less precise for complex mixtures.[10]
Mass Spectrometry (e.g., MALDI-TOF) Measures the mass-to-charge ratio of the intact protein before and after labeling. The mass difference indicates the number of attached labels.[10]Highly accurate, provides a direct measurement of the conjugate's mass, and can identify different labeled species.[10]Requires specialized instrumentation and sample preparation can be critical.[10]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with an aryl isocyanate. The optimal molar excess of the labeling reagent to the protein may need to be determined empirically.

Materials:

  • Protein solution (e.g., IgG) at 2-5 mg/mL in an amine-free buffer (e.g., PBS, pH 8.0).

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Slowly add a 10- to 20-fold molar excess of the isocyanate solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Remove the excess, unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Collect the protein-containing fractions.

Protocol 2: Determining DOL by UV-Vis Spectrophotometry

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_max).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein Where:

    • CF is the correction factor (A280 of the free label / A_max of the free label).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the formula: DOL = A_max / (ε_label × Protein Concentration (M)) Where:

    • ε_label is the molar extinction coefficient of the labeling reagent at its A_max.

Protocol 3: Determining DOL by MALDI-TOF Mass Spectrometry

Procedure:

  • Prepare samples of both the unlabeled and labeled protein at a concentration of approximately 5-50 pmol/µL. Desalt the samples if necessary.[10]

  • Mix the protein samples with a suitable matrix solution and spot them onto the MALDI target plate.

  • Acquire the mass spectra for both the unlabeled and labeled protein samples.

  • Determine the average molecular weight of the unlabeled protein (MW_protein) and the labeled protein (MW_conjugate) from their respective mass spectra.

  • Calculate the DOL using the formula: DOL = (MW_conjugate - MW_protein) / MW_label Where:

    • MW_label is the molecular weight of the labeling reagent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution (Amine-free buffer, pH 8.0-9.0) reaction Incubate (1-2h at RT or overnight at 4°C) protein->reaction reagent This compound (Dissolved in DMSO/DMF) reagent->reaction purify Size-Exclusion Chromatography reaction->purify labeled_protein Purified Labeled Protein purify->labeled_protein dol Determine DOL (Spectrophotometry or Mass Spec) labeled_protein->dol dol_decision_tree start Need to Quantify DOL method Choose Method start->method spectro UV-Vis Spectrophotometry method->spectro Routine Screening mass_spec Mass Spectrometry (e.g., MALDI-TOF) method->mass_spec High Accuracy spectro_adv Advantage: Simple, Rapid spectro->spectro_adv spectro_disadv Disadvantage: Requires pure sample, less accurate spectro->spectro_disadv ms_adv Advantage: Highly accurate, Direct measurement mass_spec->ms_adv ms_disadv Disadvantage: Requires specialized equipment mass_spec->ms_disadv signaling_application labeled_ab Labeled Primary Antibody (e.g., with 5-isocyanatoindene derivative) binding Primary Antibody Binds to Target Antigen labeled_ab->binding cell Cell with Target Antigen cell->binding detection Fluorescence Microscopy Detection binding->detection output Localization of Target Protein within the cell is visualized detection->output

References

A Head-to-Head Battle for Protein Conjugation: 5-Isocyanato-2,3-dihydro-1H-indene vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein bioconjugation, the precise and stable attachment of molecules to proteins is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. The choice of chemical strategy dictates the homogeneity, stability, and ultimately, the performance of the resulting conjugate. This guide provides a comprehensive comparison between two distinct reactive chemistries: the lysine-targeting 5-isocyanato-2,3-dihydro-1H-indene and the cysteine-specific maleimide chemistry.

This objective analysis, supported by available experimental data and detailed methodologies, is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal conjugation partner for their protein of interest.

At a Glance: Isocyanate vs. Maleimide

FeatureThis compound (Isocyanate Chemistry)Maleimide Chemistry
Primary Target ε-amino group of Lysine residuesThiol group of Cysteine residues
Reaction Type Nucleophilic additionMichael addition
Resulting Linkage Urea bondThiosuccinimide thioether bond
Optimal pH ~8.0 - 9.56.5 - 7.5[1][2][3]
Selectivity Generally lower; can react with other nucleophiles (e.g., thiols, hydroxyls, N-terminus)[4][5]High for thiols within the optimal pH range[1][2][3]
Linkage Stability Generally considered stableSusceptible to retro-Michael reaction (thiol exchange) and hydrolysis[2][6]
Homogeneity Heterogeneous products due to multiple lysine targetsHomogeneous products with site-specific cysteine conjugation
Control over DAR Poor, leading to a mixture of species with varying Drug-to-Antibody Ratios (DARs)High, allowing for precise control over DAR

Delving into the Chemistries

This compound: Targeting the Abundant Lysine

Isocyanate chemistry, represented here by this compound, leverages the high reactivity of the isocyanate group (-N=C=O) towards nucleophiles. In the context of protein conjugation, the primary target is the ε-amino group of lysine residues, which are typically abundant and readily accessible on the protein surface. The reaction proceeds via a nucleophilic addition mechanism, forming a stable urea linkage.

However, this high reactivity comes at the cost of selectivity. Isocyanates are known to react with other nucleophilic amino acid residues, including the N-terminal α-amino group, and to some extent, the thiol group of cysteine and the hydroxyl groups of serine, threonine, and tyrosine, particularly at higher pH.[4][5] Furthermore, isocyanates are highly susceptible to hydrolysis in aqueous environments, which can lead to the formation of an unstable carbamic acid that quickly decomposes. This necessitates careful control of reaction conditions, often requiring the use of co-solvents.

The stochastic nature of targeting numerous lysine residues results in a heterogeneous mixture of conjugates with varying numbers of attached molecules (DAR) and at different positions. This heterogeneity can impact the conjugate's pharmacokinetic profile and overall efficacy.

Maleimide Chemistry: Precision Targeting of Cysteine

Maleimide chemistry is a cornerstone of site-specific protein conjugation, prized for its high selectivity for the thiol group (-SH) of cysteine residues.[2] The reaction mechanism is a Michael addition, where the nucleophilic thiol attacks the double bond of the maleimide ring, forming a stable thiosuccinimide thioether bond.[1][2]

This chemistry offers exceptional control over the conjugation site, especially when cysteine residues are engineered into specific locations on the protein. This site-specificity leads to homogeneous products with a well-defined DAR, which is a significant advantage for therapeutic applications. The reaction proceeds efficiently under mild, near-physiological pH conditions (6.5-7.5), minimizing the risk of protein denaturation.[1][2][3]

Despite its widespread use, the stability of the resulting thiosuccinimide linkage can be a concern. It is susceptible to a retro-Michael reaction, where the bond can reverse, leading to the exchange of the conjugated molecule with other thiols present in the biological milieu, such as glutathione.[2][6] The maleimide ring can also undergo hydrolysis, rendering it inactive for conjugation.[6] However, strategies such as promoting the hydrolysis of the thiosuccinimide ring post-conjugation can lead to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[6]

Quantitative Data Summary

ParameterIsocyanate Linkage (Urea)Maleimide Linkage (Thiosuccinimide)Reference
Hydrolytic Stability Generally high; urethane bonds are stableSusceptible to hydrolysis, especially at higher pH. Ring-opened form is more stable.[6][7]
Stability in Plasma Expected to be stableCan be unstable due to retro-Michael reaction and thiol exchange. Stabilized forms show improved stability.[6][8]
Conjugation Efficiency Can be high due to high reactivity, but heterogeneity is a major issue.High for site-specific cysteine conjugation, often >90%.[9]

Experimental Protocols

General Protocol for Isocyanate Conjugation (targeting Lysine)

This protocol is a general guideline based on the known reactivity of isocyanates and should be optimized for the specific protein and isocyanate reagent.

  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 8.0-9.0 (e.g., borate buffer, bicarbonate buffer). The protein concentration typically ranges from 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Isocyanate Reagent Preparation: Dissolve the this compound in an anhydrous aprotic organic co-solvent (e.g., DMSO, DMF) to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the isocyanate stock solution to the protein solution with gentle stirring. A typical molar ratio of isocyanate to protein is between 10:1 and 50:1, but this needs to be empirically determined. The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C. The reaction progress can be monitored by techniques like mass spectrometry.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer, glycine) to consume any unreacted isocyanate.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

General Protocol for Maleimide Conjugation (targeting Cysteine)
  • Protein Preparation: Dissolve the protein (1-10 mg/mL) in a degassed conjugation buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline (PBS), HEPES).[10]

  • (Optional) Reduction of Disulfides: If targeting native cysteines involved in disulfide bonds, reduce the protein by adding a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[10] DTT or β-mercaptoethanol can also be used but must be removed before adding the maleimide reagent.[3]

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a free thiol such as cysteine or N-acetyl cysteine.

  • Purification: Purify the conjugate from unreacted reagents using SEC, dialysis, or other suitable chromatography methods.[10]

Visualizing the Chemistries

Reaction Mechanisms

Reaction_Mechanisms cluster_isocyanate Isocyanate Chemistry cluster_maleimide Maleimide Chemistry Protein_Lys Protein-Lysine (-NH2) Urea_Linkage Protein-NH-CO-NH-Indene (Stable Urea Linkage) Protein_Lys->Urea_Linkage Nucleophilic Addition Indene_NCO This compound (-N=C=O) Indene_NCO->Urea_Linkage Protein_Cys Protein-Cysteine (-SH) Thioether_Linkage Protein-S-Thiosuccinimide (Thioether Linkage) Protein_Cys->Thioether_Linkage Michael Addition Maleimide Maleimide Reagent Maleimide->Thioether_Linkage

Caption: Reaction mechanisms for isocyanate and maleimide conjugation.

Experimental Workflow

Experimental_Workflow cluster_isocyanate_wf Isocyanate Conjugation Workflow cluster_maleimide_wf Maleimide Conjugation Workflow I_Start Start: Protein with accessible Lysines I_Step1 Prepare Protein in alkaline buffer (pH 8-9) I_Start->I_Step1 I_Step2 Add Isocyanate Reagent in organic co-solvent I_Step1->I_Step2 I_Step3 Incubate (1-4h, RT or 4°C) I_Step2->I_Step3 I_Step4 Quench Reaction I_Step3->I_Step4 I_Step5 Purify Conjugate (SEC, Dialysis) I_Step4->I_Step5 I_End Heterogeneous Isocyanate-Protein Conjugate I_Step5->I_End M_Start Start: Protein with accessible Cysteines M_Step1 (Optional) Reduce Disulfides with TCEP M_Start->M_Step1 M_Step2 Prepare Protein in neutral buffer (pH 6.5-7.5) M_Step1->M_Step2 M_Step3 Add Maleimide Reagent M_Step2->M_Step3 M_Step4 Incubate (1-2h, RT or overnight 4°C) M_Step3->M_Step4 M_Step5 Purify Conjugate (SEC, Dialysis) M_Step4->M_Step5 M_End Homogeneous Maleimide-Protein Conjugate M_Step5->M_End

Caption: General experimental workflows for protein conjugation.

Conclusion: Making the Right Choice

The selection between this compound (representing isocyanate chemistry) and maleimide chemistry is fundamentally a choice between targeting lysine and cysteine residues, respectively. This decision has profound implications for the properties of the final bioconjugate.

Choose this compound (or other isocyanates) when:

  • A simple and rapid conjugation method is desired.

  • The protein of interest lacks accessible cysteine residues.

  • A heterogeneous product with a variable DAR is acceptable for the intended application.

  • The potential for off-target modifications is not a critical concern.

Choose maleimide chemistry when:

  • Site-specific conjugation and a homogeneous product with a defined DAR are critical.[11]

  • Preservation of protein function is paramount, and modification of lysine residues may interfere with activity.

  • The protein has accessible cysteine residues, or they can be introduced via protein engineering.

  • The potential instability of the thiosuccinimide linkage is addressed through stabilization strategies.

Ultimately, the optimal choice of conjugation chemistry depends on a thorough understanding of the protein's structure, the desired characteristics of the final conjugate, and the specific demands of the downstream application. While maleimide chemistry offers superior control and homogeneity, the simplicity of isocyanate-based lysine modification may be advantageous in certain research contexts. Careful consideration of the trade-offs between specificity, stability, and simplicity will guide the rational design of effective and reliable protein bioconjugates.

References

Isotope labeling with derivatives of 5-isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amine-reactive reagents for isotope labeling, with a focus on alternatives to the specific use of 5-isocyanato-2,3-dihydro-1H-indene derivatives, for which detailed, publicly available experimental data is limited. The principles and alternatives discussed are central to quantitative proteomics and metabolomics, enabling precise and reproducible analysis in drug discovery and biomedical research.

Isotope labeling is a powerful technique for the quantitative analysis of proteins and metabolites by mass spectrometry.[1] The choice of labeling reagent is critical and directly influences the efficiency, reproducibility, and success of an experiment.[2] Amine-reactive labeling reagents, which primarily target the N-terminus of proteins and the side chain of lysine residues, are a cornerstone of these methodologies.[2][3] The isocyanate group, present in this compound, is known to react with primary amines, similar to the more commonly used N-hydroxysuccinimide (NHS) esters.

Comparison of Amine-Reactive Isotope Labeling Strategies

The following table summarizes and compares key characteristics of common amine-reactive isotopic labeling strategies. This comparison is synthesized from their chemical properties and reported performance characteristics.

Labeling StrategyReactive GroupTargetMultiplexingQuantificationKey AdvantagesKey Limitations
Isobaric Tags (e.g., TMT, iTRAQ) NHS EsterPrimary amines (N-terminus, Lysine)Up to 8-plex or higher[3]MS/MS (Reporter Ions)[4]High multiplexing capability, increased throughput.[4]Co-isolation interference can lead to ratio distortion.
Dimethyl Labeling Formaldehyde (reductive amination)Primary and secondary amines (N-terminus, Lysine)Duplex or triplex[4]MS1Cost-effective, simple, and robust.[4] Increases peptide ionization efficiency.[4]Lower multiplexing capability compared to isobaric tags.
Isotope-Coded Affinity Tags (ICAT) Thiol-reactive (e.g., iodoacetamide)CysteineDuplexMS1Reduces sample complexity by targeting less frequent amino acids.Can only quantify cysteine-containing peptides.
N,N-dimethyl leucine (DiLeu) Tags NHS EsterPrimary amines (N-terminus, Lysine)4-plex[3]MS/MS (Reporter Ions)[3]Alternative to TMT and iTRAQ.[3]Less commonly used than TMT/iTRAQ.
Protected Amine Labels (PAL) NHS EsterPrimary aminesBinary (high resolution)[1]MS1 or MS/MSCan be designed for high-resolution mass spectrometry.[1]Synthesis of reagents can be complex.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for two common amine-reactive labeling techniques.

Protocol 1: General Procedure for Isobaric Labeling (TMT/iTRAQ)

This protocol outlines the general steps for labeling peptides with amine-reactive isobaric tags.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling:

    • Resuspend dried peptides in a labeling buffer (e.g., TEAB).

    • Add the appropriate isobaric labeling reagent (dissolved in a suitable solvent like acetonitrile) to each peptide sample.

    • Incubate at room temperature to allow the labeling reaction to proceed.

  • Quenching and Sample Pooling:

    • Quench the reaction by adding a primary amine-containing solution (e.g., hydroxylamine or Tris).

    • Combine the labeled peptide samples into a single tube.

  • Sample Cleanup and Fractionation:

    • Clean up the pooled sample using solid-phase extraction (e.g., C18) to remove excess labeling reagent and salts.

    • For complex samples, perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

    • Quantification is achieved by comparing the intensity of the reporter ions generated in the MS/MS spectra.[3]

Protocol 2: Dimethyl Labeling of Peptides

This method utilizes reductive amination for labeling primary amines.[5]

  • Protein Digestion:

    • Prepare peptide samples as described in Protocol 1, step 1.

  • Reductive Amination Reaction:

    • To each peptide sample, add the "light" (CH₂O) or "heavy" (¹³CD₂O) formaldehyde solution.

    • Add the reducing agent, sodium cyanoborohydride (NaBH₃CN).

    • Incubate to allow the reaction to complete. This results in the dimethylation of the N-terminal α-amino group and the ε-amino group of lysine residues.[5]

  • Quenching and Pooling:

    • Quench the reaction, typically with an amine-containing buffer like Tris or by acidification.[5]

    • Combine the "light" and "heavy" labeled samples.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Clean up the pooled sample using solid-phase extraction.

    • Analyze the sample by LC-MS/MS. The mass shift introduced by the dimethyl label allows for the identification and quantification of peptides at the MS1 level.[5]

Visualizing Workflows and Pathways

Diagrams can clarify complex experimental processes and biological relationships.

G cluster_sample_prep Sample Preparation cluster_labeling Isotope Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction (Lysis, Reduction, Alkylation) Digestion Enzymatic Digestion (e.g., Trypsin) ProteinExtraction->Digestion Labeling Amine-Reactive Labeling (e.g., Isobaric Tags) Digestion->Labeling Quenching Quenching Reaction Labeling->Quenching Pooling Sample Pooling Quenching->Pooling Cleanup Sample Cleanup (Solid-Phase Extraction) Pooling->Cleanup Fractionation Offline Fractionation (Optional) Cleanup->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: General workflow for quantitative proteomics using amine-reactive isotope labeling.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: A simplified signaling pathway often studied using quantitative proteomics.

References

A Comparative Guide to the Purity Analysis of Synthesized 5-Isocyanato-2,3-dihydro-1H-indene Urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization and purity assessment of novel chemical entities are fundamental to drug discovery and development. Urea derivatives, in particular, represent a significant class of compounds in medicinal chemistry, with many exhibiting potent biological activities.[1][2] This guide provides a comparative overview of standard analytical techniques for determining the purity of synthesized 5-isocyanato-2,3-dihydro-1H-indene urea derivatives, a scaffold of interest for therapeutic applications. We present supporting experimental protocols and comparative data to aid researchers in establishing rigorous quality control standards.

Comparison of Key Analytical Techniques

The purity of a synthesized compound is rarely confirmed by a single method. A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure confirmation and quantification of impurities. The primary techniques employed for the analysis of urea derivatives include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4]

Table 1: Comparison of Primary Analytical Techniques for Purity Assessment

Technique Principle Information Provided Advantages Limitations
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), retention time, detection of non-volatile impurities.High sensitivity, high resolution, well-established for quantitative analysis.Requires reference standards for absolute quantification, destructive.
¹H & ¹³C NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structure confirmation, identification of impurities with distinct signals, relative quantification of impurities.Non-destructive, provides detailed structural information.Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, may not detect non-protonated impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, fragmentation patterns for structural elucidation, identification of impurities by mass.Extremely high sensitivity, provides exact mass.Can be difficult to quantify without isotopic labeling, ionization efficiency varies between compounds.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, etc.Confirms empirical formula and provides a measure of absolute purity.Provides absolute purity against a known formula.Does not identify or quantify individual impurities, requires a highly pure sample for accurate results.

Quantitative Purity Data: A Comparative Example

The following table presents hypothetical purity data for three different batches of a synthesized this compound urea derivative (Compound A) compared with a structural alternative, a phenyl urea derivative (Compound B). Purity was assessed primarily by HPLC, with elemental analysis providing orthogonal confirmation.

Table 2: Hypothetical Purity Data for Synthesized Urea Derivatives

Compound ID Batch Synthesis Method HPLC Purity (% Area) Major Impurity (% Area) Elemental Analysis (%N) (Theoretical)Elemental Analysis (%N) (Experimental)
Compound A A-01Microwave-assisted99.2%0.4% (Unreacted Amine)10.52%10.48%
Compound A A-02Conventional Heating97.5%1.1% (Di-substituted Urea)10.52%10.25%
Compound A A-03Microwave-assisted (Optimized)99.8%0.1% (Unidentified)10.52%10.51%
Compound B B-01Conventional Heating98.9%0.7% (Starting Isocyanate)11.66%11.59%

Note: Compound A refers to a hypothetical derivative of this compound urea. Compound B is a hypothetical phenyl urea alternative.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the quantitative analysis of indene urea derivatives.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for the structural confirmation and identification of potential process-related impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Solvent Selection: DMSO-d₆ is often preferred for urea derivatives as the N-H protons are typically observable.[4]

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all peaks. The chemical shifts, coupling constants, and integration values are used to confirm the structure. Impurities will present as separate, identifiable signals whose integration relative to the main compound can provide a semi-quantitative estimate of their levels.

Visualizations: Workflows and Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow from compound synthesis to final purity certification.

G cluster_0 Synthesis & Isolation cluster_1 Purity & Identity Confirmation cluster_2 Final Assessment synthesis Synthesis of Indene-Urea Derivative workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification tlc TLC Analysis purification->tlc nmr NMR Spectroscopy (Structure Confirmation) tlc->nmr ms Mass Spectrometry (MW Confirmation) tlc->ms hplc HPLC Analysis (Quantitative Purity) tlc->hplc elemental Elemental Analysis (Absolute Purity) hplc->elemental data Data Compilation & Review elemental->data cert Certificate of Analysis (Purity > 98%) data->cert Pass fail Repurification Required (Purity < 98%) data->fail Fail

Caption: Workflow from synthesis to purity certification.

Hypothetical Biological Target Pathway

Many urea-based compounds act as kinase inhibitors.[5] This diagram shows a hypothetical signaling pathway where an indene-urea derivative could act.

G cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF Kinase ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Indene-Urea Derivative inhibitor->raf G cluster_info Information Obtained cluster_tech Analytical Technique center_node Synthesized Compound nmr NMR center_node->nmr hplc HPLC center_node->hplc ms Mass Spec center_node->ms ea Elemental Analysis center_node->ea structure Chemical Structure purity Quantitative Purity purity->ea identity Molecular Weight composition Elemental Composition nmr->structure hplc->purity ms->identity ea->composition

References

A Comparative Spectral Analysis of 5-Isocyanatoindan Reaction Products and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative spectral analysis of the reaction products of 5-isocyanatoindan with representative nucleophiles, alongside a comparison with analogous products derived from phenyl isocyanate and cyclohexyl isocyanate. This document aims to serve as a valuable resource by presenting key spectral data in a comparative format, detailing experimental protocols, and illustrating relevant reaction pathways.

Introduction

5-Isocyanatoindan is a versatile reagent in synthetic chemistry, particularly in the development of novel therapeutic agents. The isocyanate functional group readily reacts with nucleophiles such as alcohols and amines to form stable carbamate and urea linkages, respectively. These linkages are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. Understanding the spectral characteristics of these reaction products is crucial for their unambiguous identification and characterization. This guide provides a detailed comparison of the spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the reaction products of 5-isocyanatoindan with ethanol and aniline, and contrasts them with the corresponding products from two common alternative isocyanates: phenyl isocyanate and cyclohexyl isocyanate.

Reaction Pathways

The fundamental reactions explored in this guide involve the nucleophilic addition of an alcohol (ethanol) or an amine (aniline) to the electrophilic carbon of the isocyanate group. This results in the formation of a carbamate or a urea, respectively.

Reaction_Pathways cluster_carbamate Carbamate Formation cluster_urea Urea Formation Isocyanate Isocyanate Carbamate Carbamate Isocyanate->Carbamate + Ethanol Ethanol Ethanol Isocyanate_Urea Isocyanate Urea Urea Isocyanate_Urea->Urea + Aniline Aniline Aniline Spectral_Analysis_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A Comparative Guide to the Biological Activity of Proteins Following Chemical Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 5-isocyanato-2,3-dihydro-1H-indene and alternative protein modification reagents on protein biological activity. Due to the limited availability of direct experimental data for this compound, this guide utilizes phenyl isocyanate as a representative aryl isocyanate for comparative purposes. The guide also evaluates two widely used alternative amine- and thiol-reactive reagents: N-hydroxysuccinimide (NHS) esters and maleimides.

The serine protease α-chymotrypsin is used as a model protein to provide quantitative data on the effects of these modifications on enzyme kinetics. This allows for a standardized comparison of how different modification chemistries can impact protein function.

Quantitative Comparison of Protein Activity After Modification

The following table summarizes the effects of different chemical modifiers on the enzymatic activity of α-chymotrypsin. It is important to note that the data is compiled from different studies and experimental conditions may vary.

ModifierTarget Residue(s)Model ProteinChange in Catalytic Efficiency (kcat/Km)Change in Michaelis Constant (Km)Change in Catalytic Rate (kcat)Reference
Phenyl Isocyanate (as an Aryl Isocyanate) Serine, Histidineα-ChymotrypsinSignificant DecreaseIncrease20-fold increase (in 0.4 M TBABr)[1]
N-hydroxysuccinimide (NHS) Ester Lysine, N-terminusα-ChymotrypsinDependent on extent of modification; can lead to inactivationIncreaseUnchanged[2]
Maleimide Cysteineα-ChymotrypsinDependent on specific residue modified; can lead to inactivation if active site cysteine is targetedNot specifiedNot specified[3]

Note: The effect of modification on protein activity is highly dependent on the specific protein, the location of the modified residue(s), and the extent of modification. The data presented above should be considered as illustrative examples.

Experimental Protocols

General Protocol for Protein Modification with Phenyl Isocyanate

This protocol is adapted for the modification of a generic protein with phenyl isocyanate.

Materials:

  • Purified protein solution in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Phenyl isocyanate

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 50 mM sodium phosphate, pH 7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of phenyl isocyanate in anhydrous DMF or DMSO.

  • Modification Reaction:

    • While gently vortexing the protein solution, add a 10- to 50-fold molar excess of the phenyl isocyanate stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 100 mM to stop the reaction by consuming unreacted phenyl isocyanate. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer.

  • Characterization: Determine the concentration of the modified protein and the degree of modification using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

General Protocol for Protein Modification with NHS Ester

This protocol describes the modification of primary amines in a protein using an NHS ester.

Materials:

  • Purified protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester of the desired label/modifier

  • Anhydrous DMSO or DMF

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[4]

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[4]

  • Modification Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[5]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[4]

  • Quenching (Optional): Terminate the reaction by adding a quenching reagent like Tris or glycine to consume unreacted NHS ester.[4]

  • Purification: Remove unreacted label and byproducts using a desalting column.[4]

  • Characterization: Determine the protein concentration and the degree of labeling.[5]

General Protocol for Protein Modification with Maleimide

This protocol is for the modification of free sulfhydryl groups in a protein with a maleimide-containing reagent.

Materials:

  • Purified protein solution in a degassed, thiol-free buffer (e.g., phosphate buffer, pH 6.5-7.5).[6]

  • Maleimide-functionalized reagent

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Desalting column

  • Quenching solution (e.g., β-mercaptoethanol or cysteine)

Procedure:

  • Protein Preparation: Prepare the protein solution in a degassed, thiol-free buffer. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.[6]

  • Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF.

  • Modification Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.[6]

    • Incubate the reaction for 1-2 hours at room temperature.[6]

  • Quenching: The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or cysteine.[6]

  • Purification: Purify the conjugate using a desalting column to remove unreacted maleimide and quenching agent.[6]

  • Characterization: Determine the degree of labeling.

General Protocol for Enzyme Kinetic Assay (α-Chymotrypsin)

This protocol is for determining the kinetic parameters of native and modified α-chymotrypsin.

Materials:

  • Native and modified α-chymotrypsin solutions of known concentrations

  • Substrate stock solution (e.g., N-Benzoyl-L-tyrosine ethyl ester - BTEE)[7]

  • Assay buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl2)[8]

  • Spectrophotometer capable of measuring absorbance at 256 nm[8]

  • Quartz cuvettes

Procedure:

  • Prepare Reagents: Prepare a series of substrate dilutions in the assay buffer.

  • Assay Setup:

    • In a quartz cuvette, combine the assay buffer and a specific concentration of the substrate.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.[7]

  • Initiate Reaction: Add a small volume of the enzyme solution (native or modified) to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 256 nm over time.[7][8]

  • Data Acquisition: Record the increase in absorbance for several minutes to obtain the initial reaction velocity (V₀).[7]

  • Repeat: Repeat steps 2-4 for each substrate concentration and for both native and modified enzymes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).

    • Determine the catalytic efficiency (kcat/Km).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Modification cluster_analysis Analysis Protein Purified Protein Modification Chemical Modification (Varying Ratios & Conditions) Protein->Modification Reagent Modification Reagent (Isocyanate, NHS-Ester, Maleimide) Reagent->Modification Purification Purification (e.g., Desalting Column) Modification->Purification ActivityAssay Biological Activity Assay (e.g., Enzyme Kinetics) Purification->ActivityAssay DataAnalysis Data Analysis (Determine kcat, Km, etc.) ActivityAssay->DataAnalysis

Caption: Experimental workflow for protein modification and activity assessment.

Enzyme_Inhibition_Pathway cluster_binding Binding & Inhibition E Active Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Inactive Covalently Modified Enzyme (E-I) E->EI kinact S Substrate (S) ES->E k-1 P Product (P) ES->P kcat I Covalent Modifier (I) (e.g., Phenyl Isocyanate)

Caption: Simplified pathway of covalent enzyme inhibition.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like 5-isocyanato-2,3-dihydro-1H-indene are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but a critical component of laboratory safety. This guide provides essential, step-by-step procedures for the effective neutralization and disposal of this aromatic isocyanate, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Isocyanates are potent respiratory sensitizers and can cause severe allergic reactions upon inhalation or skin contact.[1][2] All handling of this compound and its waste must be conducted in a certified chemical fume hood.[3] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical splash goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber.[1] Latex gloves are not suitable.[1]

  • Body Protection: A lab coat or chemical-resistant disposable coveralls.[1]

  • Respiratory Protection: In situations with inadequate ventilation or when dealing with spills, a supplied-air respirator or a self-contained breathing apparatus (SCBA) is necessary.[1]

Disposal Plan: Neutralization of Isocyanate Waste

The primary and recommended method for the disposal of this compound is through chemical neutralization. This process converts the reactive isocyanate group into a less hazardous urea derivative. The reaction is facilitated by aqueous solutions, and the rate is significantly increased in the presence of a base.[4][5]

Key Principle: The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a stable polyurea. The use of a base, such as sodium carbonate or ammonia, catalyzes this reaction.

Neutralization Solutions

Two primary formulations are recommended for the effective neutralization of isocyanate waste. The choice between them may depend on the specific laboratory conditions and available ventilation.

Formulation Component Concentration Notes
A Sodium Carbonate5-10%Preferred due to lower volatility of reagents.[6][7]
Liquid Detergent0.2-2%Acts as a surfactant to improve mixing of the isocyanate with the aqueous solution.[4][8]
Waterto make 100%
B Concentrated Ammonia3-8%Highly effective, but requires excellent ventilation due to ammonia vapors.[6][8]
Liquid Detergent0.2-2%Aids in emulsifying the isocyanate.[8]
Waterto make 100%

Table 1: Recommended Neutralization Solution Formulations for Isocyanate Waste.

Experimental Protocol for Neutralization

This protocol outlines the step-by-step procedure for neutralizing waste containing this compound.

  • Preparation:

    • In a designated chemical fume hood, prepare the chosen neutralization solution (Formulation A or B) in a suitably large, open-top, chemically resistant container.

    • Ensure the volume of the neutralization solution is at least ten times the volume of the isocyanate waste to be treated.

  • Neutralization:

    • Slowly and in small portions, add the isocyanate waste to the stirred neutralization solution.

    • Be aware that the reaction is exothermic and will generate carbon dioxide gas.[4] Crucially, do not seal the container , as this could lead to a dangerous buildup of pressure.[3][6]

    • Continue stirring the mixture for a recommended period to ensure complete reaction. While specific data for this compound is unavailable, a minimum of 24-48 hours is a conservative starting point based on similar compounds.[7] For Toluene Diisocyanate (TDI), neutralization with a 5-10% sodium carbonate solution showed significant reduction in free isocyanate after 72 hours.[4][7]

  • Verification (Optional but Recommended):

    • If analytical capabilities are available (e.g., FT-IR spectroscopy), a sample of the treated waste can be analyzed to confirm the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

  • Final Disposal:

    • Once the neutralization is complete, the resulting mixture should be disposed of as hazardous waste.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for collection and final disposal in accordance with all federal, state, and local regulations.[3][6]

Spill Management

In the event of a spill of this compound:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure maximum ventilation.[6]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.[1]

  • Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sawdust.[6][9] Do not use combustible materials like paper towels.

  • Collect: Carefully shovel the absorbed material into an open-top container.[6] Do not seal the container.[6]

  • Decontaminate: Treat the collected material and the spill area with one of the neutralization solutions.[8] Allow a contact time of at least 10 minutes.[8]

  • Dispose: All contaminated materials must be collected and disposed of as hazardous waste.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Isocyanate Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe prep_solution 2. Prepare Neutralization Solution (Formulation A or B) in a Fume Hood ppe->prep_solution add_waste 3. Slowly Add Isocyanate Waste to Neutralization Solution with Stirring prep_solution->add_waste react 4. Allow to React in an Open Container (min. 24-48 hrs) add_waste->react pressure_warning Warning: Do NOT Seal Container! CO2 Gas is Evolved react->pressure_warning dispose 5. Dispose of Neutralized Waste as Hazardous Waste via EHS react->dispose end End: Disposal Complete dispose->end

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.